MZ 1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMRJLIOCHJMQ-PYNGZGNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022548 | |
| Record name | MZ-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Principle of MZ1-Induced Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Principle: Hijacking the Ubiquitin-Proteasome System
MZ1 is a pioneering chemical probe in the field of targeted protein degradation. It operates as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] The fundamental principle of MZ1-induced degradation is the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy proteins of interest that are not native substrates of this pathway.[1][3]
MZ1's structure consists of three key components:
-
A ligand that binds to the target protein of interest. In the case of MZ1, this is (+)-JQ1, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4][5][6]
-
A ligand that recruits an E3 ubiquitin ligase. MZ1 utilizes a derivative of VH032, which binds to the von Hippel-Lindau (VHL) E3 ligase complex.[3][4][5]
-
A flexible linker (a 3-unit PEG linker) that connects the two ligands, providing the appropriate length and spatial orientation for their simultaneous binding.[4]
The mechanism of action unfolds in a catalytic cycle. MZ1 acts as a molecular bridge, bringing a BET protein into close proximity with the VHL E3 ligase.[1][7] This proximity induces the formation of a key ternary complex (VHL:MZ1:BET protein).[8][9] Once this complex is formed, the E3 ligase treats the BET protein as a new substrate, catalyzing the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the BET protein.[9][10] This poly-ubiquitination serves as a molecular flag, marking the BET protein for recognition and subsequent degradation by the 26S proteasome.[1][10] After inducing ubiquitination, MZ1 is released and can engage another target protein molecule, allowing it to act sub-stoichiometrically.[1][8]
A crucial aspect of MZ1's activity is its unexpected selectivity. While the JQ1 moiety binds to all BET bromodomains, MZ1 preferentially degrades BRD4 over BRD2 and BRD3.[5][11] Structural and biophysical studies have revealed that this selectivity arises from the cooperativity and stability of the ternary complex. MZ1 forms a particularly stable and long-lived complex with the second bromodomain (BD2) of BRD4, driven by specific protein-protein and protein-ligand interactions induced by the PROTAC.[8][9][12] This enhanced stability leads to more efficient ubiquitination and, consequently, more profound degradation of BRD4.[9][13]
Signaling Pathway and Mechanism of Action
Data Presentation
This table summarizes the binding affinities (dissociation constant, Kd) of MZ1 to its target bromodomains and the VHL E3 ligase complex (VCB), as well as the cooperativity of ternary complex formation.
| Interaction Type | Interacting Molecules | Method | Kd (nM) | Reference(s) |
| Binary | MZ1 <=> BRD4BD1 | ITC | 39 | [14] |
| MZ1 <=> BRD4BD2 | ITC | 15 | [1][14] | |
| MZ1 <=> BRD2BD1 | ITC | 307 | [4] | |
| MZ1 <=> BRD2BD2 | ITC | 228 | [4] | |
| MZ1 <=> BRD3BD1 | ITC | 119 | [4] | |
| MZ1 <=> BRD3BD2 | ITC | 115 | [4] | |
| MZ1 <=> VCB Complex | ITC | 66 | [1] | |
| Ternary | BRD4BD2::MZ1::VCB | ITC | 3.7 | [1] |
VCB: VHL-ElonginC-ElonginB complex. ITC: Isothermal Titration Calorimetry.
This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of BET proteins following MZ1 treatment in various cell lines.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference(s) |
| BRD4 | H661 | 8 | Not specified | Not specified | |
| H838 | 23 | Not specified | Not specified | ||
| HeLa | ~10 | >90 | 24 | [5] | |
| Various | 2 - 20 | Not specified | Not specified | [1][12] | |
| BRD2 | HeLa | ~70 | ~75 | 24 | [5][14] |
| BRD3 | HeLa | ~70 | ~75 | 24 | [5][14] |
| BRD2/3 | H661/H838 | ~2000 (for complete degradation) | 100 | Not specified |
DC50: Concentration causing 50% reduction of protein level relative to vehicle control. Dmax: Maximum observed reduction of protein level.
Experimental Protocols
This protocol describes the use of Western blotting to quantify the reduction in target protein levels following treatment with MZ1.
1. Cell Culture and Treatment: a. Seed HeLa cells in 6-well plates at a density of 2.5 x 105 cells/well and culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Prepare serial dilutions of MZ1 (and cis-MZ1 as a negative control) in DMSO, followed by a final dilution in culture medium. The final DMSO concentration should not exceed 0.1%. c. Treat cells with varying concentrations of MZ1 (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified duration (e.g., 4, 8, or 24 hours).[5]
2. Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Immunoblotting: a. Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of each target protein band to its corresponding loading control. c. Calculate the percentage of remaining protein relative to the DMSO-treated control. d. Plot the percentage of remaining protein against the log concentration of MZ1 to determine the DC50 value.
This protocol details the measurement of thermodynamic parameters for the binding of MZ1 to target proteins and the VCB complex.
1. Protein and Compound Preparation: a. Express and purify recombinant BET bromodomains (e.g., BRD4BD2) and the VCB complex. b. Dialyze all proteins extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). c. Dissolve MZ1 in 100% DMSO to create a high-concentration stock and then dilute into the ITC buffer to the final desired concentration. Ensure the final DMSO concentration is matched between the syringe and cell solutions (typically <2%).
2. ITC Experiment Setup (Binary Interaction): a. Set the experimental temperature to 25°C.[1] b. Load the sample cell (calorimeter) with the protein solution (e.g., 20 µM BRD4BD2). c. Load the injection syringe with the ligand solution (e.g., 200 µM MZ1). d. Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections, and a stirring speed of 750 rpm.
3. ITC Experiment for Ternary Complex Cooperativity: a. To measure the affinity of VCB to the pre-formed MZ1:BRD4BD2 complex, prepare a solution of BRD4BD2 and MZ1 at a saturating molar ratio (e.g., 20 µM BRD4BD2 and 25 µM MZ1) and place it in the sample cell. b. Load the injection syringe with the VCB complex (e.g., 200 µM). c. Run the titration using the same parameters as the binary experiment.[8]
4. Data Analysis: a. Integrate the raw heat-burst data to obtain the enthalpy change (ΔH) for each injection. b. Correct for the heat of dilution by subtracting data from a control titration (ligand into buffer). c. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Experimental Workflow Visualization
References
- 1. opnme.com [opnme.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. opnme.com [opnme.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
The Discovery and Development of MZ1: A Technical Guide to a Pioneering PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MZ1, a pioneering Proteolysis Targeting Chimera (PROTAC). MZ1 has emerged as a critical tool for studying the biological functions of Bromodomain and Extra-Terminal (BET) proteins and as a foundational molecule in the development of targeted protein degraders. This document details the quantitative biophysical and cellular data, comprehensive experimental protocols, and the intricate signaling pathways governed by MZ1.
Introduction to MZ1: A Heterobifunctional Degrader
MZ1 is a heterobifunctional molecule designed to induce the degradation of BET family proteins, with a notable selectivity for BRD4.[1] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. MZ1 is composed of three key components:
-
A ligand for the target protein: MZ1 incorporates JQ1, a potent pan-BET bromodomain inhibitor, which binds to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4.
-
A ligand for an E3 ubiquitin ligase: It contains a derivative of VH032, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: A flexible polyethylene glycol (PEG) linker connects the two ligands, enabling the formation of a ternary complex between the BET protein and VHL.
This induced proximity triggers the ubiquitination of the target BET protein by the VHL E3 ligase complex, marking it for subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs like MZ1 from traditional small-molecule inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for MZ1, including its binding affinities, ternary complex formation, and cellular degradation efficiency.
Table 1: Binding Affinities of MZ1 to BET Bromodomains and VHL
| Target | Binding Affinity (Kd, nM) | Method |
| BRD2 (BD1/BD2) | 307 / 228 | Not Specified |
| BRD3 (BD1/BD2) | 119 / 115 | Not Specified |
| BRD4 (BD1/BD2) | 382 / 120 | Not Specified |
| BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC) |
| VHL-ElonginC-ElonginB (VCB) | 66 | Isothermal Titration Calorimetry (ITC) |
Table 2: Ternary Complex Formation and Cooperativity
| Ternary Complex | Binding Affinity (Kd, nM) | Cooperativity (α) | Method |
| BRD4BD2::MZ1::VCB | 3.7 | Positive | Isothermal Titration Calorimetry (ITC) |
| BRD4BD1::MZ1::VHL | ~30 | No significant cooperativity | Surface Plasmon Resonance (SPR) |
| BRD4BD2::MZ1::VHL | ~2 | Large synergistic cooperativity | Surface Plasmon Resonance (SPR) |
Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Table 3: Cellular Degradation Efficiency of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Various | BRD4 | 2-20 | Not Specified |
| HeLa | BRD4 | ~10-fold selective over BRD2/BRD3 | Not Specified |
DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of MZ1.
Western Blotting for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 and downstream signaling proteins in cells treated with MZ1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 (e.g., Abcam ab128874, 1:1000 dilution)
-
Anti-c-Myc (e.g., Abcam ab32072, 1:1000 dilution)
-
Anti-cleaved PARP (e.g., Cell Signaling Technology #5625, 1:1000 dilution)
-
Anti-cleaved Caspase-3 (e.g., Cell Signaling Technology #9664, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin, Abcam ab8227, 1:2000 dilution or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MZ1 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of MZ1.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of MZ1 and add 10 µL of each concentration to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with MZ1.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 105 cells per well in 6-well plates and treat with MZ1 as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with MZ1.
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MZ1.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate for 5-10 minutes at room temperature.
-
Analyze the samples by flow cytometry, measuring the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding thermodynamics of MZ1.
Materials:
-
Isothermal titration calorimeter
-
Purified BRD4 bromodomain protein
-
Purified VCB complex
-
MZ1
-
Dialysis buffer (e.g., 50 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Thoroughly dialyze the protein samples against the ITC running buffer. Dissolve MZ1 in the same buffer.
-
For binary binding, typically titrate MZ1 (in the syringe) into the protein (in the cell). For ternary complex formation, a reverse titration is often performed where the VCB complex is titrated into a solution of the pre-formed MZ1:BRD4 complex.
-
Typical protein concentrations in the cell are in the low micromolar range (e.g., 10-50 µM), with the ligand in the syringe at a 10-20 fold higher concentration.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) and record the heat change after each injection.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the kinetics of ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified VHL E3 ligase (ligand)
-
Purified BRD4 bromodomain (analyte)
-
MZ1 (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the VHL E3 ligase onto the sensor chip surface.
-
To measure binary binding, flow different concentrations of MZ1 over the surface and measure the association and dissociation rates.
-
To measure ternary complex formation, pre-incubate MZ1 with a near-saturating concentration of the BRD4 bromodomain.
-
Flow this mixture over the VHL-immobilized surface at various concentrations of the MZ1:BRD4 complex.
-
Measure the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and binding affinity (KD) of the ternary complex.
-
Compare the binary and ternary binding affinities to calculate the cooperativity factor.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to MZ1.
Figure 1: Mechanism of action of MZ1 leading to BRD4 degradation and downstream anticancer effects.
Figure 2: Simplified signaling pathway of MZ1-induced apoptosis through caspase activation.
Figure 3: General experimental workflow for the characterization of MZ1.
Conclusion
MZ1 has proven to be an invaluable chemical probe for dissecting the roles of BET proteins, particularly BRD4, in various cellular processes. Its development has not only advanced our understanding of BET protein biology but has also paved the way for the design of a new class of therapeutics based on targeted protein degradation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with MZ1 and other PROTAC molecules, facilitating further discoveries in this exciting and rapidly evolving field of drug discovery.
References
The Selective Degradation of BRD4 by MZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 by the PROTAC (Proteolysis Targeting Chimera) MZ1. We will delve into the quantitative data defining this selectivity, the detailed experimental protocols used to generate this data, and the structural and cellular mechanisms that underpin MZ1's preferential activity towards BRD4.
Quantitative Assessment of MZ1 Selectivity
MZ1 is a heterobifunctional molecule that links the pan-BET bromodomain inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows for the recruitment of BET proteins to the cellular degradation machinery. While JQ1 binds to the bromodomains of all BET family members (BRD2, BRD3, and BRD4) with similar affinity, MZ1 exhibits a remarkable and unexpected selectivity for the degradation of BRD4.
Binding Affinities (Kd)
The initial interaction between MZ1 and the individual bromodomains of the BET family proteins has been quantified using Isothermal Titration Calorimetry (ITC). These in vitro measurements demonstrate that MZ1 binds to the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 with comparable affinities, showing no significant intrinsic preference for BRD4 at the level of binary binding.
| Target Bromodomain | Binding Affinity (Kd) in nM |
| BRD2-BD1 | 62 |
| BRD2-BD2 | 60 |
| BRD3-BD1 | 21 |
| BRD3-BD2 | 13 |
| BRD4-BD1 | 39 |
| BRD4-BD2 | 15 |
| Table 1: Binary binding affinities of MZ1 to individual BET bromodomains as determined by ITC. Data compiled from multiple sources.[1][2] |
Cellular Degradation Potency (DC50) and Efficacy (Dmax)
In contrast to the promiscuous binding profile, cellular assays reveal a clear preference for BRD4 degradation. The DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation) values, typically determined by Western blotting or mass spectrometry, highlight this selectivity. MZ1 is significantly more potent and efficacious at degrading BRD4 compared to BRD2 and BRD3.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD2 | ~1000 | < 80 |
| BRD3 | ~1000 | < 80 | |
| BRD4 | ~20 | > 90 | |
| MV4-11 | BRD2/3 | - | Lower Degradation |
| BRD4 | - | Potent Degradation | |
| H661 | BRD4 | 8 | - |
| H838 | BRD4 | 23 | - |
| Table 2: Cellular degradation potency and efficacy of MZ1 against BET proteins in various cell lines.[3][4] |
The Mechanism of Selectivity: Cooperative Ternary Complex Formation
The key to understanding MZ1's selectivity lies not in its initial binding to BRD4, but in the formation of a stable ternary complex with BRD4 and the VHL E3 ligase. This process is characterized by positive cooperativity, meaning the binding of MZ1 to one protein enhances its affinity for the other, leading to a more stable BRD4-MZ1-VHL complex compared to complexes with BRD2 or BRD3.
Ternary Complex Affinity and Cooperativity
Surface Plasmon Resonance (SPR) and ITC have been instrumental in dissecting the thermodynamics and kinetics of ternary complex formation. The cooperativity factor (α) quantifies the synergistic binding in the ternary complex. An α value greater than 1 indicates positive cooperativity.
| Ternary Complex | Ternary Kd (nM) | Cooperativity (α) |
| VCB-MZ1-BRD2-BD1 | - | 2.0 |
| VCB-MZ1-BRD2-BD2 | - | 48 |
| VCB-MZ1-BRD3-BD1 | - | 3.6 |
| VCB-MZ1-BRD3-BD2 | - | 3.9 |
| VCB-MZ1-BRD4-BD1 | - | 2.9 |
| VCB-MZ1-BRD4-BD2 | 3.7 | 11 |
| Table 3: Ternary complex binding affinities and cooperativity factors for MZ1 with VHL-ElonginC-ElonginB (VCB) and BET bromodomains.[2][5] |
The significantly higher cooperativity observed with the second bromodomain of BRD2 and BRD4, and to a lesser extent with BRD4-BD1, contributes to the preferential formation of these ternary complexes, earmarking these proteins for ubiquitination and subsequent degradation.
Structural Basis of Cooperativity
The crystal structure of the BRD4(BD2)-MZ1-VHL ternary complex (PDB: 5T35) provides a molecular explanation for the observed cooperativity. The structure reveals that MZ1 induces novel protein-protein interactions between BRD4 and VHL that are not present in the binary complexes. The linker region of MZ1 and specific residues on the surfaces of both BRD4 and VHL engage in favorable contacts, effectively "gluing" the two proteins together. This induced-fit model stabilizes the ternary complex and is a critical determinant of MZ1's degradation selectivity.
BRD4 Signaling and Downstream Consequences of Degradation
BRD4 is a key transcriptional co-activator that plays a critical role in regulating the expression of a multitude of genes involved in cell cycle progression, proliferation, and oncogenesis. One of the most well-characterized downstream targets of BRD4 is the proto-oncogene c-Myc. BRD4 is recruited to super-enhancers and promoters of the MYC gene, where it facilitates transcriptional elongation.
By inducing the degradation of BRD4, MZ1 effectively downregulates the expression of c-Myc and other BRD4-dependent oncogenes. This leads to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells that are dependent on BRD4 for their survival.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the selectivity of MZ1.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between MZ1 and the BET bromodomains.
Methodology:
-
Protein and Ligand Preparation: Recombinant human BET bromodomain proteins (BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, and BRD4-BD2) are purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). MZ1 is dissolved in the same buffer to ensure no buffer mismatch.
-
ITC Experiment: A solution of MZ1 (typically 150-200 µM) is titrated into a solution of the target bromodomain (typically 15-20 µM) in the ITC cell at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.[6][7]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.
Methodology:
-
Chip Preparation: An E3 ligase complex, such as VCB (VHL-ElonginC-ElonginB), is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a Series S sensor chip with a biotinylated VCB captured on a streptavidin surface).
-
Binary Interaction Analysis: A solution of MZ1 at various concentrations is flowed over the immobilized VCB to measure the binary binding kinetics.
-
Ternary Complex Analysis: To measure ternary complex formation, a pre-incubated mixture of MZ1 and a specific BET bromodomain is flowed over the immobilized VCB. The binding kinetics of this ternary complex are then measured.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α) is calculated as the ratio of the binary KD (MZ1-VCB) to the ternary KD (MZ1-VCB-BD).[5][8][9][10][11]
Cellular Degradation Assays (Western Blotting)
Western blotting is a standard technique to visualize and quantify the degradation of target proteins in cells treated with MZ1.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa, MV4-11) are cultured to a suitable confluency and then treated with varying concentrations of MZ1 or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[3][4][12][13][14]
Proteomic Analysis for Off-Target Effects
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon MZ1 treatment, allowing for the identification of potential off-targets.
Methodology:
-
Sample Preparation: Cells are treated with MZ1, a negative control (e.g., cis-MZ1, which binds to BETs but not VHL), and a vehicle control. After treatment, cells are lysed, and the proteins are extracted and digested into peptides (e.g., using trypsin).
-
Isobaric Labeling (Optional but recommended): Peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments peptides to generate tandem mass spectra.
-
Data Analysis: The tandem mass spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein across the different treatment conditions is quantified. Proteins that are significantly downregulated only in the MZ1-treated samples are considered potential off-targets.[2][15][16][17]
Conclusion
The selectivity of MZ1 for BRD4 is a fascinating example of how the principles of cooperative binding can be harnessed to achieve targeted protein degradation. While MZ1's constituent warhead, JQ1, is a pan-BET inhibitor, the architecture of the PROTAC molecule induces specific protein-protein interactions that favor the formation of a stable ternary complex with BRD4 and the VHL E3 ligase. This leads to the preferential ubiquitination and proteasomal degradation of BRD4. The in-depth understanding of this mechanism, elucidated through a combination of biophysical, structural, and cellular assays, provides a powerful framework for the rational design of next-generation selective protein degraders for therapeutic applications.
References
- 1. Mapping Cophosphoregulation Networks Linked to Transcriptional Regulator Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC MZ1: A Technical Guide to Targeted BRD4 Degradation via the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) MZ1, focusing on its mechanism of action within the ubiquitin-proteasome system to induce the selective degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative metrics of MZ1's activity, provides explicit experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows.
Core Concept: MZ1 and the Ubiquitin-Proteasome System
MZ1 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate a specific protein of interest.[1] It achieves this by simultaneously binding to the target protein, BRD4, and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3][4] This targeted protein degradation offers a powerful alternative to traditional inhibition, as it removes the entire protein scaffold, potentially leading to a more profound and durable biological response.[5]
Mechanism of Action
The mechanism of MZ1-induced BRD4 degradation can be summarized in the following key steps:
-
Ternary Complex Formation: MZ1, composed of a JQ1 derivative that binds to the bromodomains of BET proteins and a VHL ligand connected by a linker, enters the cell and forms a ternary complex with BRD4 and the VHL E3 ligase complex.[6][7]
-
Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.[8]
-
Proteasomal Recognition and Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the ubiquitin molecules are recycled.[4] MZ1 is then released and can engage in another cycle of degradation.
Quantitative Data Presentation
The efficacy and selectivity of MZ1 have been characterized through various quantitative assays. The following tables summarize key binding affinities and degradation parameters.
Table 1: Binding Affinities of MZ1 to BET Bromodomains
| Bromodomain | Binding Affinity (Kd, nM) |
| BRD4 (BD1/BD2) | 382 / 120 |
| BRD3 (BD1/BD2) | 119 / 115 |
| BRD2 (BD1/BD2) | 307 / 228 |
| Data sourced from MedchemExpress.[6] |
Table 2: Degradation and Cytotoxicity of MZ1 in Various Cell Lines
| Cell Line | Target | DC50 (nM) | IC50 (nM) |
| H661 | BRD4 | 8 | Not Reported |
| H838 | BRD4 | 23 | Not Reported |
| Mv4-11 (AML) | BRD4 | Not Reported | pEC50 = 7.6 |
| NB4 (AML) | BETs | Not Reported | ~100 |
| Kasumi-1 (AML) | BETs | Not Reported | ~250 |
| MV4-11 (AML) | BETs | Not Reported | ~50 |
| K562 (AML) | BETs | Not Reported | ~500 |
| Data compiled from Tocris Bioscience and other sources.[9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of MZ1.
Western Blotting for BRD4 Degradation
This protocol is designed to assess the dose- and time-dependent degradation of BRD4 in cultured cells following treatment with MZ1.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231, or AML cell lines)
-
Complete cell culture medium
-
MZ1 (and cis-MZ1 as a negative control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of MZ1 (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative control (cis-MZ1) treatments. For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding MZ1.[2][4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an appropriate imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
In-Cell Ubiquitination Assay
This protocol aims to demonstrate the MZ1-dependent ubiquitination of BRD4 in a cellular context.
Materials:
-
Cells co-transfected with plasmids expressing HA-tagged BRD4 and His-tagged Ubiquitin
-
MZ1 and MG132
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer
-
Anti-HA antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Anti-His antibody for detection
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with HA-BRD4 and His-Ubiquitin plasmids. After 24-48 hours, pre-treat cells with MG132 for 1-2 hours to allow accumulation of ubiquitinated proteins, followed by treatment with MZ1 for 4-6 hours.
-
Cell Lysis under Denaturing Conditions: Lyse cells in a denaturing buffer containing SDS to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate HA-BRD4 using an anti-HA antibody coupled to protein A/G beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-His antibody to detect ubiquitinated BRD4.
Cell Viability Assay (MTT/CCK-8)
This protocol measures the effect of MZ1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
MZ1
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat cells with a serial dilution of MZ1 for a specified duration (e.g., 48 or 72 hours).[2][9]
-
Addition of Reagent:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
MZ1 serves as a potent and selective degrader of BRD4, operating through the ubiquitin-proteasome system. Its mechanism of action, characterized by the formation of a ternary complex with BRD4 and the VHL E3 ligase, leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of targeted protein degradation with molecules like MZ1.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Structural Basis of MZ1-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the structural and molecular principles governing the function of MZ1, a pivotal PROTAC (Proteolysis Targeting Chimera) degrader. It covers the quantitative biophysical parameters of its interactions, the structural details of the ternary complex it forms, and the experimental methodologies used for its characterization.
Introduction to MZ1: A Prototypical BET Degrader
MZ1 is a heterobifunctional small molecule designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4.[1][2] It functions as a PROTAC by simultaneously binding to a target protein (a BET bromodomain) and an E3 ubiquitin ligase.[2] MZ1 is composed of three key components:
-
A JQ1 moiety: This ligand binds to the acetyl-lysine binding pocket of BET bromodomains.[3]
-
A VH032 moiety: This ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]
-
A polyethylene glycol (PEG) linker: This flexible chain connects the two ligands, enabling the formation of a productive ternary complex.[3]
By bringing BRD4 into close proximity with the VHL E3 ligase, MZ1 triggers the ubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[4][5] This approach of targeted protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, including its non-enzymatic functions.
Quantitative Data Presentation
The efficacy of MZ1 is underpinned by its binding affinities and the stability of the ternary complex it forms. The following tables summarize the key quantitative data from biophysical and cellular assays.
Table 1: Binding Affinities (Kd) of MZ1
This table presents the dissociation constants (Kd) for the binary interactions of MZ1 with BET bromodomains and the VHL E3 ligase complex (VCB: VHL-ElonginC-ElonginB), as well as the affinity for the ternary complex formation. Data is primarily derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Complex | Binding Partner | Kd (nM) | Assay Method | Reference |
| Binary Interactions | ||||
| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | Not Specified | [3] |
| MZ1 | BRD3 (BD1/BD2) | 119 / 115 | Not Specified | [3] |
| MZ1 | BRD4 (BD1/BD2) | 382 / 120 | Not Specified | [3] |
| MZ1 | BRD4 (BD2) | 15 | ITC | [2][6] |
| MZ1 | VCB Complex | 66 | ITC | [2][6] |
| cis-MZ1 (Negative Control) | VCB Complex | >15,000 | ITC | [2][6] |
| Ternary Complex Interaction | ||||
| BRD4BD2::MZ1 Complex | VCB Complex | 3.7 - 4.4 | ITC | [2][7] |
Table 2: Cellular Degradation Potency (DC50) of MZ1
This table shows the half-maximal degradation concentration (DC50) of MZ1 for BET proteins in various cell lines, indicating its cellular efficacy.
| Target Protein | Cell Line | DC50 (nM) | Reference |
| BRD4 | H661 | 8 | |
| BRD4 | H838 | 23 | |
| BRD4 | HeLa | 2-20 | [2] |
| BRD2 | HeLa | ~200 | [2] |
| BRD3 | HeLa | ~200 | [2] |
Table 3: Cooperativity in Ternary Complex Formation
Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.
| Ternary Complex | Cooperativity (α) | Reference |
| VHL-MZ1-BRD2BD1 | 2.9 | [7] |
| VHL-MZ1-BRD4BD2 | >1 | [7] |
Structural Basis of the VHL:MZ1:BRD4 Ternary Complex
The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex (PDB ID: 5T35) provides a detailed atomic-level view of how MZ1 orchestrates this interaction.[8][9][10] The structure reveals that MZ1 does not merely tether the two proteins; it actively facilitates the formation of a new protein-protein interface, which is crucial for the stability and selectivity of the complex.[11][12]
Key Structural Features:
-
Compact Conformation: MZ1 folds into a compact conformation, allowing VHL and BRD4BD2 to form a tight, bowl-shaped interface.[9][11][12]
-
Protein-Protein Interactions (PPIs): The stability of the complex is significantly enhanced by newly formed PPIs between VHL and BRD4BD2. These induced contacts are a hallmark of positive cooperativity.[8][9] Key interactions include a hydrophobic "base" formed by Trp374 of BRD4BD2 interacting with Arg69, Pro71, and Tyr112 of VHL.[9][11]
-
Protein-Ligand Interactions: The JQ1 and VH032 heads of MZ1 engage their respective targets in binding modes similar to their individual states.[9][11] The PEG linker is not passive; it forms specific van der Waals contacts and a hydrogen bond with BRD4BD2, contributing to the overall stability.[9][11]
-
Cooperativity: The extensive network of induced PPIs explains the observed positive cooperativity.[8][9] These interactions stabilize the ternary complex, making its formation thermodynamically favorable and contributing to the preferential degradation of BRD4.[7]
Caption: Key interactions within the VHL:MZ1:BRD4 ternary complex.
Mechanism of Action: The Degradation Cascade
The structural assembly of the ternary complex is the initiating event in a catalytic cycle that leads to the destruction of the target protein.
-
Ternary Complex Formation: MZ1 first binds to either BRD4 or VHL, forming a binary complex. This binary complex then recruits the other protein to form the key VHL-MZ1-BRD4 ternary complex.[13] The stability of this complex is enhanced by positive cooperativity.[7]
-
Ubiquitination: The VHL E3 ligase, as part of a larger Cullin-RING E3 ligase (CRL) complex, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[14][15] Within the ternary complex, the CRL catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of BRD4.[15][16]
-
Polyubiquitination: This process is repeated, forming a polyubiquitin chain on BRD4. This chain acts as a recognition signal for the proteasome.[2]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome into small peptides.[4]
-
Recycling: MZ1 and the VHL E3 ligase are released and can engage another BRD4 protein, acting catalytically to induce multiple rounds of degradation.[2]
Caption: Signaling pathway of MZ1-mediated BRD4 protein degradation.
Experimental Protocols
Characterizing the structural and functional properties of PROTACs like MZ1 requires a suite of biophysical and cell-based assays.
Experimental Workflow for PROTAC Characterization
A typical workflow involves confirming binary and ternary complex formation, assessing cellular activity, and elucidating the structural basis of action.
Caption: General experimental workflow for PROTAC characterization.
Protocol 1: X-ray Crystallography of the PROTAC Ternary Complex
This protocol outlines the steps to determine the high-resolution structure of a complex like VHL:MZ1:BRD4.[17][18]
-
Protein Expression and Purification:
-
Express the target protein (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB) in a suitable system (typically E. coli or insect cells).
-
Purify the proteins to >95% homogeneity using a multi-step chromatography process (e.g., affinity, ion exchange, and size-exclusion chromatography).[19]
-
Verify protein quality, concentration, and monodispersity.
-
-
Ternary Complex Formation:
-
Based on biophysical data (like ITC), mix the purified target protein, E3 ligase complex, and the PROTAC (MZ1) in a stoichiometric ratio that favors complex formation. A slight excess of the PROTAC and one protein component may be used.
-
Incubate the mixture to allow the complex to form. This can be verified using native gel electrophoresis or size-exclusion chromatography.
-
-
Crystallization Screening:
-
Set up crystallization trials using high-throughput robotic screening with hundreds of different buffer conditions (precipitants, salts, pH). Sitting-drop or hanging-drop vapor diffusion methods are common.
-
Incubate plates at a constant temperature and monitor for crystal growth over days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal "hits" by systematically varying the concentrations of the precipitant, buffer, and additives to obtain larger, well-diffracting crystals.
-
Harvest the best crystals using a small loop and flash-cool them in liquid nitrogen, often with a cryoprotectant to prevent ice formation.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine space group and unit cell dimensions.
-
Solve the structure using molecular replacement, using existing structures of the individual proteins as search models.
-
Build the model of the PROTAC and the protein complex into the electron density map and refine the structure to achieve the best possible resolution and quality metrics.[8][9]
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[20]
-
Sample Preparation:
-
Prepare purified protein (e.g., VCB complex) and ligand (e.g., MZ1) in identical, degassed buffer to avoid heat artifacts from buffer mismatch.
-
Accurately determine the concentrations of both protein and ligand. A typical protein concentration is 10-50 µM in the sample cell, and the ligand concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the sample cell.
-
Measure the heat released or absorbed after each injection. A reference cell containing only buffer is used to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and stoichiometry (n).
-
To measure ternary complex affinity, the sample cell would contain one protein (e.g., BRD4) and the PROTAC, which is then titrated with the second protein (e.g., VCB).[2]
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to confirm and quantify the degradation of a target protein in cells.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, H661) to approximately 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., MZ1, from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a negative control like cis-MZ1 if available.
-
Incubate the cells for a specific duration (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Degradation Dynamo: A Technical Guide to the Biochemical and Biophysical Characterization of MZ1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical and biophysical properties of MZ1, a pivotal tool compound in the field of targeted protein degradation. MZ1 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, a key regulator of gene expression implicated in various cancers. This document outlines the core mechanism of action of MZ1, presents key quantitative data, and provides detailed protocols for its characterization, empowering researchers to effectively utilize and evaluate this potent degrader.
Mechanism of Action: Hijacking the Cellular Machinery
MZ1 functions by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a heterobifunctional molecule composed of three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand for the BET bromodomains (derived from the pan-BET inhibitor JQ1), and a flexible linker connecting the two.[1][2]
By simultaneously binding to both BRD4 and VHL, MZ1 facilitates the formation of a ternary complex.[3] This proximity induces the VHL E3 ligase to polyubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[4] A critical feature of MZ1's efficacy is the cooperative nature of this ternary complex formation, where the binding of one protein partner enhances the affinity for the other, leading to a more stable and productive complex for ubiquitination.[3]
Quantitative Biochemical and Biophysical Data
The following tables summarize the key quantitative parameters that define the interaction of MZ1 with its targets and its cellular activity.
Table 1: Binding Affinities (Kd) of MZ1
| Target | Method | Kd (nM) | Reference |
| BRD4 (BD1) | ITC | 39 | [2] |
| BRD4 (BD2) | ITC | 15 | [2] |
| BRD3 (BD1) | ITC | 21 | [2] |
| BRD3 (BD2) | ITC | 13 | [2] |
| BRD2 (BD1) | ITC | 62 | [2] |
| BRD2 (BD2) | ITC | 60 | [2] |
| VHL-ElonginC-ElonginB (VCB) | ITC | 66 | [5] |
Table 2: Ternary Complex Formation and Cooperativity
| Complex | Method | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| BRD4BD2::MZ1::VCB | ITC | 3.7 | 15 | [1][5] |
| BRD4BD2::MZ1::VCB | SPR | 5.4 | High | [6] |
Table 3: Cellular Degradation Potency and Selectivity
| Cell Line | Parameter | BRD4 | BRD2 | BRD3 | Reference |
| Various | DC50 (nM) | 2-20 | ~10-fold less potent | ~10-fold less potent | [5] |
| HeLa | Dmax | >90% degradation at 1µM after 24h | Incomplete degradation | Incomplete degradation | [7] |
| AML cell lines | Degradation | Potent degradation | Potent degradation | Potent degradation | [8] |
Experimental Protocols
Detailed methodologies for the key experiments in the biochemical and biophysical characterization of MZ1 are provided below.
Isothermal Titration Calorimetry (ITC) for Binary and Ternary Complex Interactions
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of MZ1 binding to BRD4 bromodomains and the VHL complex, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified recombinant BRD4 bromodomains (BD1 and BD2), and VHL-ElonginB-ElonginC (VCB) complex.
-
MZ1 (and cis-MZ1 as a negative control).
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Protocol:
A. Binary Interaction (MZ1 with BRD4 or VCB):
-
Sample Preparation: Dialyze the purified proteins against the ITC buffer overnight at 4°C. Dissolve MZ1 in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is matched between the syringe and cell solutions and is kept low (<5%).
-
ITC Setup:
-
Syringe: Load with MZ1 solution (e.g., 100-200 µM).
-
Sample Cell: Load with the protein solution (e.g., 10-20 µM of BRD4 bromodomain or VCB complex).
-
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a one-site binding model to determine Kd, n, and ΔH.
B. Ternary Complex Formation and Cooperativity:
-
Inverse ITC Titration:
-
Syringe: Load with VCB complex (e.g., 100-150 µM).
-
Sample Cell: Load with MZ1 (e.g., 10-15 µM) pre-incubated with a saturating concentration of BRD4BD2 (e.g., 20-30 µM).
-
-
Titration and Analysis: Perform the titration as described for the binary interaction. The resulting binding isotherm represents the formation of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity of VCB for MZ1 to the apparent affinity of VCB for the MZ1:BRD4BD2 complex.[3]
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
Objective: To measure the association (ka) and dissociation (kd) rate constants and determine the binding affinity (Kd) for binary and ternary complex interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., Series S Sensor Chip SA for streptavidin-biotin capture or NTA chip for His-tag capture).[6][9]
-
Purified, tagged proteins (e.g., Avi-tagged VCB, His-tagged BRD4 bromodomains).
-
MZ1.
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Ligand Immobilization: Immobilize the VCB complex onto the sensor chip surface to a suitable response level (e.g., via streptavidin-biotin interaction or Ni-NTA capture).[6]
-
Binary Interaction Analysis (MZ1 with VCB):
-
Inject a series of concentrations of MZ1 over the immobilized VCB surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.
-
-
Ternary Complex Analysis:
-
Pre-incubate varying concentrations of MZ1 with a fixed, saturating concentration of a BRD4 bromodomain.
-
Inject these pre-formed binary complexes over the immobilized VCB surface.
-
The enhanced binding response compared to MZ1 alone indicates ternary complex formation.
-
Analyze the sensorgrams to determine the kinetics of ternary complex formation and dissociation.[9]
-
Cellular Degradation Assay (Western Blot)
Objective: To determine the concentration- and time-dependent degradation of BRD4 in cells treated with MZ1 and to assess its selectivity over other BET proteins.
Materials:
-
Cell line of interest (e.g., HeLa, MV4-11, or other cancer cell lines).
-
MZ1 and DMSO (vehicle control).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of MZ1 concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
In-Cell Ternary Complex Formation Assay (NanoBRET™)
Objective: To detect and quantify the formation of the BRD4-MZ1-VHL ternary complex within living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL.
-
Transfection reagent.
-
MZ1.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Plate reader capable of measuring luminescence and filtered fluorescence.
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-BRD4 (donor) and HaloTag®-VHL (acceptor) expression vectors.[10]
-
Cell Plating and Ligand Labeling: Plate the transfected cells into a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-VHL fusion protein.
-
Compound Treatment: Add varying concentrations of MZ1 to the wells and incubate.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (luminescence) and the acceptor emission (filtered fluorescence).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates the proximity of BRD4 and VHL, signifying ternary complex formation.[11]
In-Cell Ubiquitination Assay
Objective: To demonstrate that MZ1 treatment leads to the ubiquitination of BRD4 in cells.
Materials:
-
Cell line expressing HA-tagged ubiquitin and FLAG-tagged BRD4 (can be generated by transfection).
-
MZ1 and a proteasome inhibitor (e.g., MG132).
-
Lysis buffer for immunoprecipitation (IP).
-
Anti-FLAG antibody conjugated to beads (for IP).
-
Primary antibodies against HA and FLAG.
-
Western blot reagents.
Protocol:
-
Cell Treatment: Treat cells with MZ1 for a short period (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor like MG132 for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down FLAG-BRD4.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described in section 3.3.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated BRD4 (which will appear as a high molecular weight smear) and with an anti-FLAG antibody to confirm the immunoprecipitation of BRD4.[12]
-
Conclusion
MZ1 serves as a powerful chemical probe for studying the biological consequences of selective BRD4 degradation. Its characterization through a suite of biochemical and biophysical assays, as detailed in this guide, provides a robust framework for understanding its mechanism of action and for the development of future targeted protein degraders. The quantitative data and detailed protocols herein are intended to facilitate further research and drug discovery efforts in this exciting therapeutic modality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Ternary Complex Formation [promega.sg]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Dawn of Targeted Protein Degradation with MZ1
An in-depth guide to the crystallography and biophysical analysis of the MZ1 ternary complex, a cornerstone in the field of targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning as bifunctional molecules that induce the degradation of specific target proteins.[1] They achieve this by recruiting a target protein to an E3 ubiquitin ligase, forming a crucial intermediate known as the ternary complex. This proximity facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome.[2][3]
MZ1 is a well-characterized PROTAC that has become a benchmark in the field.[4][5][6] It conjugates JQ1, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), with VH032, a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The formation of the VHL:MZ1:BRD4 ternary complex is the critical first step in the degradation cascade.[7] Structural and biophysical studies of this complex have provided unprecedented insights into the molecular basis of PROTAC-mediated protein degradation, revealing how these small molecules can induce novel protein-protein interactions and drive target selectivity.[2][8][9]
Crystallographic Structure of the VHL:MZ1:BRD4 Ternary Complex
The seminal crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4-BD2), and the VHL-ElonginC-ElonginB (VCB) complex was solved to a resolution of 2.7 Å.[2][10] This structure, available in the Protein Data Bank (PDB) under the accession code 5T35 , provided the first atomic-level glimpse into how a PROTAC mediates the interaction between a target protein and an E3 ligase.[11][12][13][14]
The structure reveals that MZ1 sits in a "bowl-shaped" interface created by extensive, newly formed protein-protein interactions between VHL and BRD4-BD2.[8][10] The total buried surface area from these induced interactions is approximately 688 Ų.[3][10][15] The two ends of the MZ1 molecule occupy their respective binding pockets: the JQ1 moiety in the acetyl-lysine binding site of BRD4-BD2 and the VH032 moiety in the hydroxyproline-binding site of VHL.[2][3] Crucially, the polyethylene glycol (PEG) linker is not merely a passive tether but actively participates in interactions with both proteins, contributing to the stability of the complex.[3][8]
Data Presentation: Quantitative Analysis
The stability and selectivity of the MZ1 ternary complex are underpinned by favorable thermodynamic and kinetic parameters, which have been extensively quantified using various biophysical techniques.
| Parameter | Value |
| PDB ID | 5T35[14] |
| Resolution (Å) | 2.70[14] |
| R-work / R-free | 0.205 / 0.231[14] |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c in Å) | 88.5, 127.3, 128.9 |
| Total Unique Reflections | 31,310 |
| Completeness (%) | 99.8 |
| Mean I/σ(I) | 12.3 |
| Data sourced from PDB entry 5T35.[14] |
| Interacting Species | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) |
| VCB + MZ1 | 67 ± 8 | -9.8 ± 0.1 | -11.5 ± 0.1 | 1.7 | - |
| (MZ1:BRD4-BD2) + VCB | 4.4 ± 1.0 | -11.4 ± 0.2 | -13.7 ± 0.2 | 2.3 | 15 ± 4 |
| (MZ1:BRD2-BD2) + VCB | 13 ± 1 | -10.8 ± 0.1 | -13.0 ± 0.1 | 2.2 | 5.2 ± 0.7 |
| (MZ1:BRD3-BD2) + VCB | 26 ± 2 | -10.4 ± 0.1 | -12.4 ± 0.1 | 2.0 | 2.6 ± 0.3 |
| (MZ1:BRD4-BD1) + VCB | 50 ± 10 | -9.9 ± 0.1 | -10.7 ± 0.2 | 0.8 | 1.3 ± 0.3 |
| Data reflects the pronounced cooperative binding observed with BRD4-BD2.[1][2][15] Cooperativity (α) is the factor by which the affinity of VCB for the MZ1:Bromodomain binary complex is enhanced compared to its affinity for MZ1 alone. |
| Ternary Complex (VHL:MZ1:BD) | KD (nM) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Half-life (t1/2) (sec) | Cooperativity (α) |
| BRD4-BD2 | 4.2 | 1.3 | 5.4 | 128 | 10 |
| BRD2-BD2 | 6.5 | 1.5 | 9.8 | 71 | 6.5 |
| BRD3-BD2 | 34 | 2.7 | 114 | 6 | 1.2 |
| BRD4-BD1 | 51 | 2.7 | >1000 | <1 | 0.8 |
| SPR data highlights the significantly longer dissociative half-life for the ternary complexes involving BRD4-BD2 and BRD2-BD2, which correlates with their efficient degradation.[16][17][18] |
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in the study of the MZ1 ternary complex.
Caption: The PROTAC MZ1 acts as a molecular bridge, inducing the formation of a ternary complex between the target protein BRD4 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: A streamlined workflow outlining the key stages from protein expression and purification to the final determination and validation of the MZ1 ternary complex crystal structure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
Whitepaper: The Impact of MZ1 on c-Myc Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a master regulator of cellular proliferation and a key driver in a majority of human cancers.[1] Its deregulation makes it a prime therapeutic target, yet its nature as a transcription factor has made it notoriously difficult to inhibit directly. An alternative strategy is to target the upstream regulators of MYC transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical co-activators for MYC gene expression.[2] This whitepaper provides a detailed technical overview of MZ1, a novel Proteolysis Targeting Chimera (PROTAC), and its profound impact on c-Myc expression. MZ1 functions by inducing the targeted degradation of BET proteins, offering a potent and specific mechanism to suppress c-Myc levels and inhibit cancer cell growth.[3][4] This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in oncology research and drug development.
Introduction: Targeting the c-Myc Oncogene via BET Degradation
The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max, to regulate a vast network of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1][5] Its overexpression or amplification is a common feature in many human malignancies, correlating with aggressive tumor behavior and poor prognosis.[1][6]
The BET family of proteins (BRD2, BRD3, BRD4) are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[7] BRD4, in particular, has been identified as a crucial regulator of MYC transcription.[2] By binding to the MYC promoter and enhancers, BRD4 facilitates the expression of this key oncogene.[2][7]
Small-molecule inhibitors of BET bromodomains, such as JQ1, have demonstrated the ability to displace BRD4 from chromatin and suppress MYC transcription.[2] Building on this concept, PROTAC technology offers an alternative and potentially more efficacious approach. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.
MZ1 is a first-in-class BET degrader. It is a PROTAC composed of the pan-BET inhibitor JQ1 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][8] This design allows MZ1 to act as a molecular bridge, bringing BET proteins into proximity with the VHL E3 ligase complex, leading to their ubiquitination and subsequent destruction by the proteasome.[3] This targeted degradation results in a potent and sustained downregulation of c-Myc, providing a powerful anti-cancer effect.[3][9]
The Molecular Mechanism of MZ1
MZ1 leverages the cell's own protein disposal system—the ubiquitin-proteasome pathway—to eliminate target proteins. The mechanism proceeds through several distinct steps:
-
Ternary Complex Formation : MZ1, with its two distinct ligands, simultaneously binds to a BET protein (primarily BRD4) and the VHL E3 ubiquitin ligase, forming a ternary complex.[4]
-
Ubiquitination : Within this complex, the VHL ligase transfers ubiquitin molecules to the BET protein, tagging it for destruction.[3]
-
Proteasomal Degradation : The poly-ubiquitinated BET protein is recognized and degraded by the 26S proteasome.[8]
-
Target Suppression : The degradation of BRD4 removes a critical transcriptional co-activator from the MYC gene promoter, leading to the swift and potent suppression of MYC transcription and, consequently, a reduction in c-Myc protein levels.[3][4]
This catalytic process allows a single molecule of MZ1 to induce the degradation of multiple BET protein molecules, leading to a profound and lasting effect at concentrations lower than those required for traditional inhibitors.[3]
MZ1's Impact on the BRD4/c-Myc Signaling Axis
The primary mechanism by which MZ1 exerts its anti-cancer effects is through the disruption of the BRD4/c-Myc signaling axis. BRD4 is essential for the transcriptional elongation of the MYC gene. By degrading BRD4, MZ1 effectively shuts down this process.
RNA-sequencing analysis has confirmed that MZ1 treatment leads to a significant downregulation of c-Myc and its downstream target genes in various cancer cell lines, including those from acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[3][9][10] This reduction in c-Myc protein levels is a direct consequence of BRD4 degradation and is central to the observed cellular phenotypes, such as cell cycle arrest and apoptosis.[3][11]
Quantitative Data Summary: MZ1's Effect on Cancer Cell Lines
Numerous studies have quantified the potent anti-cancer effects of MZ1 across a range of hematological and solid tumors. MZ1 consistently demonstrates superior activity compared to traditional BET inhibitors like JQ1, often achieving desired therapeutic effects at lower concentrations.[3][9] The following table summarizes key findings regarding MZ1's impact on c-Myc expression and cell viability.
| Cell Line | Cancer Type | MZ1 Concentration | Treatment Duration | Effect on c-Myc / BRD4 | Cell Viability (IC50) | Reference |
| NB4 | Acute Myeloid Leukemia (AML) | 2 µM | 32 hours | Significant downregulation of c-Myc gene expression (RNA-seq).[8] | 11.23 nM | [11] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Significant decrease in c-Myc protein levels.[3] | 22.51 nM | [11] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Cytotoxic effects observed, linked to c-Myc downregulation.[10] | 11.72 nM | [11] |
| K562 | Chronic Myeloid Leukemia (in AML study) | Not Specified | Not Specified | Cytotoxic effects observed, linked to c-Myc downregulation.[10] | 42.13 nM | [11] |
| Multiple | Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Not Specified | 4 hours | Abrogated MYC protein levels; strong downregulation of BRD4.[9] | Median of 49 nM | [9] |
| LS174t | Colorectal Cancer | 100-250 nM | 24 hours | Induced BRD4 degradation.[12] | Not Reported | [12] |
| NB Cells | Neuroblastoma | Not Specified | Not Specified | Suppressed expression of N-Myc or c-Myc.[13] | Not Reported | [13] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of targeted protein degraders. Below are detailed methodologies for key experiments used to characterize the impact of MZ1 on c-Myc expression.
Western Blotting for Protein Expression Analysis
-
Objective : To quantify the levels of BRD4, c-Myc, and other relevant proteins (e.g., BRD2, BRD3, PARP) following MZ1 treatment.
-
Methodology :
-
Cell Culture and Treatment : Plate cancer cells (e.g., NB4, Kasumi-1) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MZ1 (e.g., 0-1000 nM) or a DMSO vehicle control for a specified time (e.g., 4, 24, or 48 hours).
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
RNA-Sequencing for Transcriptomic Analysis
-
Objective : To identify and quantify changes in gene expression, particularly of c-Myc and its downstream targets, following MZ1 treatment.
-
Methodology :
-
Cell Treatment and RNA Extraction : Treat cells (e.g., NB4) with MZ1 (e.g., 2 µM) or DMSO for a specified time (e.g., 32 hours).[8] Extract total RNA using a suitable kit (e.g., RNeasy Kit) and treat with DNase I to remove genomic DNA contamination.
-
Library Preparation : Assess RNA quality and quantity. Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit.
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference human genome (e.g., hg19/GRCh38).
-
Quantify gene expression levels.
-
Perform differential expression analysis between MZ1-treated and control samples to identify significantly up- and down-regulated genes, including c-Myc.[3]
-
Conduct pathway analysis to understand the broader biological impact.
-
-
Cell Viability Assay (CCK-8)
-
Objective : To determine the dose-dependent effect of MZ1 on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment : After 24 hours, treat the cells with a serial dilution of MZ1 (e.g., from 0.1 nM to 10 µM) for a set duration (e.g., 48 or 72 hours).
-
Assay : Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the log of the MZ1 concentration and use a non-linear regression model to calculate the IC50 value.[11]
-
Conclusion and Future Directions
MZ1 represents a significant advancement in the strategy to target the c-Myc oncogene. By inducing the rapid and selective degradation of BRD4, MZ1 effectively severs a critical lifeline for MYC transcription, leading to potent anti-proliferative and pro-apoptotic effects in a wide array of c-Myc-driven cancers.[3][9][13] The data clearly indicate that MZ1 is more effective than first-generation BET inhibitors, highlighting the therapeutic advantages of a degradation-based approach over simple inhibition.
For drug development professionals, MZ1 serves as a powerful chemical probe and a promising therapeutic lead. Future research should focus on optimizing the pharmacokinetic properties of BET degraders for in vivo applications, exploring mechanisms of potential resistance, and identifying patient populations most likely to benefit from this therapeutic strategy. The continued exploration of PROTAC-mediated degradation of epigenetic regulators like BRD4 holds immense promise for developing novel and highly effective cancer therapies.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BRD4 inhibitor MZ1 exerts anti-cancer effects by targeting MYCN and MAPK signaling in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Review of MZ-1 as a Chemical Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-1 is a pioneering chemical probe that has significantly advanced the field of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), MZ-1 functions by hijacking the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide provides a foundational review of MZ-1, detailing its mechanism of action, quantitative biochemical and cellular characteristics, and key experimental protocols for its characterization.
Mechanism of Action
MZ-1 is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand based on the pan-BET inhibitor JQ1 that targets Bromodomain and Extra-Terminal (BET) proteins, and a polyethylene glycol (PEG) linker that connects the two.[1][2] By simultaneously binding to both the VHL E3 ligase and a BET protein, primarily BRD4, MZ-1 facilitates the formation of a ternary complex.[3][4] This proximity induces the VHL E3 ligase to polyubiquitinate the target BET protein, marking it for degradation by the 26S proteasome.[5][6] This targeted degradation leads to the downstream suppression of oncogenes such as c-Myc, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for MZ-1, including its binding affinities for various bromodomains and its degradation efficiency in different cell lines.
Table 1: Binding Affinities (Kd) of MZ-1 for BET Bromodomains
| Target Bromodomain | Kd (nM) | Assay Method |
| BRD2 (BD1) | 307 | Isothermal Titration Calorimetry |
| BRD2 (BD2) | 228 | Isothermal Titration Calorimetry |
| BRD3 (BD1) | 119 | Isothermal Titration Calorimetry |
| BRD3 (BD2) | 115 | Isothermal Titration Calorimetry |
| BRD4 (BD1) | 39 | Isothermal Titration Calorimetry |
| BRD4 (BD2) | 15 | Isothermal Titration Calorimetry |
| VCB (VHL-ElonginC-ElonginB) | 66 | Isothermal Titration Calorimetry |
| Data sourced from multiple references.[8][9][10] |
Table 2: Degradation Potency (DC50) of MZ-1 for BRD4 in Various Cell Lines
| Cell Line | DC50 (nM) |
| H661 | 8 |
| H838 | 23 |
| HeLa | ~2-20 |
| MV4-11 | ~2-20 |
| HL60 | ~2-20 |
| Data sourced from multiple references.[8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize MZ-1 are provided below.
BRD4 Degradation Assay via Western Blotting
This protocol outlines the steps to assess the degradation of BRD4 protein in cells treated with MZ-1.
Materials:
-
Cell culture medium and supplements
-
MZ-1 chemical probe
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of MZ-1 (e.g., 0, 10, 100, 1000 nM) or DMSO for the desired time period (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative decrease in BRD4 protein levels compared to the vehicle control.
Apoptosis Assay via Flow Cytometry (Annexin V Staining)
This protocol describes how to measure apoptosis in cells treated with MZ-1 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell culture medium and supplements
-
MZ-1 chemical probe
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MZ-1 or DMSO as described in the previous protocol.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by MZ-1.
-
Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for assessing the proteome-wide selectivity of MZ-1.
Materials:
-
Cell culture medium and supplements
-
MZ-1 chemical probe
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with MZ-1 or DMSO.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between MZ-1-treated and DMSO-treated samples to identify proteins that are significantly downregulated, thus assessing the selectivity of MZ-1.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to MZ-1.
Caption: MZ-1 induces the degradation of BRD4 via the ubiquitin-proteasome system.
Caption: A typical workflow for characterizing the cellular effects of MZ-1.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for MZ1-Mediated BRD4 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ1 is a potent and selective small molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity for BRD4.[1][2] As a Proteolysis Targeting Chimera (PROTAC), MZ1 functions by tethering BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][3] This targeted protein degradation approach offers a powerful tool for studying the function of BRD4 and presents a promising therapeutic strategy in various diseases, including cancer.[3][4] These application notes provide a detailed protocol for assessing MZ1-induced BRD4 degradation using Western blotting, a fundamental technique for monitoring changes in protein abundance.
Signaling Pathway of MZ1-Mediated BRD4 Degradation
MZ1 is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains (derived from JQ1) and another ligand that recruits the VHL E3 ubiquitin ligase.[3][5] This dual binding induces the formation of a ternary complex between BRD4, MZ1, and VHL.[2] The VHL E3 ligase complex then polyubiquitinates BRD4, marking it for recognition and degradation by the 26S proteasome.[3] This process leads to a rapid and sustained reduction in cellular BRD4 levels.[1]
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing MZ 1 Stock Solution in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MZ 1 is a potent and selective small molecule degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2][3] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that simultaneously binds to the target protein (BRD4) and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of its downstream targets, such as the proto-oncogene c-Myc.[3] Due to its role in epigenetic regulation and its overactivity in various cancers, BRD4 is a significant target in drug discovery.[3] this compound's ability to selectively degrade BRD4 makes it a valuable tool for studying the biological functions of this protein and for potential therapeutic applications.[2][4]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonym(s) | (2S,4R)-1-((2S)-2-tert-Butyl-17-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][6]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecane)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, this compound (PROTAC) | [5] |
| Molecular Formula | C₄₉H₆₀ClN₉O₈S₂ | [2][3][5] |
| Molecular Weight | 1002.64 g/mol | [1][2][3][5] |
| CAS Number | 1797406-69-9 | [2][3][5] |
| Appearance | White to beige powder/crystalline solid | [5] |
| Purity | ≥98% (HPLC) | [2][5] |
Solubility and Stock Solution Preparation
Proper preparation of a stable and accurate stock solution is critical for obtaining reproducible results in cell-based assays.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 2 mg/mL (warmed), 30 mg/mL, 100 mg/mL | [1][2][5] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [2] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF before diluting with the aqueous buffer.[6] Aqueous solutions are not recommended for long-term storage.[6]
Recommended Protocol for 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1002.64 g/mol x 1000 mg/g = 10.03 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 10.03 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Storage:
Experimental Protocols
Workflow for Cell Treatment with this compound
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Caption: Experimental workflow for this compound treatment in cell culture.
Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding:
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example: To prepare a 1 µM working solution in 2 mL of medium, add 0.2 µL of the 10 mM stock solution to 2 mL of medium.
-
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period. BRD4 degradation can be observed as early as 4 hours and can persist for at least 48 hours.[2]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to confirm BRD4 degradation, qPCR to analyze the expression of target genes, or cell viability assays.
-
Mechanism of Action: this compound Signaling Pathway
This compound acts as a PROTAC to induce the degradation of BRD4. The diagram below illustrates this mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MZ1 | Cell Signaling Technology [cellsignal.com]
- 4. This compound ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. MZ1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
optimal concentration and duration for MZ 1 treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MZ1, a potent and selective degrader of Bromodomain-containing protein 4 (BRD4). This document outlines the optimal concentration and duration for MZ1 treatment across various cell lines and experimental contexts, along with detailed protocols for key applications.
Introduction to MZ1
MZ1 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] This targeted degradation of BRD4 has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][5][6]
Mechanism of Action
MZ1 is a heterobifunctional molecule composed of a ligand for the BRD4 bromodomain (derived from the inhibitor JQ1) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[4][7][8] By bringing BRD4 into proximity with the VHL E3 ligase, MZ1 facilitates the transfer of ubiquitin to BRD4, marking it for degradation by the 26S proteasome. This targeted degradation leads to the downregulation of BRD4-dependent genes, including the proto-oncogene c-Myc, which is critical for the survival of many cancer cells.[2]
Optimal Concentration and Duration of Treatment
The optimal concentration and duration of MZ1 treatment are highly dependent on the cell line and the specific biological question being addressed. Below is a summary of effective concentrations and treatment times reported in the literature.
BRD4 Degradation
MZ1 induces rapid and potent degradation of BRD4.
| Cell Line(s) | DC50 (BRD4 Degradation) | Effective Concentration | Treatment Duration | Reference |
| H661 and H838 | 8 nM and 23 nM, respectively | 100 nM (complete degradation) | Not Specified | |
| Various Cancer Cell Lines | 2-20 nM | 1 µM | Up to 720 min | [7][9] |
| HeLa | Not Specified | 1 µM | 3 hours (complete depletion) | [10] |
| BT474 | Not Specified | 100 nM | As early as 12 hours | [5] |
| LS174t | Not Specified | 100 and 250 nM | 24 hours | [8] |
Anti-proliferative and Apoptotic Effects
Longer treatment durations are typically required to observe effects on cell viability and apoptosis.
| Cell Line(s) | IC50 / pEC50 | Effective Concentration | Treatment Duration | Effect | Reference |
| Mv4-11 (AML) | pEC50 = 7.6 | 5-150 nM | 48 hours | Antiproliferative | [2] |
| Ovarian Cancer (A2780, etc.) | Not Specified | 20 µM | 2 and 4 days | Apoptosis | [1] |
| B-ALL (697, RS4;11) | Not Specified | Not Specified (Dose-dependent) | 48 hours | Apoptosis and Cell Cycle Arrest | [6] |
| HER2+ Breast Cancer (BT474) | Not Specified | 100 nM | 12, 24, 48 hours | Apoptosis | [5] |
| Triple Negative Breast Cancer (MDA-MB-231) | Not Specified | 0.05, 0.1, and 0.2 µM | 72 hours | Antiproliferative | [11] |
Experimental Protocols
General Guidelines for MZ1 Preparation and Storage
-
Reconstitution: MZ1 is typically supplied as a lyophilized powder. For a 5 mM stock solution, reconstitute 5 mg of powder in 997 µL of DMSO.[2]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once in solution, store at -20°C and use within 2 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Protocol for Western Blot Analysis of BRD4 Degradation
This protocol describes the steps to assess the degradation of BRD4 in cultured cells following MZ1 treatment.
Materials:
-
Cell culture medium, plates, and flasks
-
MZ1 stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
MZ1 Treatment: Treat cells with the desired concentrations of MZ1. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection: Add the chemiluminescent substrate and acquire the signal using an appropriate imaging system.
-
Loading Control: The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
Protocol for Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines the steps to assess the effect of MZ1 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MZ1 stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
MZ1 Treatment: Add serial dilutions of MZ1 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in cells treated with MZ1 using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
MZ1 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of MZ1 and a vehicle control for the appropriate duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, detach them using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
-
Concluding Remarks
MZ1 is a powerful research tool for studying the biological functions of BRD4 and for exploring its therapeutic potential. The optimal experimental conditions, particularly the concentration and duration of treatment, should be empirically determined for each cell type and experimental setup. The protocols provided here serve as a starting point for designing and conducting experiments with MZ1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MZ1 | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunoprecipitation of BRD4 Following MZ1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunoprecipitation (IP) of the bromodomain and extraterminal domain (BET) protein BRD4 after treatment with the proteolysis-targeting chimera (PROTAC) MZ1. This document includes detailed experimental protocols, data presentation of expected outcomes, and visualizations of the underlying biological and experimental processes.
Introduction
BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of essential genes, including oncogenes like c-Myc.[1] Its involvement in various cancers has made it a prime target for therapeutic intervention. MZ1 is a PROTAC designed to specifically target BRD4 for degradation. It functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3] Immunoprecipitation of BRD4 after MZ1 treatment is a critical technique to validate its degradation, and to study the resulting changes in protein-protein interactions and downstream signaling pathways.
Data Presentation
The efficacy of MZ1-induced BRD4 degradation can be quantified by various methods, including Western blotting and mass spectrometry. The following tables summarize representative quantitative data from published studies, showcasing the dose- and time-dependent degradation of BRD4 in different cell lines.
Table 1: Dose-Dependent Degradation of BET Proteins by MZ1
| Cell Line | Treatment Time | MZ1 Concentration (µM) | % BRD4 Degradation | % BRD2 Degradation | % BRD3 Degradation | Reference |
| HeLa | 24 h | 0.1 | >90% | Incomplete | Incomplete | [4] |
| HeLa | 24 h | 1 | >90% | >90% | >90% | [4] |
| AML cell lines (NB4, Kasumi-1, MV4-11, K562) | Not Specified | Not Specified | Almost complete | Significant | Significant | [2] |
| B-ALL cell lines (697, RS4;11) | Not Specified | Not Specified | Almost complete | Significant | Significant | [5][6] |
| LS174t | 24 h | 1 | Complete | Not Specified | Not Specified | [7] |
Table 2: Time-Dependent Degradation of BRD4 by MZ1 in HeLa Cells
| MZ1 Concentration (µM) | 2h | 4h | 8h | 24h |
| 1 | Significant Degradation | Near Complete Degradation | Complete Degradation | Complete Degradation |
Note: This table is a qualitative representation based on findings that MZ1 induces rapid degradation of BRD4.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of BRD4 from cells treated with MZ1, followed by analysis via Western blotting.
Materials
-
Cell Lines: Human cell lines sensitive to MZ1 (e.g., HeLa, MV4-11, 293T)
-
Reagents:
-
MZ1 (and inactive cis-MZ1 as a negative control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
-
Antibodies:
-
Primary antibody: Rabbit anti-BRD4 (for IP and Western blot)
-
Rabbit IgG (isotype control for IP)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
-
Buffers and Solutions:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a non-denaturing lysis buffer (50 mM Tris HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40). Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS, or as specified in the chosen protocol.
-
Elution Buffer: 1x SDS-PAGE sample buffer (Laemmli buffer).
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Vortexer
-
End-over-end rotator
-
SDS-PAGE and Western blotting apparatus
-
Imaging system for chemiluminescence detection
-
Protein A/G agarose or magnetic beads
-
Protocol
1. Cell Culture and MZ1 Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of MZ1 (e.g., 100 nM, 1 µM) or DMSO (vehicle control) for the indicated time (e.g., 4, 8, 24 hours). Include a negative control with the inactive diastereomer cis-MZ1 if available. To confirm proteasome-dependent degradation, a co-treatment with a proteasome inhibitor like MG132 (10-20 µM, pre-incubated for 1-2 hours) can be performed.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell monolayer. The volume will depend on the size of the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer. Take an aliquot of each lysate (e.g., 20-50 µg) to serve as the "input" control for Western blot analysis.
-
To pre-clear the lysates, add Protein A/G beads to the remaining lysate and incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-BRD4 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of rabbit IgG.
-
Incubate the antibody-lysate mixture overnight at 4°C on an end-over-end rotator.
-
Add an appropriate amount of pre-washed Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and aspirate the supernatant.
4. Elution and Sample Preparation:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge the samples to pellet the beads and collect the supernatant containing the eluted proteins.
5. Western Blot Analysis:
-
Load the eluted samples and the "input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of MZ1-induced BRD4 degradation and its downstream effects.
Experimental Workflow
Caption: Experimental workflow for immunoprecipitation of BRD4.
References
- 1. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 Recruits P-TEFb to Chromosomes at Late Mitosis To Promote G1 Gene Expression and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MZ1 in Acute Myeloid Leukemia (AML) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the BRD4 PROTAC degrader, MZ1, in Acute Myeloid Leukemia (AML) research. The information compiled from recent studies offers insights into its mechanism of action, protocols for in vitro evaluation, and key quantitative data to guide experimental design.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a generally poor prognosis.[1][2][3] A promising therapeutic avenue involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which plays a crucial role in regulating the transcription of key oncogenes like c-Myc.[1][2][3] MZ1 is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades BET proteins.[1][4] It functions by linking a BET inhibitor (JQ1) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4.[1][2] Studies have demonstrated that MZ1 exhibits broad anti-cancer effects in various AML cell lines, making it a valuable tool for both basic research and preclinical drug development.[1][2]
Mechanism of Action
MZ1 exerts its anti-leukemic effects through a multi-faceted mechanism. By inducing the degradation of BET proteins, it disrupts the transcriptional program that drives AML cell proliferation and survival. This leads to several key downstream effects:
-
Downregulation of Oncogenes : RNA-sequencing analysis has shown that MZ1 treatment significantly downregulates the expression of the proto-oncogene c-Myc and another critical gene, ANP32B.[1][2]
-
Cell Cycle Arrest : MZ1 treatment leads to an increase in the proportion of AML cells in the G1 phase of the cell cycle, thereby inhibiting proliferation.[1][5]
-
Induction of Apoptosis : The compound effectively induces programmed cell death in AML cells in a dose-dependent manner.[1][5] This is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
The degradation of BRD4 by MZ1 is dependent on the ubiquitin-proteasome system and the presence of the VHL E3 ligase.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating MZ1 in various AML cell lines.
Table 1: In Vitro Anti-proliferative Activity of MZ1 in AML Cell Lines
| Cell Line | Molecular Subtype | IC50 of MZ1 (48h treatment) | Reference |
| NB4 | PML-RARa | ~10 nM | [2] |
| Kasumi-1 | AML1-ETO | ~25 nM | [2] |
| MV4-11 | MLL-AF4 | ~5 nM | [2] |
| K562 | BCR-ABL | ~50 nM | [2] |
Table 2: Effect of MZ1 on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase | Reference |
| NB4 | DMSO (Control) | Not Specified | [1] |
| MZ1 | Significantly Increased | [1] | |
| Kasumi-1 | DMSO (Control) | Not Specified | [1] |
| MZ1 | Significantly Increased | [1] | |
| MV4-11 | DMSO (Control) | Not Specified | [1] |
| MZ1 | Significantly Increased | [1] | |
| K562 | DMSO (Control) | Not Specified | [1] |
| MZ1 | Significantly Increased | [1] |
Table 3: Induction of Apoptosis by MZ1 in AML Cell Lines
| Cell Line | MZ1 Concentration | Duration | Apoptosis Level | Reference |
| NB4 | Dose-dependent | 24h | Dose-dependent increase | [1][5] |
| Kasumi-1 | Dose-dependent | 24h | Dose-dependent increase | [1][5] |
| MV4-11 | Dose-dependent | 24h | Dose-dependent increase | [1][5] |
| K562 | Dose-dependent | 24h | Dose-dependent increase | [1][5] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized from published studies and may require optimization for specific laboratory conditions and cell lines.
Protocol 1: AML Cell Culture
-
Cell Lines : NB4, Kasumi-1, MV4-11, and K562 cell lines can be obtained from commercial cell banks.
-
Culture Medium : Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions : Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : Passage the cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment : After 24 hours, treat the cells with various concentrations of MZ1 or DMSO (vehicle control). Include a blank control with media only.
-
Incubation : Incubate the plate for 48 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for BET Protein Degradation
-
Cell Treatment : Seed 1 x 10^6 AML cells in 6-well plates and treat with desired concentrations of MZ1 for 24-48 hours.
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment : Treat 1 x 10^6 AML cells with MZ1 or DMSO for 12-24 hours.
-
Cell Fixation : Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment : Treat AML cells with varying concentrations of MZ1 for 24 hours.
-
Staining : Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis : Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Signaling Pathway of MZ1 in AML
Caption: Mechanism of action of MZ1 in AML cells.
Experimental Workflow for In Vitro Evaluation of MZ1
Caption: Workflow for evaluating MZ1's effects on AML cells.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
application of MZ 1 in triple-negative breast cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC treatment relies heavily on conventional chemotherapy, often with limited efficacy and significant side effects. The scientific community is actively exploring novel therapeutic strategies, among which targeted protein degradation has emerged as a promising approach. MZ1, a pioneering PROteolysis TArgeting Chimac (PROTAC), offers a novel mechanism to combat TNBC by selectively degrading Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.
MZ1 is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase linked to a BET inhibitor JQ1. This unique structure allows MZ1 to recruit BRD4 to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. By eliminating BRD4, MZ1 effectively disrupts the transcriptional program of cancer cells, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. These application notes provide a comprehensive overview of the use of MZ1 in TNBC research, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action
MZ1 exerts its anti-cancer effects in TNBC by inducing the degradation of BET proteins, primarily BRD4. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes, including critical oncogenes like c-MYC. In TNBC, BRD4 is often overexpressed and plays a crucial role in driving cell proliferation and survival.
The mechanism of MZ1-induced BRD4 degradation can be summarized in the following steps:
-
Binding: The JQ1 moiety of MZ1 binds to the bromodomain of BRD4.
-
Recruitment: The VHL ligand moiety of MZ1 recruits the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of MZ1 to both BRD4 and VHL brings them into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
By removing the entire BRD4 protein, MZ1 offers a more sustained and potent inhibition of BET protein function compared to traditional small molecule inhibitors that only block their bromodomain activity.
Figure 1: Signaling pathway of MZ1-mediated BRD4 degradation and its downstream anti-cancer effects in TNBC.
Data Presentation
The following tables summarize the quantitative data on the effects of MZ1 and the analogous BET-PROTAC ARV-825 in TNBC cell lines.
Table 1: In Vitro Anti-proliferative Activity of BET-PROTACs in TNBC Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Incubation Time (h) | Reference |
| MZ1 | MDA-MB-231 | MTT | Not specified | 72 | [1] |
| MZ1 | BT549 | MTT | Not specified | 72 | [1] |
| ARV-825 | MDA-MB-231 | CCK-8 | ~50 | 72 | [2] |
| ARV-825 | BT549 | CCK-8 | Not specified | 72 | Data not available |
Note: Specific IC50 values for MZ1 in these TNBC cell lines were not available in the reviewed literature. ARV-825 is presented as a functionally similar BET-PROTAC for illustrative purposes.
Table 2: Effect of BET-PROTACs on Cell Cycle Distribution and Apoptosis in TNBC Cell Lines
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Concentration | Incubation Time (h) | Reference |
| MZ1 | MDA-MB-231 | G2/M arrest | Profound caspase-dependent apoptosis | Not specified | Not specified | [1] |
| ARV-825 | Neuroblastoma Cells | G1 arrest | Increased proportion of apoptotic cells | 50-1000 nM | 24 | [3] |
Note: Quantitative data for MZ1-induced cell cycle arrest and apoptosis in TNBC cells were not specified in the reviewed literature. Data from neuroblastoma cells treated with ARV-825 is provided as a representative example of BET-PROTAC effects.
Table 3: In Vivo Anti-tumor Efficacy of MZ1 in a JQ1-Resistant TNBC Xenograft Model
| Treatment Group | Animal Model | Dosing Schedule | Tumor Growth Outcome | Reference |
| MZ1 | BALB/c nude mice with MDA-MB-231R xenografts | Not specified | Rescued tumor growth compared to JQ1 treatment | [1] |
| ARV-825 | Xenograft mice with SK-N-BE(2) neuroblastoma | 5 mg/kg, daily | Significant reduction in tumor burden | [3] |
Note: Specific tumor volume data for MZ1 in TNBC xenografts was not available. Data for ARV-825 in a neuroblastoma xenograft model is included for context.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the application of MZ1 in TNBC research are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of MZ1 on TNBC cell lines.
Figure 2: Experimental workflow for the MTT cell viability assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549)
-
Complete cell culture medium
-
96-well plates
-
MZ1 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of MZ1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the MZ1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 protein in TNBC cells following MZ1 treatment.
Figure 3: Experimental workflow for Western blot analysis of BRD4 degradation.
Materials:
-
TNBC cell lines
-
MZ1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MZ1 for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol is for analyzing the effect of MZ1 on the cell cycle distribution and apoptosis induction in TNBC cells.
Figure 4: Experimental workflow for flow cytometry analysis.
Materials:
-
TNBC cell lines
-
MZ1
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (with RNase A) for cell cycle analysis
-
Annexin V-FITC Apoptosis Detection Kit for apoptosis analysis
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Seed and treat TNBC cells with MZ1 as described for the Western blot protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Apoptosis Analysis:
-
Seed and treat TNBC cells with MZ1.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of MZ1 in a TNBC xenograft mouse model.
Figure 5: Experimental workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
TNBC cell line (e.g., MDA-MB-231)
-
Matrigel
-
MZ1 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of TNBC cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer MZ1 or vehicle to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
Conclusion
MZ1 represents a promising therapeutic agent for TNBC by effectively inducing the degradation of the oncoprotein BRD4. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of MZ1 and other BET-PROTACs in TNBC models. Further research is warranted to fully elucidate the therapeutic potential of this novel class of molecules and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating MZ1-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ1 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) family of proteins, with a preference for BRD4.[1] It functions by forming a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This targeted protein degradation has shown potent anti-proliferative effects in various cancer models, primarily through the downregulation of the oncogene MYC.[2][3] The development of cell lines resistant to MZ1 is a critical step in understanding potential clinical resistance mechanisms, identifying novel therapeutic strategies to overcome resistance, and elucidating the downstream consequences of long-term BRD4 degradation.
These application notes provide a comprehensive guide to generating and characterizing MZ1-resistant cell lines.
Potential Mechanisms of Resistance to MZ1
Understanding the potential mechanisms of resistance is crucial for designing experiments to characterize resistant cell lines. Based on the mechanism of action of PROTACs, resistance to MZ1 could arise from:
-
Alterations in the E3 Ligase Complex: Mutations, downregulation, or post-translational modifications of components of the VHL E3 ligase complex (including VHL, CUL2, and RBX1) can prevent the formation of a functional ternary complex, thereby abrogating MZ1-mediated degradation.
-
Mutations in the Target Protein (BRD4): While less common for PROTACs compared to traditional inhibitors, mutations in the BRD4 protein could potentially interfere with MZ1 binding.
-
Upregulation of BRD4 Expression: A significant increase in the synthesis rate of BRD4 could overwhelm the degradation capacity induced by MZ1.
-
Changes in the Ubiquitin-Proteasome System: Alterations in the machinery responsible for ubiquitination and proteasomal degradation could lead to reduced efficacy of MZ1.
-
Drug Efflux: Increased expression of drug efflux pumps, such as MDR1, could reduce the intracellular concentration of MZ1.[4][5]
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the loss of BRD4-dependent transcription.
Experimental Protocols
Protocol 1: Generation of MZ1-Resistant Cell Lines via Stepwise Dose Escalation
This protocol describes a generalized method for developing MZ1-resistant cell lines by gradually increasing the concentration of the drug over time. This method mimics the development of acquired resistance in a clinical setting.[6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
MZ1 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
-
Sterile laboratory equipment
Procedure:
-
Determine the Initial IC50 of MZ1:
-
Culture the parental cell line under standard conditions.
-
Perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a range of MZ1 concentrations to determine the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment.
-
-
Initiate Resistance Induction:
-
Start by continuously exposing the parental cell line to MZ1 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Culture the cells in the presence of this starting concentration of MZ1, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current MZ1 concentration (typically after 2-4 weeks), increase the MZ1 concentration by a factor of 1.5 to 2.[6]
-
Continue to culture the cells in this new, higher concentration of MZ1.
-
Repeat this stepwise increase in concentration, allowing the cells to recover and resume proliferation at each new dose. The development of resistant cell lines can take from 3 to 18 months.[7]
-
If significant cell death occurs at a new concentration, reduce the dose to the previous level and allow the cells to recover before attempting a smaller incremental increase.
-
-
Cryopreservation of Intermediate Stocks:
-
At each successful adaptation to a higher concentration of MZ1, cryopreserve a batch of cells. This allows for restarting the process from an intermediate stage if a subsequent dose escalation fails.
-
-
Isolation of Resistant Clones:
-
Once the cell line is able to proliferate at a significantly higher concentration of MZ1 (e.g., 5-10 times the initial IC50), isolate single-cell clones to ensure a homogenous resistant population. This can be achieved through limiting dilution or single-cell sorting.
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 of MZ1 and comparing it to the parental cell line. A significant increase in IC50 (typically >3-fold) confirms resistance.
-
Maintain the resistant cell lines in a medium containing a maintenance concentration of MZ1 (the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of MZ1-Resistant Cell Lines
1. Assessment of Cell Viability and Proliferation:
-
Method: Perform cell viability assays (e.g., MTT, CellTiter-Glo) on both parental and MZ1-resistant cell lines with a range of MZ1 concentrations.
-
Data Analysis: Calculate and compare the IC50 values. A significant rightward shift in the dose-response curve for the resistant line indicates acquired resistance.
2. Analysis of BRD4 Degradation:
-
Method: Treat parental and MZ1-resistant cells with various concentrations of MZ1 for different durations (e.g., 2, 4, 8, 24 hours). Prepare whole-cell lysates and perform Western blotting for BRD4.
-
Data Analysis: Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of BRD4 in both cell lines. Reduced Dmax or an increased DC50 in the resistant line would indicate impaired MZ1-induced degradation.
3. Evaluation of Downstream Signaling:
-
Method: Treat parental and MZ1-resistant cells with MZ1. Analyze the protein levels of c-Myc and other relevant downstream targets (e.g., PARP cleavage as a marker of apoptosis) by Western blotting.[2]
-
Data Analysis: Compare the dose-dependent reduction of c-Myc and induction of apoptosis between the two cell lines.
4. Investigation of E3 Ligase Components:
-
Method: Assess the protein levels of VHL and CUL2 in parental and MZ1-resistant cells by Western blotting. Sequence the VHL and CUL2 genes in both cell lines to identify potential mutations.
-
Data Analysis: Compare the expression levels and sequences to identify any alterations in the resistant cell line.
Data Presentation
Table 1: Comparison of MZ1 Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) of MZ1 | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | [Insert experimental value] | 1 |
| MZ1-Resistant | [Insert experimental value] | [Calculate and insert value] |
Note: Specific IC50 values for MZ1-resistant cell lines are not yet widely available in the literature and need to be determined experimentally.
Table 2: BRD4 Degradation Profile in Parental and MZ1-Resistant Cell Lines
| Cell Line | DC50 (nM) of MZ1 for BRD4 Degradation | Dmax (% BRD4 Degradation) |
| Parental | [Insert experimental value, e.g., 2-20 nM][8] | [Insert experimental value, e.g., >90%] |
| MZ1-Resistant | [Insert experimental value] | [Insert experimental value] |
Note: DC50 and Dmax values for MZ1-resistant cell lines are not yet widely available and require experimental determination.
Table 3: Downstream Effects of MZ1 in Parental and Resistant Cell Lines
| Cell Line | c-Myc Reduction upon MZ1 Treatment | Apoptosis Induction upon MZ1 Treatment |
| Parental | [Describe observation, e.g., Dose-dependent reduction] | [Describe observation, e.g., Dose-dependent increase in cleaved PARP] |
| MZ1-Resistant | [Describe observation, e.g., Attenuated or absent reduction] | [Describe observation, e.g., Reduced or absent induction] |
Visualizations
Caption: MZ1-mediated BRD4 degradation pathway.
Caption: Workflow for generating MZ1-resistant cell lines.
Caption: Potential mechanisms of resistance to MZ1.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Dynamics of Multidrug Resistance Mechanisms in Lucena 1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Assessing MZ1-Induced Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
MZ1 is a pioneering heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, BRD2, and BRD3.[1][2] MZ1 functions by simultaneously binding to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1] This targeted protein degradation leads to downstream effects such as the downregulation of the oncogene c-Myc, cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of MZ1.
Data Presentation
Table 1: MZ1 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| NB4 | Acute Myeloid Leukemia (AML) | 0.279 | 48 | CCK8 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.074 | 48 | CCK8 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.110 | 48 | CCK8 |
| K562 | Chronic Myeloid Leukemia (CML) | 0.403 | 48 | CCK8 |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.117 | 48 | CCK8 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.199 | 48 | CCK8 |
| ABC DLBCL (median) | Diffuse Large B-cell Lymphoma (DLBCL) | 0.049 | 72 | MTT |
Signaling Pathway and Experimental Workflow
Caption: MZ1-induced BRD4 degradation pathway.
References
Application Notes: In Vivo Imaging of MZ1 Effects on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
MZ1 is a potent and selective small molecule degrader of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting BRD4 for proteasomal degradation.[1][2][3] It is a Proteolysis Targeting Chimera (PROTAC) that consists of the BET inhibitor JQ1 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By inducing the degradation of BRD4, an epigenetic reader crucial for the transcription of key oncogenes like c-Myc, MZ1 has demonstrated significant anti-tumor activity across various cancer models, including acute myeloid leukemia (AML), glioblastoma (GBM), ovarian cancer, and diffuse large B-cell lymphoma (DLBCL).[4][5][6][7]
Evaluating the therapeutic efficacy of compounds like MZ1 in preclinical settings requires robust and non-invasive methods to monitor tumor progression in real-time. In vivo imaging, particularly bioluminescence imaging (BLI), offers a powerful platform for longitudinally tracking tumor growth, metastasis, and response to treatment in living animals.[8][9] This application note provides a detailed overview of MZ1's mechanism, a summary of its in vivo efficacy, and comprehensive protocols for utilizing bioluminescence imaging to assess its anti-tumor effects.
Mechanism of Action of MZ1
MZ1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the BRD4 protein.[6][7] The bifunctional nature of MZ1 allows it to simultaneously bind to the bromodomain of BRD4 and the VHL E3 ubiquitin ligase, forming a ternary complex.[4][10] This proximity induces the VHL complex to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including critical oncogenes, which in turn inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[6][7]
Data Presentation: Summary of Preclinical Efficacy
MZ1 has demonstrated potent anti-proliferative effects both in vitro and in vivo across a range of cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Efficacy of MZ1 in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | MZ1 Dosage & Route | Key Outcomes | Citation(s) |
| Ovarian Cancer | A2780 | Nude Mice (Subcutaneous & IP) | Not Specified | Significant inhibition of tumor growth and metastasis. | [1] |
| Glioblastoma (GBM) | U87, LN229 | Nude Mice (Subcutaneous) | Not Specified | Significantly inhibited tumor development; reduced BRD4 and Ki-67 expression in tumors. | [7] |
| Acute Myeloid Leukemia (AML) | MV4-11-Luc | NOD/SCID Mice | Not Specified | Significantly decreased leukemia cell growth and increased mouse survival time. | [6][11] |
| Triple-Negative Breast Cancer (JQ1-Resistant) | MDA-MB-231R | Xenograft Model | 10 mg/kg | Prevented tumor progression in JQ1-resistant tumors; reduced BRD4 levels in vivo. | [10] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8, OCI-Ly3 | Not Specified | Not Specified | Demonstrated in vivo anti-tumor activity. | [4] |
Table 2: In Vitro Potency of MZ1 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Assay | Result | Citation(s) |
| DLBCL (ABC-type) | 7 ABC DLBCL lines | Proliferation (MTT) | Median IC50: 49 nmol/L | [4] |
| Ovarian Cancer | A2780, SKOV-3, etc. | Apoptosis Assay | Induced apoptosis at 20 µM. | [1] |
| Glioblastoma (GBM) | U87, LN229 | Proliferation (CCK-8) | Dose-dependently inhibited proliferation. | [7] |
| Acute Myeloid Leukemia (AML) | NB4, K562, Kasumi-1, MV4-11 | Apoptosis Assay | Dose-dependent increase in apoptosis. | [6] |
Experimental Design and Workflow
A typical in vivo study to evaluate the efficacy of MZ1 using bioluminescence imaging involves several key stages, from preparing the cancer cells to final data analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. In Vivo Imaging, Tracking, and Targeting of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MZ 1 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for MZ 1. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers. Due to its nature as a Proteolysis Targeting Chimera (PROTAC), this compound possesses a high molecular weight and complex structure, often leading to solubility issues in experimental settings.
Understanding this compound's Mechanism
This compound is a heterobifunctional molecule designed to induce the degradation of specific target proteins. It works by simultaneously binding to a target protein (BRD4) and an E3 ubiquitin ligase (VHL), forming a ternary complex. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the cell's proteasome. Understanding this mechanism is key to appreciating its utility in research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock in an aqueous buffer like PBS or cell culture media?
A: This is a common phenomenon known as "precipitation" or "crashing out" and is expected for compounds like this compound. PROTACs are large, complex molecules that often have poor aqueous solubility. This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very limited solubility in water-based solutions.[1][2] When you add the concentrated DMSO stock to an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration drops, and the water molecules cannot keep the hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.
Q2: What is the recommended standard procedure for preparing this compound working solutions to minimize precipitation?
A: The key is to start with a high-concentration stock in pure DMSO and then perform a careful, rapid dilution into your final aqueous buffer. This ensures the compound is dispersed quickly before it has a chance to aggregate.
Detailed Protocol: Standard Dilution Method
-
Prepare a High-Concentration Primary Stock:
-
Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or as high as 100 mM).[3] Selleck Chemicals reports a solubility of up to 100 mg/mL (99.73 mM) in fresh DMSO.[3]
-
Gentle warming (to 37°C) and vortexing can aid dissolution.[4] Ensure the powder is completely dissolved.
-
-
Perform Intermediate Dilutions (if necessary):
-
If your final concentration is very low, perform serial dilutions from your primary stock using 100% DMSO. This is more accurate than performing a single, very large dilution.
-
-
Final Dilution into Aqueous Buffer:
-
Warm your final aqueous buffer (e.g., cell culture media, PBS) to room temperature or 37°C.
-
While vigorously vortexing or rapidly stirring the aqueous buffer, add the this compound DMSO stock drop-by-drop or as a single, quick addition. The goal is to ensure immediate and thorough mixing.
-
Crucially, ensure the final concentration of DMSO in your working solution is low enough to be non-toxic to your cells. For most cell lines, this is typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive assays.[5]
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles). Use the solution immediately after preparation, as compounds can precipitate over time even if initially clear.[6]
-
Q3: I followed the standard procedure, but my this compound still precipitates. What advanced techniques can I try?
A: If precipitation persists, especially at higher concentrations, several advanced strategies can be employed. These generally involve modifying the final solvent composition to be more hospitable to this compound.
Advanced Protocol: Using Co-solvents
Co-solvents are water-miscible organic solvents that can significantly enhance the solubility of hydrophobic compounds.[7][8][9]
-
Select a Co-solvent: Common choices for in vitro and in vivo studies include:
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Cremophor EL
-
-
Example Formulation Protocol:
-
A formulation suggested for in vivo use, which can be adapted for challenging in vitro assays, is a multi-component system.[10]
-
Step 1: Dissolve this compound in DMSO.
-
Step 2: Add PEG 300 and sonicate or vortex until the solution is clear.
-
Step 3: Add Tween 80 and mix thoroughly.
-
Step 4: Finally, add the saline or PBS buffer to this mixture slowly while vortexing.
-
Note: The final percentage of each component must be optimized for your specific experiment to ensure cell viability and assay compatibility.
-
-
Physical Dissolution Aids:
-
Sonication: After final dilution, placing the tube in a bath sonicator for 5-10 minutes can break up small aggregates and help force the compound into solution.[10]
-
Heating: Gently warming the final solution to 37°C can increase solubility. However, be mindful of the thermal stability of other components in your buffer.[11]
-
Q4: What are the known solubility limits for this compound?
A: Quantitative solubility data is crucial for experimental design. The following table summarizes publicly available data. Note that solubility in aqueous buffers is very low.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ~100.3 mg/mL | ~100 mM | Tocris Bioscience |
| DMSO | 100 mg/mL | 99.73 mM | Selleck Chemicals[3] |
| DMSO | 30 mg/mL | ~30 mM | Cayman Chemical[12] |
| DMSO | 2 mg/mL (warmed) | ~2 mM | Sigma-Aldrich[4] |
| Ethanol | ~100.3 mg/mL | ~100 mM | Tocris Bioscience |
| Ethanol | 30 mg/mL | ~30 mM | Cayman Chemical[12] |
| DMF | 30 mg/mL | ~30 mM | Cayman Chemical[12] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL | ~0.12 mM | Cayman Chemical[12] |
Q5: How should I properly store my this compound powder and stock solutions?
A: Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the solid form of this compound at -20°C, where it is stable for several years.[12]
-
DMSO Stock Solutions:
-
For long-term storage, keep at -80°C (stable for at least 6 months to a year).[10][13]
-
For short-term storage, -20°C is acceptable (stable for up to 1 month).[13]
-
Crucially, aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO, reducing its solvating power.[3]
-
Troubleshooting Workflow
If you are encountering issues, follow this logical workflow to diagnose and solve the insolubility problem.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MZ1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Immunoassays in MZ1 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MZ1 in their experiments. The primary focus is to address potential challenges with immunoassays, specifically the high-dose hook effect, which can lead to inaccurate quantification of proteins targeted by MZ1-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is MZ1 and how does it work?
MZ1 is a proteolysis-targeting chimera (PROTAC) that functions as a degrader of Bromodomain and Extra-Terminal domain (BET) proteins, most notably BRD4.[1][2] It operates by linking the BET protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This mechanism of action makes MZ1 a valuable tool for studying the roles of BET proteins in various cellular processes and as a potential therapeutic agent.[1][3][4]
Q2: What is the "hook effect" and why am I observing it in my experiment with MZ1?
The hook effect, also known as the prozone phenomenon, is an artifact in "sandwich" immunoassays that results in a falsely low signal at very high concentrations of the analyte.[5][6][7] Instead of the signal continuously increasing with analyte concentration, it reaches a peak and then decreases, forming a "hook" shape on a dose-response curve.[6][8]
It is important to note that MZ1 itself is not the analyte being measured in a typical immunoassay that would exhibit a hook effect. You are likely observing the hook effect in an immunoassay designed to measure the concentration of a protein that is affected by MZ1's activity (e.g., a downstream target or a biomarker). For instance, if you are treating cells with MZ1 to degrade BRD4 and then measuring the concentration of a secreted protein that is regulated by BRD4, a very high concentration of this secreted protein in your sample could lead to a hook effect in your immunoassay.
Q3: How can I determine if my results are affected by the hook effect?
The most reliable method to identify a hook effect is to test serial dilutions of your sample.[6][7][9] If a diluted sample shows a higher-than-expected concentration (i.e., the back-calculated concentration of the undiluted sample is significantly higher than the result from the undiluted sample), it is a strong indication of the hook effect.[9]
Troubleshooting Guide: Avoiding the Hook Effect
The primary cause of the hook effect is an excess of analyte that saturates both the capture and detection antibodies in a sandwich immunoassay, preventing the formation of the "sandwich" complex.[5][6][7] The following troubleshooting steps can help you mitigate this issue.
Experimental Workflow for Hook Effect Mitigation
Figure 1. A streamlined workflow for identifying and mitigating the hook effect in immunoassays.
Detailed Methodologies
1. Sample Dilution Protocol:
This is the most effective and common method to overcome the hook effect.[6][7][9]
-
Objective: To reduce the analyte concentration to a level that falls within the linear range of the immunoassay.
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000) using the same buffer or matrix as the assay standards.
-
Run the undiluted and diluted samples in the immunoassay.
-
Calculate the concentration of the analyte in the original, undiluted sample by multiplying the measured concentration of each dilution by its corresponding dilution factor.
-
-
Interpretation of Results:
-
If the calculated concentrations from the diluted samples are consistent and higher than the concentration measured for the undiluted sample, the hook effect is present.
-
The dilution that yields the highest and most consistent back-calculated concentration should be considered the optimal dilution for future experiments with similar samples.
-
2. Modifying the Assay Protocol:
If sample dilution is not feasible or does not resolve the issue, consider modifying the immunoassay protocol.
-
Increase Incubation Times: Longer incubation of the sample with the capture antibody before adding the detection antibody can sometimes help.
-
Two-Step vs. One-Step Assay: If you are using a one-step assay (where sample and detection antibody are added simultaneously), switching to a two-step protocol can mitigate the hook effect.[6][7] In a two-step assay, the sample is first incubated with the capture antibody, followed by a wash step to remove excess analyte before the addition of the detection antibody.[6]
Data Presentation: Interpreting Dilution Series Results
The following table illustrates how to identify the hook effect through a dilution series.
| Sample | Dilution Factor | Measured Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Indication |
| A | 1 (Undiluted) | 150 | 150 | Hook Effect Suspected |
| A | 10 | 250 | 2500 | |
| A | 100 | 30 | 3000 | Optimal Dilution |
| A | 1000 | 2.8 | 2800 |
In this example, the undiluted sample gives a falsely low reading of 150 ng/mL. Upon dilution, the back-calculated concentration increases, revealing the true concentration to be around 2800-3000 ng/mL. The 1:100 dilution falls comfortably within the assay's linear range.
Understanding the Underlying Mechanism
The following diagram illustrates the molecular interactions in a sandwich ELISA under normal and hook effect conditions.
Figure 2. Mechanism of a sandwich immunoassay under normal and hook effect conditions.
Under normal conditions, the analyte is "sandwiched" between the capture and detection antibodies, generating a signal. In the hook effect, excess analyte saturates both antibodies independently, preventing the formation of the sandwich complex and leading to a reduced signal.[5][7]
By understanding the principles of the hook effect and implementing these troubleshooting strategies, researchers using MZ1 can ensure the accuracy and reliability of their immunoassay data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hook effect - Wikipedia [en.wikipedia.org]
- 6. myadlm.org [myadlm.org]
- 7. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 8. youtube.com [youtube.com]
- 9. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MZ1 for Targeted Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the PROTAC® degrader, MZ1. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize MZ1 concentration for maximum degradation of its target proteins.
Understanding MZ1: Mechanism of Action
MZ1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific cellular proteins.[1] It functions by hijacking the body's natural waste disposal system, the ubiquitin-proteasome pathway.[2] MZ1 is a bifunctional molecule composed of:
-
A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
-
A ligand derived from (+)-JQ1 that binds to the bromodomain and extra-terminal domain (BET) family of proteins: BRD2, BRD3, and BRD4.[4][5]
By simultaneously binding to a BET protein and the VHL E3 ligase, MZ1 forms a ternary complex. This proximity induces the E3 ligase to tag the BET protein with ubiquitin, marking it for destruction by the proteasome.
Caption: Mechanism of Action for the MZ1 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What proteins does MZ1 target for degradation?
A1: MZ1 is a BET degrader that targets the bromodomain-containing proteins BRD2, BRD3, and BRD4 for degradation.[2][3] However, it often shows a preference for degrading BRD4 at lower concentrations.[6] Complete degradation of BRD4 can be observed at concentrations around 100 nM, while higher concentrations (e.g., 2 µM) may be required for complete degradation of BRD2 and BRD3.
Q2: What is a typical starting concentration for an MZ1 experiment?
A2: A good starting point for MZ1 concentration is to perform a dose-response experiment ranging from 1 nM to 1000 nM (1 µM). The optimal concentration is highly cell-line dependent. For example, the half-maximal degradation concentration (DC50) for BRD4 is reported to be 8 nM in H661 cells and 23 nM in H838 cells.
Q3: How long should I treat my cells with MZ1?
A3: Treatment times can vary. Significant degradation of BRD4 can be observed as early as 4-6 hours.[3][7][8] However, a 24-hour incubation is a common endpoint for assessing maximum degradation and subsequent downstream effects like apoptosis.[2][7][9] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[10] This occurs because excess MZ1 can form separate binary complexes with either the target protein (BRD4) or the E3 ligase (VHL), preventing the formation of the productive ternary complex required for degradation.[10] To avoid this, it is crucial to perform a dose-response experiment to identify the optimal concentration range and avoid using excessively high concentrations.[11]
Q5: What control compounds should I use in my MZ1 experiment?
A5: Proper controls are critical for interpreting your results.
-
Vehicle Control: A DMSO-only control is essential, as MZ1 is typically dissolved in DMSO.[2]
-
Negative Control: cis-MZ1 is the ideal negative control. It binds to BET proteins similarly to MZ1 but does not bind to the VHL E3 ligase, and therefore does not induce degradation.[3][8] This helps confirm that the observed effects are due to protein degradation and not just BET inhibition.
-
Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, you can pre-treat cells with a proteasome inhibitor like MG132 before adding MZ1.[2][9] This should block the degradation of the target protein.
Experimental Protocols
Protocol 1: Determining Optimal MZ1 Concentration via Dose-Response Curve
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of MZ1 in your cell line of interest.
Caption: Workflow for determining the optimal MZ1 concentration.
Methodology:
-
Cell Seeding: Plate your cells in 12- or 24-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of MZ1 Dilutions: Prepare a 1000x stock of MZ1 in DMSO. On the day of the experiment, perform serial dilutions in fresh culture medium to achieve the desired final concentrations.
Stock Conc. Final Conc. (nM) 1 mM 1000 300 µM 300 100 µM 100 30 µM 30 10 µM 10 3 µM 3 1 µM 1 0 (DMSO) Vehicle -
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different MZ1 concentrations. Include a vehicle-only (DMSO) control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis & Protein Quantification: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration for each sample using a standard method like the BCA assay.
-
Western Blot Analysis: Proceed with Western blotting as described in Protocol 2 to detect the levels of BRD4 and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal for each lane. Then, express the degradation as a percentage relative to the vehicle-treated control. Plot the percent degradation against the logarithm of the MZ1 concentration and use a non-linear regression (four-parameter logistic) model to calculate the DC50 value.[12][13]
Protocol 2: Western Blot for Quantifying Protein Degradation
This protocol provides a standard method for assessing the levels of target protein following MZ1 treatment.
Methodology:
-
Sample Preparation: Based on the protein quantification from Protocol 1, dilute your cell lysates in Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Perform densitometry analysis as described in Protocol 1, Step 6.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of BRD4 observed. | 1. MZ1 concentration is too low or too high (hook effect). 2. Incubation time is too short. 3. Low expression of VHL E3 ligase in the cell line. 4. MZ1 compound has degraded. | 1. Perform a full dose-response curve (e.g., 1 nM to 5 µM).[10] 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours).[11] 3. Verify VHL expression in your cell line via Western blot or qPCR. Overexpression of VHL can increase sensitivity to MZ1.[2] 4. Use a fresh aliquot of MZ1 stored correctly (-20°C). |
| High cell toxicity or death. | 1. MZ1 concentration is too high. 2. The cell line is highly sensitive to BET protein degradation. 3. Solvent (DMSO) toxicity. | 1. Lower the MZ1 concentration. The goal is degradation, not necessarily cell death, unless that is the intended endpoint. 2. Reduce the treatment time. Measure degradation at earlier time points before significant apoptosis occurs.[7] 3. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.1%). |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. "Edge effect" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a master mix for each concentration and use calibrated pipettes. 3. Avoid using the outer wells of the plate for treatment groups; fill them with PBS or media to maintain humidity.[14] |
| BRD4 levels increase after treatment. | The BET inhibitor component of MZ1 can sometimes cause a compensatory upregulation of BET proteins.[3] | This is a known phenomenon with BET inhibitors. Focus on the degradation effect at optimal concentrations and time points. The overall outcome is still a net reduction in protein levels. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common MZ1 experimental issues.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MZ 1 Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the PROTAC® MZ 1 in long-term experimental settings. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during prolonged experiments with this compound.
Issue: Diminished this compound Efficacy Over Extended Time Points
Question: We observe a significant decrease in the degradation of our target protein, BRD4, after 48 hours of continuous this compound treatment. What could be the cause, and how can we troubleshoot this?
Answer: A decline in this compound efficacy over time in cell culture can be attributed to several factors, primarily the stability of the PROTAC molecule in the experimental conditions.
Potential Causes and Solutions:
-
This compound Degradation in Culture Medium: PROTACs, like other small molecules, can degrade in aqueous solutions over time, especially at 37°C. The rate of degradation can be influenced by the composition of the cell culture medium.
-
Troubleshooting Step 1: Assess this compound Stability in Your Medium. We recommend performing a stability assay to determine the half-life of this compound in your specific cell culture medium. A detailed protocol for an in vitro degradation assay is provided below.
-
Troubleshooting Step 2: Replenish this compound. If significant degradation is observed, consider a partial or complete medium change with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
-
Cellular Efflux: Cells may actively transport this compound out, reducing its intracellular concentration.
-
Troubleshooting Step 3: Investigate Efflux Pump Involvement. Use known efflux pump inhibitors to see if the degradation of BRD4 can be restored or enhanced.
-
-
Development of Cellular Resistance: Prolonged exposure to a PROTAC can sometimes lead to cellular adaptations that confer resistance.
-
Troubleshooting Step 4: Evaluate E3 Ligase Components. Acquired resistance to BET-PROTACs has been linked to genomic alterations in core components of the E3 ligase machinery.[1] If you suspect resistance, consider sequencing key components of the VHL E3 ligase complex in your long-term treated cells.
-
Quantitative Data: Representative Stability of this compound in Different Cell Culture Media
The following table provides representative data on the stability of this compound in commonly used cell culture media at 37°C. Please note that this is illustrative data, and users should perform their own stability studies for their specific experimental setup.
| Cell Culture Medium | Time (hours) | % Remaining this compound (Mean ± SD) |
| DMEM | 24 | 85 ± 5% |
| 48 | 65 ± 7% | |
| 72 | 40 ± 8% | |
| RPMI-1640 | 24 | 90 ± 4% |
| 48 | 75 ± 6% | |
| 72 | 55 ± 9% | |
| MEM | 24 | 88 ± 6% |
| 48 | 70 ± 5% | |
| 72 | 48 ± 7% |
Experimental Protocol: In Vitro Degradation Assay for this compound
This protocol outlines a method to assess the stability of this compound in cell culture medium over time using LC-MS/MS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (serum-free and serum-containing)
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium to be tested at the final experimental concentration (e.g., 1 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for LC-MS/MS analysis according to your instrument's protocol. This typically involves protein precipitation with acetonitrile followed by centrifugation.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathway: this compound-Induced BRD4 Degradation
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions in DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment?
A2: To minimize degradation, you can:
-
Replenish the medium with fresh this compound every 24-48 hours.
-
If your experimental design allows, consider using a lower incubation temperature, although this may affect cell growth and other cellular processes.
-
Perform a pilot stability study in different media formulations to identify the one that provides the best stability for this compound.
Q3: Are there known long-term off-target effects of this compound?
A3: While this compound is designed to be a selective degrader of BET proteins, particularly BRD4, prolonged exposure to any bioactive small molecule carries the potential for off-target effects. For BET-targeting PROTACs, potential off-target effects could arise from the degradation of other proteins that form a stable ternary complex with the PROTAC and the E3 ligase. Additionally, prolonged and profound depletion of BET proteins may lead to adaptive responses in the cell. The therapeutic efficacy of BET-targeting PROTACs can be hindered by undesirable toxicity due to off-tissue on-target protein degradation.[2] To address this, novel strategies such as light-activated or antibody-coupled PROTACs are being explored.[2]
We recommend performing proteomics analysis to assess global protein level changes in your cell model after long-term treatment with this compound compared to a vehicle control and a cis-MZ 1 negative control. This can help identify any unintended protein degradation.
Q4: What is the "hook effect" and how can it affect my long-term experiments with this compound?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. In long-term experiments, it is crucial to use an optimal concentration of this compound that is on the effective part of the dose-response curve and avoids the high-concentration hook effect. We recommend performing a full dose-response curve to determine the optimal concentration range for your specific cell line and experimental duration.
Experimental Workflow: General Workflow for Long-Term this compound Experiments
References
Technical Support Center: Troubleshooting Inconsistent MZ1 Western Blot Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent Western blot results when studying protein degradation induced by MZ1, a PROTAC (Proteolysis Targeting Chimera) designed to degrade BET family proteins.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any degradation of my target protein (e.g., BRD4) after MZ1 treatment?
A: A lack of observable degradation can stem from several factors related to the compound, the biological system, or the Western blot technique itself.
-
Compound Activity: Ensure that the MZ1 compound is correctly stored and has not degraded. Prepare fresh dilutions for each experiment from a validated stock.
-
Cellular Uptake and VHL Expression: MZ1's activity is dependent on the E3 ligase VHL.[1][2] Verify that your cell line expresses sufficient levels of VHL protein. Low VHL expression can impair MZ1-mediated degradation.[1][2]
-
Treatment Conditions: The degradation effect is time- and concentration-dependent.[1][2] You may need to optimize the concentration of MZ1 and the treatment duration for your specific cell line.
-
Proteasome Activity: MZ1 hijacks the ubiquitin-proteasome system.[1] If cellular proteasome activity is compromised, degradation will not occur.
-
Western Blot Technique: Standard Western blot issues can be the culprit.
-
Poor Protein Transfer: High molecular weight proteins like BRD4 may transfer inefficiently. Ensure proper gel-to-membrane contact, and consider optimizing transfer time or using a buffer system designed for large proteins.[3][4]
-
Antibody Issues: The primary antibody may have lost activity or may not be specific enough. Verify antibody performance using a positive control lysate.[5][6]
-
Q2: The extent of protein degradation is highly variable between my experiments. What could be the cause?
A: Inconsistency is a common challenge in Western blotting and is often due to subtle variations in experimental execution.
-
Cell Culture Conditions: Ensure consistency in cell confluency, passage number, and overall cell health, as these factors can influence protein expression and cellular response to treatment.
-
Protein Loading: Precise and consistent protein loading is critical for quantitative analysis.[7][8] Always perform a protein concentration assay (e.g., BCA) and load equal amounts of total protein for each sample. Use a reliable loading control to normalize your results.
-
Reagent Preparation and Incubation: Use the exact same buffer compositions, antibody concentrations, and incubation times across all experiments to ensure reproducibility.[9] Antibody titration is recommended for every new antibody lot to determine the optimal concentration.[7]
-
Sample Handling: Keep samples on ice and use fresh protease and phosphatase inhibitors in your lysis buffer to prevent target protein degradation from other sources.[10][11]
Q3: I'm seeing high background on my blot, which interferes with quantifying band intensity. How can I reduce it?
A: High background can obscure weak signals and make accurate quantification impossible.
-
Blocking Step: The choice of blocking buffer is crucial. While non-fat dry milk is common, it can sometimes interfere with specific antibodies, especially those targeting phosphorylated proteins.[3] Try switching to Bovine Serum Albumin (BSA) or using a commercial blocking buffer. Ensure the blocking incubation is sufficient (typically 1-2 hours at room temperature).[4][9]
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a frequent cause of high background.[4][9] Perform a titration to find the lowest concentration that still provides a specific signal.[11]
-
Washing Steps: Increase the duration and number of washes after antibody incubations to remove non-specifically bound antibodies.[3][9]
-
Membrane Handling: Never allow the membrane to dry out at any point during the blotting process, as this can cause irreversible, non-specific antibody binding.[3][4]
Q4: My blot shows multiple non-specific bands. How do I confirm the identity of my target protein?
A: Non-specific bands can arise from antibody cross-reactivity or protein cleavage.
-
Antibody Specificity: Polyclonal antibodies are more likely to produce non-specific bands than monoclonal antibodies.[3] If possible, switch to a highly specific monoclonal antibody. You can also check an antibody's specificity by pre-incubating it with a blocking peptide for your target protein; the specific band should disappear.[3][10]
-
Positive and Negative Controls: The best way to confirm your band is to use appropriate controls. A positive control lysate from a cell line known to express the target protein is essential. For ultimate confirmation, use a lysate from a knockout or siRNA-treated sample where the target protein is absent.[3][12][13]
-
Sample Integrity: Use fresh samples and add protease inhibitors to your lysis buffer to prevent the formation of cleavage products that may be detected by the antibody.[10]
Q5: How can I be certain that the observed protein loss is due to MZ1-mediated proteasomal degradation?
A: This is a critical mechanistic question that can be answered with specific controls.
-
Proteasome Inhibitor Rescue: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding MZ1. If MZ1 is working through the proteasome, the inhibitor should block the degradation of the target protein, "rescuing" its expression level.[1]
-
Inactive Control Compound: Use an inactive diastereoisomer of MZ1, such as cis-MZ1. This compound can still bind to BET proteins but cannot recruit the VHL E3 ligase, and therefore should not cause degradation.[14] This control demonstrates that the ternary complex formation is essential for the degradation effect.
Troubleshooting Summary
The table below provides a quick reference for common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inactive or incorrect primary/secondary antibody. | Use fresh antibody dilutions; verify antibody specificity and host compatibility.[3][9] |
| Insufficient protein load or low target abundance. | Increase the amount of protein loaded per lane.[4][5] | |
| Inefficient protein transfer from gel to membrane. | Optimize transfer time/voltage; use a 0.2 µm pore size membrane for low MW proteins.[3][5] | |
| MZ1 is inactive or used at a sub-optimal dose/time. | Use fresh MZ1; perform a dose-response and time-course experiment. | |
| High Background | Antibody concentration is too high. | Titrate primary and secondary antibodies to determine optimal dilution.[4][9][15] |
| Inadequate blocking or washing. | Increase blocking time; switch blocking agent (e.g., from milk to BSA); increase wash duration/frequency.[3][9] | |
| Membrane was allowed to dry out. | Ensure the membrane is fully immersed in buffer at all times.[3] | |
| Non-Specific Bands | Primary antibody has low specificity or high concentration. | Use a validated monoclonal antibody; decrease primary antibody concentration.[3][10] |
| Protein sample degradation. | Prepare fresh lysates with protease inhibitors.[10] | |
| Splice variants or post-translational modifications. | Consult literature or databases (e.g., UniProt) for known isoforms of your target protein.[10] | |
| Inconsistent Degradation | Uneven protein loading across lanes. | Perform a protein quantification assay (e.g., BCA) and load equal amounts; normalize to a loading control.[7][8] |
| Variability in cell culture or treatment conditions. | Standardize cell passage number, confluency, and treatment times.[9] | |
| Inconsistent incubation times or temperatures. | Follow a standardized protocol for all incubation and wash steps.[9][11] |
Visual Guides and Protocols
MZ1 Mechanism of Action
The diagram below illustrates how MZ1 forms a ternary complex with BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wildtypeone.substack.com [wildtypeone.substack.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. euromabnet.com [euromabnet.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: Optimizing MZ 1-Mediated Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of the PROTAC degrader MZ 1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 4 (BRD4).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET (Bromodomain and Extra-Terminal) family proteins.[3] By simultaneously binding to both VHL and a BET protein, this compound brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
Q2: What are the primary on- and off-targets of this compound?
The primary on-target of this compound is BRD4. However, due to the high degree of homology among the bromodomains of the BET family, this compound also targets BRD2 and BRD3 for degradation, which are considered its primary off-targets.[1][2][3] Notably, this compound exhibits a preferential degradation of BRD4 over BRD2 and BRD3, particularly at lower concentrations and shorter treatment times.[1][4]
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[5][6][7] This occurs because at excessive concentrations, this compound is more likely to form binary complexes (either with BRD4 or VHL) rather than the productive ternary complex (VHL-MZ 1-BRD4) required for degradation.[5] To avoid the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for BRD4 degradation.[8]
Troubleshooting Guide
Problem 1: I am observing degradation of BRD2 and BRD3 in my experiment.
This is a known off-target effect of this compound. Here’s how you can minimize it:
-
Optimize this compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that provides maximal BRD4 degradation with minimal impact on BRD2 and BRD3 levels. Studies have shown that preferential BRD4 degradation occurs at lower nanomolar concentrations.[1]
-
Optimize Treatment Duration: Conduct a time-course experiment. Shorter incubation times (e.g., 2-8 hours) may be sufficient to observe significant BRD4 degradation with less pronounced effects on BRD2 and BRD3.[3]
Problem 2: I am unsure if the observed phenotype is due to BRD4 degradation or off-target effects.
To confirm that the observed cellular phenotype is a direct result of BRD4 degradation, the following control experiments are essential:
-
Use a Negative Control: The inactive diastereomer, cis-MZ 1, is the recommended negative control.[9] cis-MZ 1 can bind to BET proteins but does not bind to the VHL E3 ligase, and therefore does not induce protein degradation.[9] Any phenotype observed with this compound but not with cis-MZ 1 at the same concentration is likely due to protein degradation.
-
Perform a Washout Experiment: A washout experiment can help differentiate between effects caused by protein degradation versus those caused by simple inhibition of the target's function. Since degradation is a longer-lasting event, the phenotype should persist for a period after this compound is removed from the culture medium.
Problem 3: My results are not consistent.
Inconsistent results with PROTACs can arise from several factors. Here are some troubleshooting tips:
-
Cell Confluency and Health: Ensure that cells are in a healthy, logarithmic growth phase and are plated at a consistent density for all experiments.
-
Reagent Quality: Use high-quality, validated this compound and cis-MZ 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Proteasome and E3 Ligase Activity: The efficacy of this compound depends on a functional ubiquitin-proteasome system. Ensure that your experimental conditions do not interfere with this pathway. You can use a proteasome inhibitor (e.g., MG132) as a control to confirm that the degradation is proteasome-dependent.[2]
Quantitative Data Summary
The following tables summarize the reported degradation data for this compound against BET family proteins. These values can serve as a guide for designing your experiments.
Table 1: Dose-Dependent Degradation of BET Proteins by this compound in HeLa Cells (24-hour treatment)
| This compound Concentration | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
| 10 nM | Not significant | Not significant | ~50% |
| 100 nM | ~25% | ~40% | >90% |
| 1 µM | >90% | >90% | >90% |
Data adapted from Zengerle, M. et al. (2015). ACS Chem Biol.[1]
Table 2: Time-Dependent Degradation of BET Proteins by this compound (1 µM) in HeLa Cells
| Treatment Time | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
| 2 hours | Not significant | ~20% | ~75% |
| 4 hours | ~20% | ~50% | >90% |
| 8 hours | ~50% | ~70% | >90% |
| 24 hours | >90% | >90% | >90% |
Data adapted from Zengerle, M. et al. (2015). ACS Chem Biol.[1]
Key Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
This protocol is designed to determine the optimal concentration and treatment duration of this compound for selective BRD4 degradation.
Materials:
-
Cell line of interest
-
This compound and cis-MZ 1 (stock solutions in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a single concentration of cis-MZ 1 (e.g., 1 µM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment, e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of BRD2, BRD3, and BRD4 across different conditions.
Protocol 2: Washout Experiment to Confirm Degradation-Dependent Phenotype
This protocol helps to distinguish between phenotypes caused by protein degradation versus reversible inhibition.
Procedure:
-
Treat cells with an effective concentration of this compound (e.g., 100 nM) for a duration sufficient to induce BRD4 degradation (e.g., 4-8 hours).
-
Washout: Remove the medium containing this compound. Wash the cells twice with a pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to the cells.
-
Monitor Phenotype: At various time points after the washout (e.g., 0, 8, 24, 48 hours), assess the phenotype of interest.
-
Control Groups:
-
Continuous Treatment: Cells continuously exposed to this compound.
-
Vehicle Control: Cells treated with DMSO.
-
cis-MZ 1 Control: Cells treated with the inactive control.
-
-
Parallel Protein Level Analysis: At each time point, lyse a parallel set of cells to monitor the levels of BRD4, BRD2, and BRD3 by Western blot to correlate the phenotype with protein levels.
Protocol 3: Global Proteomics to Identify Off-Targets
For a comprehensive analysis of this compound's selectivity, a quantitative mass spectrometry-based proteomics approach is recommended.
Procedure:
-
Experimental Setup: Treat your cell line with:
-
Vehicle (DMSO)
-
A low concentration of this compound (e.g., 10 nM, to maximize BRD4 selectivity)
-
A high concentration of this compound (e.g., 1 µM, to identify a broader range of potential off-targets)
-
cis-MZ 1 (e.g., 1 µM, as a negative control)
-
-
Sample Preparation: After an appropriate treatment time (e.g., 8 or 24 hours), harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides (e.g., with trypsin) and label them with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the vehicle and cis-MZ 1 controls.
-
Proteins that are significantly downregulated by this compound but not by cis-MZ 1 are potential off-targets.
-
Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of BRD4.
Caption: Troubleshooting workflow for minimizing off-target effects of this compound.
Caption: Experimental workflow for identifying off-target proteins of this compound using proteomics.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis this compound | Active Degrader Negative Controls: R&D Systems [rndsystems.com]
Technical Support Center: Refining MZ1 Treatment Conditions for Primary Cells
Welcome to the technical support center for the use of MZ1, a potent BRD4-targeting PROTAC®, in primary cell models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is MZ1 and how does it work?
A1: MZ1 is a Proteolysis Targeting Chimera (PROTAC®). It is a bifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, linked to JQ1, a small molecule that binds to the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[1] This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it for degradation by the proteasome.[2] This leads to a rapid and potent reduction in BRD4 protein levels within the cell.[3]
Q2: What are the main differences between treating primary cells and cell lines with MZ1?
A2: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Key differences to consider include:
-
Sensitivity to DMSO: Primary cells can be more susceptible to the solvent used to dissolve MZ1, dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).
-
Slower Cell Division: Many primary cells, such as neurons, are post-mitotic or divide very slowly. This can affect the interpretation of long-term proliferation assays.
-
Metabolic Differences: Primary cells, like hepatocytes, have active metabolic pathways that could potentially alter the stability or activity of MZ1.
-
Donor Variability: Expect greater variability in response to MZ1 treatment between different primary cell donors compared to homogenous cell lines.
Q3: What is a suitable concentration range for MZ1 in primary cells?
A3: The optimal concentration of MZ1 is highly cell-type dependent. Based on data from various cell lines, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments in primary cells.[4] For some sensitive cell lines, IC50 values have been reported to be as low as 49 nM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type.
Q4: How long should I treat my primary cells with MZ1?
A4: The treatment duration depends on the experimental endpoint:
-
Protein Degradation: Significant degradation of BRD4 can be observed in as little as 4 hours.[4] A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to determine the optimal time point for maximal degradation (Dmax).
-
Phenotypic Effects: To observe downstream effects such as apoptosis or changes in cell function, longer incubation times of 24 to 72 hours are typically necessary.[5][6]
Q5: Is there a negative control for MZ1?
A5: Yes, cis-MZ1 is the recommended negative control. It is a diastereomer of MZ1 that can bind to BET proteins but does not bind to the VHL E3 ligase. Therefore, it does not induce protein degradation and can be used to control for off-target effects related to BET inhibition alone.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | - MZ1 concentration is too high.- High DMSO concentration.- Primary cells are particularly sensitive. | - Perform a dose-response experiment starting from a lower concentration (e.g., 1-10 nM).- Ensure the final DMSO concentration is ≤ 0.1%. If necessary, perform a vehicle control with the same DMSO concentration.- Reduce the treatment duration. |
| No or Low BRD4 Degradation | - MZ1 concentration is too low.- Insufficient treatment time.- "Hook effect" at very high concentrations.- Low expression of VHL E3 ligase in the primary cells.- Issues with Western blot protocol. | - Increase the concentration of MZ1 in a step-wise manner.- Perform a time-course experiment to assess degradation at different time points (e.g., 4, 8, 24 hours).- Test a wider range of concentrations, as very high concentrations can sometimes inhibit the formation of the ternary complex.[7]- Confirm VHL expression in your primary cells via Western blot or qPCR.- Optimize your Western blot protocol for low abundance proteins.[8] |
| High Variability Between Experiments/Donors | - Inherent biological differences between primary cell donors.- Inconsistent cell health or density at the time of treatment. | - Use cells from multiple donors to ensure the observed effect is not donor-specific.- Standardize cell seeding density and ensure cells are in a healthy, exponential growth phase (if applicable) before treatment. |
| Difficulty in Assessing Cell Viability | - MTT or CCK-8 assays may not be suitable for non-proliferating primary cells like neurons. | - For non-proliferating cells, consider using assays that measure cell death, such as Annexin V/PI staining followed by flow cytometry, or a live/dead cell imaging assay. |
Experimental Protocols
Protocol 1: Determining Optimal MZ1 Concentration for BRD4 Degradation (DC50)
This protocol outlines the steps to determine the concentration of MZ1 that results in 50% of the maximal degradation (DC50) of BRD4 in primary cells.
-
Cell Seeding: Plate primary cells at an appropriate density in a multi-well plate (e.g., 12-well or 24-well). Allow cells to adhere and recover for 24 hours.
-
MZ1 Treatment: Prepare a serial dilution of MZ1 (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM) and a vehicle control (DMSO) in fresh culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of MZ1 or vehicle. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 signal to the loading control for each sample.
-
Plot the normalized BRD4 levels against the log of the MZ1 concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax (maximal degradation).[1][10]
-
Protocol 2: Assessing Cell Viability after MZ1 Treatment
This protocol describes how to measure the effect of MZ1 on the viability of primary cells.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density.
-
MZ1 Treatment: Treat the cells with a range of MZ1 concentrations (as determined from the degradation assay) and a vehicle control for the desired duration (e.g., 72 hours).
-
Viability Assay (for proliferating cells):
-
Add a cell proliferation reagent such as MTT or CCK-8 to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength.
-
-
Apoptosis Assay (for non-proliferating or sensitive cells):
-
Harvest the cells (including any floating cells in the supernatant).
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis:
-
For viability assays, normalize the absorbance readings to the vehicle control to determine the percentage of viable cells.
-
For apoptosis assays, quantify the percentage of cells in each quadrant of the flow cytometry plot.
-
Plot the results against the MZ1 concentration to determine the IC50 (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of MZ1 PROTAC.
Caption: Experimental workflow for MZ1 in primary cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. origene.com [origene.com]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance In vivo Delivery of MZ1
Welcome to the technical support center for MZ1 in vivo delivery. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of MZ1 and provides potential solutions to enhance delivery and efficacy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor aqueous solubility and stability of MZ1 | MZ1 has a hydrophobic structure, leading to low solubility in aqueous buffers. This can result in precipitation upon injection and poor bioavailability. | - Formulation with solubilizing agents: Prepare MZ1 in a vehicle containing solubilizing excipients. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. Another option is a 25% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) formulation for subcutaneous administration. - Nanoparticle encapsulation: Encapsulate MZ1 into polymeric nanoparticles (e.g., PLA-PEG) or lipid-based nanoparticles to improve its solubility and stability in circulation. |
| Low bioavailability and rapid clearance in vivo | MZ1 is a substrate for P-glycoprotein (Pgp), leading to high efflux and rapid clearance from the systemic circulation, particularly after oral administration. It also exhibits high clearance in rats and low clearance in mice. | - Parenteral administration: Utilize intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass first-pass metabolism and achieve higher systemic exposure. - Nanoparticle-based delivery: Encapsulating MZ1 in nanoparticles can shield it from efflux pumps and reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. |
| Off-target toxicity | Non-specific distribution of MZ1 can lead to toxicity in healthy tissues. | - Targeted delivery systems: Utilize antibody-drug conjugates (ADCs) or ligand-conjugated nanoparticles to direct MZ1 to specific tumor cells. For example, trastuzumab-conjugated nanoparticles can target HER2-positive breast cancer cells. - Localized administration: For solid tumors, intratumoral or localized injection can concentrate MZ1 at the target site and minimize systemic exposure. |
| "Hook Effect" leading to reduced efficacy at high concentrations | At high concentrations, PROTACs like MZ1 can form non-productive binary complexes with either the target protein (BRD4) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This can lead to a decrease in efficacy at higher doses. | - Dose-response optimization: Conduct thorough in vivo dose-finding studies to identify the optimal therapeutic window that maximizes target degradation without inducing the hook effect. - Controlled-release formulations: Utilize nanoparticle formulations designed for sustained release to maintain a consistent and optimal local concentration of MZ1 over time, avoiding high initial concentrations that could trigger the hook effect. |
| Difficulty in crossing biological barriers (e.g., blood-brain barrier) | The physicochemical properties of MZ1 may limit its ability to penetrate specific tissues, such as the brain, for treating central nervous system (CNS) malignancies like glioblastoma. | - Nanoparticle functionalization: Modify the surface of nanoparticles with ligands that can facilitate transport across the blood-brain barrier (e.g., transferrin receptor antibodies). - Direct CNS administration: Consider intracerebroventricular or intrathecal injection for direct delivery to the CNS. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a recommended vehicle for dissolving MZ1 for in vivo studies?
A common and effective vehicle for solubilizing MZ1 for parenteral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been used to prepare clear solutions for injection. For subcutaneous delivery, a 25% HP-β-CD solution has also been shown to achieve high AUC levels.[1]
Q2: Can MZ1 be administered orally?
Oral administration of MZ1 is generally not recommended due to its high P-glycoprotein efflux ratio, which leads to very low oral bioavailability.[1] Parenteral routes such as intravenous, intraperitoneal, or subcutaneous injection are preferred to achieve therapeutic concentrations in vivo.
Q3: What are the benefits of using nanoparticles to deliver MZ1?
Nanoparticle-based delivery systems offer several advantages for MZ1 administration in vivo:
-
Improved Solubility and Stability: Nanoparticles can encapsulate hydrophobic drugs like MZ1, enhancing their solubility and protecting them from degradation in the bloodstream.[2]
-
Enhanced Pharmacokinetics: By shielding MZ1 from rapid clearance mechanisms, nanoparticles can prolong its circulation half-life and increase its area under the curve (AUC).[3]
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies like trastuzumab) to direct MZ1 to specific cancer cells, thereby increasing efficacy and reducing off-target toxicity.[2][4]
-
Overcoming Resistance: Targeted nanoparticles have been shown to overcome natural resistance to MZ1 in some cancer cell lines.[4]
Efficacy and Mechanism of Action
Q4: What is the mechanism of action of MZ1?
MZ1 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, with a preference for BRD4.[5] It is a heterobifunctional molecule composed of JQ1, a pan-BET inhibitor, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] MZ1 facilitates the formation of a ternary complex between BRD4 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[6]
Q5: What are the downstream effects of MZ1-mediated BRD4 degradation?
Degradation of BRD4 by MZ1 leads to the downregulation of key oncogenes, such as c-Myc and N-Myc, which are critical for the proliferation of many cancer cells.[6][7] This results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer models, including acute myeloid leukemia, breast cancer, glioblastoma, and neuroblastoma.[6][7][8]
Experimental Protocols
Preparation of MZ1-Loaded Polymeric Nanoparticles
This protocol describes the preparation of MZ1-loaded poly(lactic acid) (PLA) nanoparticles by a nanoprecipitation method.[2]
Materials:
-
MZ1
-
Poly(lactic acid) (PLA)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Polyethylenimine (PEI)
-
Poly(vinyl alcohol) (PVA)
Procedure:
-
Prepare the organic phase:
-
Dissolve 10 mg of PLA in 1 mL of acetone.
-
Dissolve 5 mg of MZ1 in 70 µL of DMSO.
-
Mix the PLA and MZ1 solutions and sonicate for 10 minutes.
-
-
Prepare the aqueous phase:
-
Prepare a 17 mL aqueous solution containing 0.5% PEI and 1% PVA.
-
-
Nanoprecipitation:
-
Under slow stirring, add the organic phase to the aqueous phase.
-
-
Solvent evaporation and nanoparticle collection:
-
Evaporate the acetone under reduced pressure.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C to collect the MZ1-loaded nanoparticles.
-
In Vivo Administration of MZ1 in a Xenograft Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of MZ1 in a mouse xenograft model of breast cancer.[9]
Animal Model:
-
BALB/c nu/nu mice (4-5 weeks old)
Tumor Cell Implantation:
-
Inject 5 x 10^6 BT474 cells in 50% Matrigel into the mammary fat pads.
-
Allow tumors to grow to a volume of approximately 500 mm³.
MZ1 Formulation and Dosing:
-
Prepare MZ1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer MZ1 via intraperitoneal injection at a dose of 10 mg/kg, 5 days per week.
Monitoring:
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, collect tumors for further analysis (e.g., Western blot to confirm BRD4 degradation).
Quantitative Data Summary
In Vitro Cytotoxicity of Free vs. Nanoparticle-Encapsulated MZ1
| Cell Line | Formulation | IC50 (nM) |
| SKBR3 (HER2+) | Free MZ1 | ~50 |
| MZ1-NPs | ~50 | |
| MZ1-ACNPs (Trastuzumab-conjugated) | < 5 | |
| BT474 (HER2+) | Free MZ1 | ~25 |
| MZ1-NPs | ~25 | |
| MZ1-ACNPs (Trastuzumab-conjugated) | < 5 |
Data adapted from in vitro studies on breast cancer cell lines.[2]
In Vivo Pharmacokinetic Parameters of MZ1
| Species | Administration Route | Dose (mg/kg) | Cmax (nM) | tmax (h) | AUC0-inf (nM·h) |
| Rat | Intravenous (IV) | 5 | - | - | 1,300 |
| Subcutaneous (SC) | 5 | 163 | 2 | - | |
| Mouse | Intravenous (IV) | 5 | - | - | 3,760 |
| Subcutaneous (SC) | 5 | 2,070 | 0.5 | - |
Data obtained from studies using a 25% HP-β-CD formulation for subcutaneous administration.[1]
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BRD4 Degradation with MZ1
Welcome to the technical support center for MZ1, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein. This resource provides troubleshooting guidance and detailed protocols to assist researchers in successfully designing and executing experiments involving MZ1.
Frequently Asked Questions (FAQs)
Q1: What is MZ1 and how does it work?
MZ1 is a heterobifunctional small molecule that induces the degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, with a preference for BRD4.[1][2] It functions by simultaneously binding to a bromodomain of BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the proteasome.[3][4]
Q2: What is the expected outcome of a successful MZ1 treatment?
A successful experiment will result in a significant reduction in the cellular levels of BRD4 protein. This degradation is typically rapid and occurs in a concentration and time-dependent manner.[4][5] It is important to note that MZ1 affects the protein level, not the mRNA expression of BRD4.[2]
Q3: Is MZ1 selective for BRD4?
MZ1 shows a preferential degradation of BRD4 over other BET family members like BRD2 and BRD3, especially at lower concentrations and shorter treatment times.[1] However, at higher concentrations or longer incubation periods, degradation of BRD2 and BRD3 can also be observed.[3][4]
Troubleshooting Guide: Lack of BRD4 Degradation
This guide addresses common issues encountered when BRD4 degradation is not observed after treatment with MZ1.
Issue 1: No or minimal BRD4 degradation is observed by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal MZ1 Concentration | Perform a dose-response experiment to determine the optimal concentration of MZ1 for your specific cell line. Recommended starting concentrations range from 10 nM to 1 µM.[4][5] The optimal concentration can vary significantly between cell lines. |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. BRD4 degradation can often be observed within a few hours of treatment (e.g., 2-6 hours), with maximal degradation typically occurring between 12-24 hours.[5] |
| Low or Absent VHL E3 Ligase Expression | Verify the expression of VHL in your cell line by Western Blot or qPCR. MZ1 relies on VHL to mediate BRD4 degradation.[3][4] If VHL expression is low, consider using a different cell line with higher endogenous VHL levels or overexpressing VHL. |
| Impaired Proteasome Activity | Ensure that the proteasome is functional in your experimental system. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132). This should rescue BRD4 from MZ1-induced degradation.[3][4] If the proteasome is generally inhibited in your cells, this could explain the lack of degradation. |
| Poor MZ1 Solubility or Stability | Prepare fresh stock solutions of MZ1 in a suitable solvent like DMSO.[6][7] Ensure proper storage of the compound as recommended by the supplier to maintain its activity.[2] When preparing working solutions, avoid precipitation. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (MZ1-BRD4 or MZ1-VHL) is favored over the productive ternary complex (BRD4-MZ1-VHL), leading to reduced degradation. If you are using very high concentrations of MZ1, try reducing the concentration. |
| Technical Issues with Western Blot | Ensure the quality and specificity of your primary antibody against BRD4. Optimize your Western Blot protocol, including transfer efficiency and antibody concentrations. Use a positive control cell line where MZ1 is known to be effective. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions between experiments. Cell health and density can significantly impact experimental outcomes. |
| Inconsistent MZ1 Preparation | Prepare fresh dilutions of MZ1 for each experiment from a validated stock solution to avoid issues with compound degradation. |
Experimental Protocols
1. Western Blotting for BRD4 Degradation
This protocol is designed to assess the levels of BRD4 protein in cells following treatment with MZ1.
-
Materials:
-
Cell culture reagents
-
MZ1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of MZ1 or DMSO for the indicated time. For a proteasome inhibition control, pre-treat cells with MG132 for 1-2 hours before adding MZ1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol aims to confirm the formation of the BRD4-MZ1-VHL ternary complex.
-
Materials:
-
Cell culture reagents and MZ1
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western Blot reagents
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with MZ1 or DMSO. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the lysates with protein A/G beads for 1 hour and then discard the beads.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-VHL) to the lysate and incubate for several hours to overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against BRD4 and VHL to confirm their co-immunoprecipitation.
-
3. Ubiquitination Assay
This assay is to detect the polyubiquitination of BRD4 upon MZ1 treatment.
-
Materials:
-
Cell culture reagents, MZ1, and MG132
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western Blot
-
-
Procedure:
-
Cell Treatment: Treat cells with MZ1 and a proteasome inhibitor (MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation of BRD4: Immunoprecipitate BRD4 from the cell lysates as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated proteins and perform a Western Blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears in the MZ1-treated sample indicates polyubiquitination of BRD4.
-
Quantitative Data Summary
Table 1: MZ1 Potency in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / DC50 | Reference |
| H661 | Degradation | BRD4 Degradation | 8 nM | |
| H838 | Degradation | BRD4 Degradation | 23 nM | |
| Mv4-11 | Antiproliferative | Cell Viability | pEC50 = 7.6 | |
| HeLa | Degradation | BRD4 Degradation | ~100 nM (near complete) | [1] |
| LS174t | Degradation | BRD4 Degradation | Effective at 100-250 nM | [2] |
| NB4, Kasumi-1, MV4-11, K562 | Degradation | BRD4 Degradation | Almost complete at 0.25-1 µM | [3][4] |
Visual Guides
Caption: Mechanism of action of MZ1 leading to BRD4 degradation.
Caption: A workflow for troubleshooting the lack of BRD4 degradation with MZ1.
Caption: Simplified overview of BRD4's role in key signaling pathways.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MZ 1 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Technical Support Center: Optimizing Incubation Time for MZ1-Mediated Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC® degrader, MZ1. The information is designed to assist in optimizing experimental conditions, with a specific focus on incubation time for achieving efficient and reproducible target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is MZ1 and how does it work?
A1: MZ1 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific target proteins within the cell.[1] It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand based on the inhibitor JQ1 that binds to the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4), and a linker connecting these two ligands.[1][2] By simultaneously binding to both the target BET protein and the VHL E3 ligase, MZ1 brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[3]
Q2: Which proteins does MZ1 target for degradation?
A2: MZ1 targets the BET family of proteins: BRD2, BRD3, and BRD4.[1] It has been shown to preferentially degrade BRD4 over BRD2 and BRD3.[1][4]
Q3: What is a typical starting concentration and incubation time for MZ1?
A3: A common starting concentration for MZ1 is in the range of 100 nM to 1 µM.[1][2][3] Incubation times can vary significantly depending on the cell line and experimental goals. Published studies have reported incubation times ranging from a few hours to 24 hours or longer.[1][2][4][5] For initial experiments, a 24-hour incubation is often used to assess maximal degradation.[2][5][6]
Q4: How quickly can I expect to see degradation of BRD4 with MZ1?
A4: MZ1 can induce rapid degradation of BRD4. Some studies have shown a significant reduction in BRD4 levels within a few hours of treatment.[4] The half-life of BRD4 degradation induced by a similar trivalent PROTAC was estimated to be between 27 and 36 minutes, indicating a rapid onset of action.[4]
Troubleshooting Guide
Issue 1: No or minimal degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The degradation process is time-dependent. A short incubation period may not be sufficient to observe a significant reduction in protein levels. Solution: Perform a time-course experiment. Treat cells with a fixed concentration of MZ1 and harvest at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation.[7] |
| Suboptimal MZ1 Concentration | The concentration of MZ1 may be too low to effectively induce the formation of the ternary complex (MZ1:Target:E3 Ligase). Solution: Perform a dose-response experiment with a fixed, sufficient incubation time (e.g., 24 hours) to identify the optimal concentration. |
| Low E3 Ligase (VHL) Expression | The cell line being used may have low endogenous expression of the VHL E3 ligase, which is essential for MZ1's mechanism of action. Solution: Verify VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression. |
| Cell Line Resistance | Some cell lines may be inherently resistant to MZ1-mediated degradation due to various factors. Solution: Test MZ1 in a different, validated cell line known to be sensitive to MZ1 (e.g., HeLa, various AML cell lines) to confirm the activity of your MZ1 stock.[1][3] |
| Inactive MZ1 Compound | The MZ1 compound may have degraded due to improper storage. Solution: Ensure MZ1 is stored correctly (typically at -20°C or -80°C).[2] If in doubt, obtain a fresh stock of the compound. |
Issue 2: Incomplete or partial degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Incubation Time Not at Dmax | The selected incubation time may not correspond to the point of maximum degradation (Dmax). Protein levels might start to recover due to new protein synthesis. Solution: Conduct a detailed time-course experiment with more frequent time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours) to precisely determine the Dmax. |
| Protein Synthesis Outpacing Degradation | The rate of new target protein synthesis may be high, leading to a steady-state where degradation is partially offset. Solution: Consider co-treatment with a protein synthesis inhibitor like cycloheximide (CHX) in a controlled experiment to isolate the degradation rate. Note: This is for mechanistic understanding and not for routine experiments. |
| "Hook Effect" at High Concentrations | Using an excessively high concentration of MZ1 can lead to the formation of binary complexes (MZ1:Target or MZ1:E3 Ligase) instead of the productive ternary complex, which inhibits degradation.[8][9][10][11] This is known as the "hook effect." Solution: Perform a dose-response experiment with a wide range of MZ1 concentrations (e.g., from low nM to high µM) to identify the optimal concentration window for degradation and to check for a bell-shaped dose-response curve indicative of the hook effect.[11] |
Quantitative Data Summary
The following table summarizes the time-dependent degradation of BET proteins by MZ1 as observed in HeLa cells.
| Incubation Time (hours) | MZ1 Concentration | % BRD4 Remaining (approx.) | % BRD2/3 Remaining (approx.) |
| 0 | 1 µM | 100% | 100% |
| 4 | 1 µM | ~20% | ~50-60% |
| 8 | 1 µM | <10% | ~30-40% |
| 12 | 1 µM | <5% | ~20-30% |
| 24 | 1 µM | <5% | <20% |
| 36 | 1 µM | <5% | <20% |
| 0 | 100 nM | 100% | 100% |
| 4 | 100 nM | ~40% | ~70-80% |
| 8 | 100 nM | ~20% | ~60-70% |
| 12 | 100 nM | <10% | ~50-60% |
| 24 | 100 nM | <10% | ~40-50% |
| 36 | 100 nM | <10% | ~30-40% |
Data adapted from Zengerle et al., ACS Chem Biol 2015.[4]
Experimental Protocols
Protocol 1: Time-Course Analysis of MZ1-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the optimal incubation time for MZ1-mediated degradation of a target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MZ1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., BRD4)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Cell Treatment:
-
Prepare a working solution of MZ1 in complete culture medium at the desired final concentration (e.g., 100 nM or 1 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the MZ1-treated wells.
-
Aspirate the old medium from the cells and add the MZ1-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The '0 hour' time point represents cells harvested immediately after the addition of the compound.
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the incubation time to determine the optimal duration for degradation.
-
Visualizations
Caption: Signaling pathway of MZ1-mediated BRD4 degradation.
Caption: Experimental workflow for optimizing MZ1 incubation time.
Caption: Troubleshooting logic for incomplete MZ1-mediated degradation.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Cellular Resistance to MZ1
Welcome to the technical support center for MZ1, a PROTAC designed to induce the degradation of BET bromodomain proteins, primarily BRD4. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot experiments and understand potential mechanisms of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is MZ1 and how does it work?
MZ1 is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand (based on the inhibitor JQ1) that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). By bringing BRD4 and VHL into close proximity, MZ1 facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2][3] This targeted degradation leads to the downregulation of BRD4-dependent genes, such as c-Myc, which can inhibit cell proliferation and induce apoptosis in susceptible cancer cell lines.[2][4][5]
Q2: What is the typical effective concentration and treatment time for MZ1?
The effective concentration of MZ1 can vary significantly depending on the cell line. The concentration at which 50% of the target protein is degraded (DC50) for BRD4 is typically in the low nanomolar range (2-20 nM).[6] A common treatment duration to observe significant degradation is between 4 to 24 hours.[1][7] It is recommended to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q3: MZ1 is not degrading BRD4 in my cell line. What are the potential causes?
Several factors can lead to a lack of BRD4 degradation. This troubleshooting guide will walk you through the most common issues, from basic experimental setup to complex biological resistance mechanisms.
Troubleshooting Guide: No BRD4 Degradation Observed
If you are not observing the expected degradation of BRD4 after MZ1 treatment, follow these troubleshooting steps.
Step 1: Verify Experimental Setup and Reagents
Question: Could there be an issue with my experimental protocol or reagents?
Answer: Before investigating complex biological causes, it's crucial to rule out technical issues.
-
MZ1 Integrity: Ensure the MZ1 compound is correctly stored and has not degraded. Prepare fresh solutions from a trusted stock.
-
Cell Viability: High concentrations of MZ1 or prolonged treatment can induce cytotoxicity, which may affect the ubiquitin-proteasome system. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations used are not overly toxic.
-
Western Blot Protocol: Optimize your western blot protocol for BRD4 detection. Ensure efficient protein transfer and use a validated primary antibody for BRD4. Include a positive control cell line known to be sensitive to MZ1.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is for assessing the levels of BRD4 protein in cells following treatment with MZ1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of MZ1 and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 and the loading control overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Step 2: Investigate the Ubiquitin-Proteasome System
Question: Is the ubiquitin-proteasome machinery functional in my cells?
Answer: MZ1 relies on the cell's own machinery to degrade BRD4.
-
Proteasome Inhibition: To confirm that the degradation is proteasome-dependent, co-treat cells with MZ1 and a proteasome inhibitor (e.g., MG132). If MZ1 is working, you should see a rescue of BRD4 levels in the co-treated sample compared to MZ1 alone.[8]
Step 3: Assess Target and E3 Ligase Levels
Question: Are the necessary components for MZ1-mediated degradation present in my cells?
Answer: The abundance of both the target protein (BRD4) and the E3 ligase (VHL) can impact MZ1 efficacy.
-
BRD4 Expression: Confirm that your cell line expresses detectable levels of BRD4 by western blot. Very low endogenous levels may make it difficult to observe degradation.
-
VHL Expression: MZ1 requires VHL to function.[8] Check for VHL expression in your cell line. If VHL is absent or expressed at very low levels, MZ1 will be ineffective. You can verify this by overexpressing VHL, which should sensitize the cells to MZ1.[8]
Step 4: Evaluate Cellular Resistance Mechanisms
If the above steps do not resolve the issue, your cells may have intrinsic or acquired resistance to MZ1.
Question: Have my cells developed resistance to MZ1?
Answer: Several mechanisms can confer resistance to PROTACs.
-
Mutations in VHL: Mutations in the VHL gene can prevent MZ1 from binding to the E3 ligase, thus inhibiting the formation of the ternary complex. Sequence the VHL gene in your cells to check for mutations.
-
Overexpression of BRD4: A significant increase in the amount of BRD4 protein may overwhelm the degradation machinery, requiring higher concentrations of MZ1 to achieve degradation.
-
Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1), which can pump drugs out of the cell, reducing the intracellular concentration of MZ1.[9] You can test for this by co-treating with an inhibitor of ABC transporters.
-
Impaired Cellular Uptake: MZ1 needs to cross the cell membrane to reach its targets. Poor membrane permeability can limit its efficacy.
Advanced Troubleshooting and Assays
For a deeper investigation into the mechanism of resistance, the following assays can be employed.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can determine if MZ1 is successfully forming the BRD4-MZ1-VHL ternary complex in your cells.
Procedure Outline:
-
Treat cells with MZ1 or a vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the lysate with an antibody against either BRD4 or VHL conjugated to beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by western blot for the presence of BRD4, VHL, and other components of the E3 ligase complex. An increase in the co-precipitated protein in the MZ1-treated sample indicates ternary complex formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the binding of a ligand to its target protein in intact cells by assessing changes in the protein's thermal stability.[10][11]
Procedure Outline:
-
Treat cells with MZ1 or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blot for BRD4.
-
Binding of MZ1 to BRD4 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
LC-MS/MS for Intracellular MZ1 Quantification
This method directly measures the amount of MZ1 inside the cells.
Procedure Outline:
-
Treat cells with a known concentration of MZ1.
-
After the desired incubation time, wash the cells thoroughly to remove extracellular compound.
-
Lyse the cells and extract the small molecules.
-
Analyze the cell lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of MZ1. A lower-than-expected concentration may indicate poor uptake or active efflux.
Quantitative Data Summary
The following tables summarize key quantitative data for MZ1 from the literature.
Table 1: MZ1 Binding Affinities and Degradation Potency
| Parameter | Target | Value | Cell Line/Assay | Reference |
| DC50 (BRD4) | BRD4 | 2-20 nM | Various | [6] |
| BRD4 | 11-29 nM | H838 | [12] | |
| IC50 | Proliferation | 50 nM (median) | ABC DLBCL | [13] |
| Proliferation | 0.074-0.403 µM | AML cell lines | [4] | |
| Binding Affinity (Kd) | BRD4 (BD1/BD2) | 382/120 nM | ITC | [14] |
| BRD2 (BD1/BD2) | 307/228 nM | ITC | [14] | |
| BRD3 (BD1/BD2) | 119/115 nM | ITC | [14] | |
| VHL-ElonginB-ElonginC | 67 nM | ITC | [15] | |
| Ternary Complex Affinity (Kd) | VHL-MZ1-BRD4 | 4.4 nM | ITC | [15] |
Table 2: MZ1 Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (BRD4) | IC50 (Proliferation) | Reference |
| MV4-11 | Acute Myeloid Leukemia | ~10 nM | 0.110 µM | [4] |
| HL-60 | Acute Myeloid Leukemia | ~20 nM | - | [6] |
| HeLa | Cervical Cancer | ~1 µM (for complete removal) | - | [1] |
| LS174t | Colorectal Cancer | Degradation at 100 nM | - | [14] |
| NB4 | Acute Myeloid Leukemia | - | 0.279 µM | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | - | 0.074 µM | [4] |
| K562 | Chronic Myeloid Leukemia | - | 0.403 µM | [4] |
| 697 | B-cell Acute Lymphoblastic Leukemia | - | - | [2][16] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | - | [2][16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of MZ1 leading to BRD4 degradation and downstream effects.
Caption: Troubleshooting workflow for investigating lack of MZ1-induced BRD4 degradation.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting unexpected phenotypes with MZ 1 treatment
Welcome to the technical support center for MZ1, a potent and selective BRD4-degrading PROTAC (Proteolysis Targeting Chimera). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common questions that may arise during experiments with MZ1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MZ1?
A1: MZ1 is a PROTAC that functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand (derived from JQ1) that binds to the bromodomains of BET (Bromodomain and Extra-Terminal domain) proteins.[1][2][3] This dual binding brings the BET protein, primarily BRD4, into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Q2: What are the expected cellular effects of MZ1 treatment?
A2: The primary and expected cellular effects of MZ1 treatment stem from the degradation of BRD4. These include:
-
Inhibition of cancer cell growth and proliferation: This has been observed in various cancer cell lines, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and glioblastoma.[1][4][5]
-
Induction of apoptosis: MZ1 has been shown to induce programmed cell death in cancer cells.[4][6][7][8]
-
Cell cycle arrest: Treatment with MZ1 can cause cells to arrest in the G1 phase of the cell cycle.[8][9]
-
Downregulation of oncogenes: A key downstream effect of BRD4 degradation is the transcriptional suppression of oncogenes like c-Myc.[1][4]
Q3: Is MZ1 selective for BRD4?
A3: MZ1 has a higher selectivity for BRD4, but it can also induce the degradation of BRD2 and BRD3, particularly at higher concentrations (typically in the range of 2-10 µM).[3][5] It is crucial to determine the optimal concentration for selective BRD4 degradation in your specific cell line.
Q4: What is the recommended concentration range for MZ1?
A4: The effective concentration of MZ1 can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Effective concentrations have been reported in the nanomolar to low micromolar range. For instance, the IC50 for some glioblastoma cell lines ranged from 0.47 µM to 3.68 µM.[5]
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses potential discrepancies between expected and observed experimental outcomes with MZ1 treatment.
| Observed Phenotype | Potential Causes | Troubleshooting Steps |
| No BRD4 Degradation | 1. Inactive Compound: MZ1 may have degraded due to improper storage or handling. 2. Cell Line Insensitivity: The cell line may lack sufficient levels of the VHL E3 ligase required for MZ1's mechanism of action.[8] 3. Incorrect Concentration: The concentration of MZ1 used may be too low. 4. Proteasome Inhibition: The proteasome may be inhibited by other experimental conditions or compounds. | 1. Verify Compound Activity: Test the compound on a sensitive, positive control cell line. Ensure proper storage at -20°C or -80°C. 2. Assess VHL Expression: Check the expression level of VHL in your cell line via Western blot or qPCR. 3. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration for BRD4 degradation. 4. Check for Proteasome Activity: Use a proteasome activity assay to ensure the proteasome is functional. Avoid co-treatment with known proteasome inhibitors unless it is part of the experimental design. |
| BRD4 Degradation, but No Downstream Effects (e.g., no change in c-Myc levels or cell viability) | 1. Redundant Pathways: The cells may have compensatory mechanisms that bypass the effects of BRD4 degradation. 2. Timing of Assay: The time point for assessing downstream effects may be too early or too late. 3. Cellular Context: The role of BRD4 in regulating the specific downstream target may be context-dependent and not significant in your cell line. | 1. Investigate Alternative Pathways: Explore other signaling pathways that may be compensating for the loss of BRD4. 2. Perform Time-Course Experiment: Analyze downstream effects at multiple time points following MZ1 treatment. 3. Confirm BRD4 Target Engagement: Verify that BRD4 is indeed a key regulator of the pathway of interest in your specific cell model. |
| Cell Death is Observed, but it is not Apoptotic | 1. Alternative Cell Death Pathways: MZ1 may be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death. 2. Off-Target Effects: Although PROTACs are designed for specificity, off-target effects at high concentrations cannot be entirely ruled out. | 1. Investigate Other Cell Death Markers: Use assays for necroptosis (e.g., MLKL phosphorylation) or autophagy (e.g., LC3-II conversion). 2. Use a Negative Control: Employ a structurally similar but inactive version of MZ1 (a cis-MZ1 epimer, if available) to confirm that the observed effects are due to the intended mechanism.[1] Perform a dose-response to use the lowest effective concentration. |
| Variable Results Between Experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. Compound Instability: Repeated freeze-thaw cycles of the MZ1 stock solution can lead to degradation. 3. Experimental Technique: Inconsistent timing of treatments or harvesting can introduce variability. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. 2. Aliquot Compound: Prepare single-use aliquots of the MZ1 stock solution to avoid repeated freeze-thaw cycles. 3. Ensure Consistent Timing: Use a precise timer for all treatment and harvesting steps. |
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of MZ1 or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Seed and treat cells with MZ1 as described for the Western blot protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: Mechanism of action of the PROTAC MZ1.
Caption: General experimental workflow for MZ1 treatment.
Caption: Troubleshooting decision tree for unexpected MZ1 results.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for MZ1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MZ1 in their experiments. The information is tailored for scientists and professionals in drug development engaged in BRD4 degradation studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during MZ1 experiments in a question-and-answer format.
Q1: I am not observing any degradation of my target protein, BRD4, after MZ1 treatment. What could be the issue?
A1: Several factors could contribute to a lack of BRD4 degradation. Consider the following:
-
Cell Line Context: The expression levels of VHL, the E3 ligase recruited by MZ1, are crucial for its activity. Low or absent VHL expression in your cell line will impair MZ1-mediated degradation. It is advisable to confirm VHL expression in your cell line of interest.[1][2]
-
MZ1 Concentration and Treatment Time: Inadequate concentration or treatment duration can result in insufficient degradation. Optimal conditions are cell-line dependent. For instance, while 100 nM of MZ1 for 24 hours has been shown to be effective for selective BRD4 degradation, some cell lines may require different concentrations or longer incubation times.[3] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Ensure the MZ1 compound has been stored and handled correctly to maintain its activity.
-
Proteasome Function: MZ1 relies on the ubiquitin-proteasome system for protein degradation. If the proteasome is inhibited or impaired in your experimental system, degradation will not occur.
Q2: I am observing toxicity or off-target effects in my cell cultures after MZ1 treatment. How can I mitigate this?
A2: Off-target effects can be a concern in any small molecule experiment. Here are some steps to address this:
-
Titrate MZ1 Concentration: High concentrations of MZ1 may lead to off-target effects or cytotoxicity. Determine the minimal effective concentration that induces BRD4 degradation in your cell line.
-
Use Proper Controls: Always include a negative control, such as cis-MZ1, which binds to BRD proteins but not to VHL, and therefore does not induce degradation.[4][5][6][7] This will help you distinguish between effects caused by BRD4 degradation and those due to off-target binding of the JQ1 component of MZ1.
-
Monitor Cell Health: Regularly assess cell viability and morphology during the experiment to identify signs of toxicity early on.
Q3: The degradation of BRD4 is not as potent as expected, or I am seeing variable results between experiments. What should I check?
A3: Inconsistent results can be frustrating. Here are some quality control measures to ensure reproducibility:
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Accurate Compound Dosing: Verify the concentration of your MZ1 stock solution and ensure accurate dilution for each experiment.
-
Standardized Protocols: Adhere strictly to your validated experimental protocols for cell treatment, lysis, and downstream analysis to minimize variability.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (E3 ligase-PROTAC-target protein) is inhibited by the formation of binary complexes (E3 ligase-PROTAC or PROTAC-target protein), leading to reduced degradation.[8] Performing a full dose-response curve is essential to identify the optimal concentration range and rule out the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MZ1?
A1: MZ1 is a Proteolysis Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand (derived from JQ1) that binds to the bromodomains of the BET family of proteins, including BRD4. By simultaneously binding to both VHL and BRD4, MZ1 brings them into close proximity, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][2][9]
Q2: What are the recommended concentrations and treatment times for MZ1?
A2: The optimal concentration and treatment time for MZ1 are highly dependent on the cell line being used. However, a common starting point is a concentration range of 10 nM to 1 µM. For selective degradation of BRD4 over BRD2 and BRD3, a concentration of around 100 nM has been reported to be effective.[3][10] Treatment times can range from a few hours to 48 hours or longer, depending on the experimental goals.[1][2] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: What are the essential controls for an MZ1 experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve MZ1.
-
Negative Control Compound (cis-MZ1): This stereoisomer of MZ1 binds to BET proteins but not to the VHL E3 ligase, thus it should not induce degradation. This control helps to differentiate between effects due to BRD4 degradation and those from simple BET inhibition.[4][5][6][7]
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor like MG132 should rescue BRD4 from degradation, confirming that the observed protein loss is mediated by the proteasome.[1][2][11]
Q4: How can I confirm that MZ1 is working through the ubiquitin-proteasome pathway?
A4: To confirm the mechanism of action, you can perform a co-treatment experiment with a proteasome inhibitor. Pre-treating your cells with an inhibitor such as MG132 before adding MZ1 should block the degradation of BRD4.[1][2] Observing a rescue of BRD4 levels in the presence of the proteasome inhibitor provides strong evidence that MZ1 is mediating degradation through the ubiquitin-proteasome system.
Data Presentation
Table 1: IC50 Values of MZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| NB4 | Acute Myeloid Leukemia | 0.279 | 48 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.074 | 48 |
| MV4-11 | Acute Myeloid Leukemia | 0.110 | 48 |
| K562 | Chronic Myeloid Leukemia | 0.403 | 48 |
| 697 | B-cell Acute Lymphoblastic Leukemia | 0.117 | 48 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.199 | 48 |
| Various | Diffuse Large B-cell Lymphoma (ABC type) | Median: 0.049 | 72 |
Data compiled from multiple sources.[1][2][12][13]
Table 2: DC50 Values of MZ1 for BRD4 Degradation
| Cell Line | Cancer Type | DC50 (nM) | Incubation Time (h) |
| H661 | Lung Cancer | 8 | Not Specified |
| H838 | Lung Cancer | 23 | Not Specified |
| Various | Multiple Cell Lines | 2-20 | Not Specified |
Data compiled from multiple sources.[4][10]
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein levels following MZ1 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of MZ1, cis-MZ1 (negative control), and/or a vehicle control (e.g., DMSO) for the predetermined time (e.g., 24 hours). For mechanistic studies, pre-treat with a proteasome inhibitor like MG132 (e.g., 10-20 µM for 1-2 hours) before adding MZ1.[1][2]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation relative to the vehicle control and normalized to the loading control.
-
Protocol 2: Immunoprecipitation (IP) for Ternary Complex Formation
This protocol provides a general framework to investigate the formation of the BRD4-MZ1-VHL ternary complex.
-
Cell Lysis:
-
Prepare cell lysates from cells treated with MZ1 or a vehicle control as described in the Western Blot protocol (steps 2.1-2.5), using a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or 0.5% NP-40).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody against one of the components of the putative complex (e.g., anti-VHL or anti-BRD4) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western Blotting, probing for the other components of the complex (e.g., if you immunoprecipitated with an anti-VHL antibody, blot for BRD4, and vice versa). An increased co-immunoprecipitation of the target protein in the presence of MZ1 indicates the formation of the ternary complex.
-
Visualizations
Figure 1. Mechanism of MZ1-mediated BRD4 degradation.
Figure 2. General experimental workflow for MZ1 studies.
Figure 3. Troubleshooting flowchart for lack of BRD4 degradation.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. cis MZ 1 | Active Degrader Negative Controls: R&D Systems [rndsystems.com]
- 6. cis this compound | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MZ1 On-Target Effects on BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) MZ1's performance in targeting the bromodomain and extra-terminal domain (BET) protein BRD4, with a focus on its on-target effects. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate its mechanism of action and experimental workflows.
Introduction to MZ1 and Its Mechanism of Action
MZ1 is a pioneering PROTAC designed to induce the degradation of BET proteins, exhibiting a notable preference for BRD4.[1][2] It is a heterobifunctional molecule that links the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual-binding capacity allows MZ1 to recruit BRD4 to the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[3][4] This targeted protein degradation offers a distinct pharmacological outcome compared to simple inhibition, potentially leading to a more profound and sustained downstream effect. As a crucial negative control, cis-MZ1, a stereoisomer of MZ1, is often used. While it can bind to BRD4, it does not engage the VHL E3 ligase, and therefore does not induce BRD4 degradation.[1]
Quantitative Comparison of MZ1 Performance
The efficacy and selectivity of MZ1 have been benchmarked against other BET-targeting compounds, such as the parent inhibitor JQ1 and other PROTACs like dBET1. The following tables summarize key quantitative data from various studies.
| Compound | Target(s) | Cell Line | DC₅₀ (nM)¹ | Dmax (%)² | Reference(s) |
| MZ1 | BRD4, BRD2, BRD3 | HeLa | ~100 (for BRD4) | >90 (for BRD4) | [5] |
| 22Rv1 | 8.8 | 95 | |||
| dBET1 | BRD4, BRD2, BRD3 | 22Rv1 | 2.9 | 98 | |
| JQ1 | BRD4, BRD2, BRD3 | Not Applicable³ | Not Applicable³ | Not Applicable³ | [5] |
| ¹Concentration required to degrade 50% of the target protein. | |||||
| ²Maximum percentage of protein degradation observed. | |||||
| ³JQ1 is an inhibitor and does not induce degradation. |
| Compound | Binding Affinity (Kᵈ, nM) to BRD4 (BD2) | Binding Affinity (Kᵈ, nM) to VCB Complex | Ternary Complex Kᵈ (nM) with BRD4 (BD2) and VCB | Reference(s) |
| MZ1 | 15 | 66 | 3.7 | [1] |
| cis-MZ1 | Similar to MZ1 | >15,000 | Not Applicable | [1] |
Key Experiments and Detailed Protocols
Validation of MZ1's on-target effects on BRD4 relies on a series of well-established molecular biology techniques. Below are detailed protocols for the most critical assays.
Western Blotting for BRD4 Degradation
This is the most direct method to visualize and quantify the degradation of BRD4 protein following MZ1 treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed human cell lines (e.g., HeLa, 22Rv1, or a relevant cancer cell line) in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Culture overnight in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Treat cells with varying concentrations of MZ1 (e.g., 1, 10, 100, 1000 nM), a vehicle control (DMSO), and a negative control (cis-MZ1, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Mini, PhosSTOP™ from Roche).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit (e.g., from Thermo Fisher Scientific) according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto a 4-15% Mini-PROTEAN® TGX™ Precast Protein Gel (Bio-Rad).
-
Run the gel at 120V for 60-90 minutes.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 1 hour at 4°C.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Abcam, #ab128874, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
As a loading control, simultaneously or subsequently probe with an antibody against a housekeeping protein like GAPDH (e.g., Cell Signaling Technology, #2118, 1:2000 dilution) or β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked Antibody, Cell Signaling Technology, #7074, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal™ West Pico PLUS, Thermo Fisher Scientific).
-
Visualize the protein bands using a chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc™).
-
Quantify band intensities using image analysis software (e.g., ImageJ or Image Lab™ Software from Bio-Rad). Normalize the BRD4 band intensity to the loading control.
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
To assess the selectivity of MZ1 for BRD4 over other proteins, including the closely related BET family members BRD2 and BRD3, quantitative proteomics is employed.
Protocol:
-
Sample Preparation:
-
Treat cells (e.g., HeLa) in biological triplicates with 1 µM MZ1, 1 µM cis-MZ1, or DMSO for 24 hours.
-
Harvest and lyse cells as described for Western blotting.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol (Thermo Fisher Scientific). Each condition (DMSO, MZ1, cis-MZ1) and replicate is labeled with a unique TMT tag.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined, labeled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos, Thermo Fisher Scientific).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, with MS2 scans for fragmentation and TMT reporter ion quantification.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer (Thermo Fisher Scientific) or MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that show a significant change in abundance upon MZ1 treatment compared to the DMSO and cis-MZ1 controls.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the molecular mechanism of MZ1 and the experimental process.
Caption: Mechanism of MZ1-induced BRD4 degradation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. opnme.com [opnme.com]
- 2. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MZ1 and dBET1: Two Prominent BET-Targeting PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. Among the most studied targets for this approach are the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is implicated in the transcriptional regulation of key oncogenes like c-Myc. This guide provides a detailed comparative analysis of two pioneering BET-targeting PROTACs: MZ1 and dBET1.
Both MZ1 and dBET1 are designed to degrade BET proteins, but they achieve this through the recruitment of different E3 ubiquitin ligases. MZ1 utilizes the von Hippel-Lindau (VHL) E3 ligase, while dBET1 recruits Cereblon (CRBN). This fundamental difference in their mechanism of action can lead to variations in their degradation efficiency, selectivity, and potential for therapeutic application. This analysis will delve into their biochemical properties, cellular effects, and the experimental methodologies used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and comparing these two important chemical probes.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for MZ1 and dBET1, compiled from various studies. This allows for a direct comparison of their binding affinities and degradation efficiencies.
| Parameter | MZ1 | dBET1 | Reference(s) |
| Target Protein | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 | [1][2][3] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [4][5] |
| Warhead | JQ1 | JQ1 | [4][5] |
| BRD4 Binding Affinity (Kd) | ~15 nM (for BRD4BD2) | Not explicitly stated, but derived from JQ1 | [6] |
| E3 Ligase Binding Affinity (Kd) | ~66 nM (to VCB complex) | Not explicitly stated, but utilizes a thalidomide derivative | [6] |
| Ternary Complex Affinity (Kd) | 3.7 nM (BRD4BD2::MZ1::VCB) | Not explicitly stated | [7] |
| BRD4 Degradation (DC50) | 2-20 nM (cell line dependent) | ~100-1000 nM (cell line dependent) | [6][8] |
| Selectivity | Preferential for BRD4 over BRD2 and BRD3 | Less specific than MZ1 | [6][7] |
Mechanism of Action and Signaling Pathways
MZ1 and dBET1, despite targeting the same family of proteins, operate through distinct E3 ligases, which can influence their downstream effects and potential therapeutic windows. The following diagrams illustrate their respective mechanisms of action.
Caption: Mechanism of action for MZ1.
Caption: Mechanism of action for dBET1.
Experimental Protocols
The evaluation of PROTACs like MZ1 and dBET1 relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4-11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of MZ1, dBET1, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to measure the binding affinities between the PROTAC, the target protein, and the E3 ligase.
-
Protein and Compound Preparation: Purify the recombinant target protein domains (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB). Prepare stock solutions of MZ1 or dBET1 in a compatible buffer (e.g., PBS or HEPES).
-
ITC Experiment: Fill the sample cell of the ITC instrument with the protein solution (e.g., BRD4BD2 or VCB complex). Load the injection syringe with the PROTAC solution.
-
Titration and Data Acquisition: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction by fitting the data to a suitable binding model. For ternary complex formation, one component (e.g., BRD4BD2) can be pre-incubated with the PROTAC before titration into the E3 ligase solution.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and anti-proliferative effects of the PROTACs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., AML or B-ALL cell lines) in 96-well plates at an appropriate density.[1][9]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of MZ1, dBET1, or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Viability Measurement:
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product. Measure the absorbance at the appropriate wavelength using a plate reader.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of PROTACs.
Caption: Experimental workflow for PROTAC analysis.
Conclusion
This comparative guide highlights the key differences and similarities between MZ1 and dBET1, two instrumental PROTACs in the field of targeted protein degradation. While both effectively target BET proteins for degradation, their reliance on different E3 ligases, VHL for MZ1 and CRBN for dBET1, results in distinct biochemical and cellular profiles. MZ1 generally exhibits higher potency in BRD4 degradation and a degree of selectivity for BRD4 over other BET family members.[6] The choice between these molecules for research or therapeutic development will depend on the specific context, including the cellular expression levels of VHL and CRBN, and the desired selectivity profile. The provided experimental protocols and workflows offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the nuances of these and other emerging PROTAC molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MZ1 | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of cis-MZ1 as a Negative Control in MZ1-Mediated Protein Degradation Studies
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount for generating robust and reproducible data. One such tool, the PROTAC (Proteolysis Targeting Chimera) MZ1, has emerged as a potent degrader of the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, a key player in cancer and inflammation. To ensure the specificity of experimental findings, a proper negative control is indispensable. This guide provides a comprehensive comparison of MZ1 and its inactive diastereoisomer, cis-MZ1, highlighting the latter's essential function as a negative control in validating MZ1-mediated effects.
Understanding the Mechanism of Action: MZ1 vs. cis-MZ1
MZ1 is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for BRD4.[1][2][3] This dual binding brings BRD4 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4]
cis-MZ1, on the other hand, is the (S)-hydroxy diastereoisomer of MZ1.[2][5] While it retains a comparable binding affinity for the bromodomains of BET proteins, a critical stereochemical inversion at the hydroxyproline moiety dramatically reduces its ability to bind to the VHL E3 ligase.[2][6] This makes cis-MZ1 an ideal negative control, as it allows researchers to distinguish between the effects of BRD4 inhibition (achieved by both MZ1 and cis-MZ1) and the effects of BRD4 degradation (mediated only by MZ1).
Comparative Binding Affinities and Degradation Activity
The differential ability of MZ1 and cis-MZ1 to recruit the VHL E3 ligase is central to their respective functions. This is quantitatively demonstrated by their binding affinities and degradation efficiencies.
| Molecule | Target | Binding Affinity (Kd) | Notes |
| MZ1 | BRD4 (BD2) | 15 nM | High-affinity binding to the target protein.[2][5] |
| VCB Complex (VHL-ElonginC-ElonginB) | 66 nM | Efficient recruitment of the E3 ligase complex.[2][5] | |
| cis-MZ1 | BRD4 | Comparable to MZ1 | Retains ability to bind the target protein.[2][5] |
| VCB Complex (VHL-ElonginC-ElonginB) | > 15 µM | Significantly diminished binding to the E3 ligase complex.[2][5] |
Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1. This table highlights the key difference in VHL binding between MZ1 and its inactive control, cis-MZ1.
The consequence of this differential VHL binding is directly reflected in the ability of these compounds to induce BRD4 degradation.
| Compound | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | 2-20 nM | >90% | Various |
| cis-MZ1 | BRD4 | No degradation observed | N/A | Various |
Table 2: Comparative Degradation Performance of MZ1 and cis-MZ1. This table illustrates the potent degradation of BRD4 by MZ1, a function that is absent in the negative control, cis-MZ1.
Signaling Pathway of MZ1-Mediated BRD4 Degradation
The mechanism of MZ1-induced protein degradation can be visualized as a catalytic cycle.
Figure 1: MZ1 Signaling Pathway. This diagram illustrates the formation of the ternary complex between BRD4, MZ1, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Experimental Workflow for Validating MZ1-Specific Effects
A typical experiment to confirm that the observed cellular phenotype is due to BRD4 degradation by MZ1, and not just its inhibition, involves a direct comparison with cis-MZ1.
Figure 2: Experimental Workflow. This diagram outlines a standard workflow for comparing the effects of MZ1 and cis-MZ1 on target protein levels.
Detailed Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol provides a detailed methodology for assessing BRD4 protein levels in cells treated with MZ1 and cis-MZ1.
1. Cell Culture and Treatment:
-
Seed human cervical cancer (HeLa) cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of MZ1 and cis-MZ1 in DMSO.
-
Treat cells with the desired concentrations of MZ1 (e.g., 100 nM), cis-MZ1 (e.g., 100 nM), or an equivalent volume of DMSO (vehicle control).
-
Incubate the treated cells for a specified time course (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized BRD4 levels in the MZ1 and cis-MZ1 treated samples to the vehicle control. A significant reduction in BRD4 levels in the MZ1-treated sample, but not in the cis-MZ1-treated sample, confirms that the effect is due to proteasome-mediated degradation.
By adhering to these rigorous experimental practices and utilizing cis-MZ1 as a negative control, researchers can confidently attribute the observed biological outcomes to the specific degradation of BRD4 by MZ1, thereby advancing our understanding of the therapeutic potential of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Confirming MZ1-Induced Degradation
MZ1 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, showing a marked preference for BRD4.[1] As a heterobifunctional molecule, MZ1 works by tethering the BET-binding small molecule JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of BRD4, marking it for destruction by the cell's native protein disposal system, the proteasome.
For researchers in drug discovery, rigorously validating the mechanism and specificity of such a compound is paramount. A single experimental technique is insufficient to fully characterize the activity of a degrader. Therefore, a multi-pronged approach using several orthogonal (independent) methods is essential to build a robust body of evidence. This guide compares key experimental strategies, provides supporting data, and outlines protocols to confirm and characterize MZ1-induced protein degradation.
Direct Measurement of Target Protein Levels
The most direct method to confirm a degrader's efficacy is to quantify the reduction in the target protein's abundance within the cell.
Western Blotting: This is the most common technique for observing changes in protein levels. It provides semi-quantitative data on the target protein's disappearance over time and at different concentrations of the degrader. Studies consistently use Western Blots to show that MZ1 potently reduces cellular levels of BRD4, and to a lesser extent, BRD2 and BRD3.[1][2][4]
Mass Spectrometry (Proteomics): For an unbiased, global, and highly quantitative view, mass spectrometry-based proteomics is the gold standard.[5] Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins, confirming the specific degradation of the intended target while also revealing any potential off-target effects across the entire proteome.[6][7] This method has been used to confirm the high selectivity of MZ1 for BET proteins.[7]
Table 1: Comparison of Methods for Protein Level Quantification
| Method | Principle | Advantages | Disadvantages | Typical MZ1 Finding |
| Western Blot | Antibody-based detection of a specific protein separated by size. | Widely accessible, relatively inexpensive, good for initial screening. | Semi-quantitative, dependent on antibody quality, low throughput. | Dose- and time-dependent degradation of BRD4, BRD3, and BRD2.[2][8] |
| Mass Spectrometry | Identification and quantification of proteins based on mass-to-charge ratio. | Unbiased global proteome coverage, highly quantitative, identifies off-targets. | Requires specialized equipment and expertise, higher cost, complex data analysis. | Selective degradation of BRD4, BRD2, and BRD3 with minimal off-target effects at effective concentrations.[7] |
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NB4, or a relevant cancer cell line) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response of MZ1 (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control to determine the relative reduction in protein levels.
Validation of the Degradation Mechanism
Confirming that the observed protein loss is due to the intended ubiquitin-proteasome pathway is a critical validation step.
Proteasome Inhibition: If degradation is proteasome-dependent, co-treatment with a proteasome inhibitor (e.g., MG132 or Carfilzomib) should prevent the degradation of the target protein. This "rescue" effect is a hallmark of PROTAC activity and has been demonstrated for MZ1, where co-treatment with MG132 reverses the MZ1-induced downregulation of BRD4.[2][3]
E3 Ligase Dependence: The action of MZ1 is dependent on the VHL E3 ligase. This can be confirmed by knocking down or knocking out the VHL gene. In VHL-deficient cells, MZ1 should be unable to degrade BRD4. Conversely, overexpressing VHL can enhance the degradation effect.[2][3]
Ubiquitination Assays: A direct way to show the mechanism is to detect an increase in the ubiquitinated form of the target protein. This is often done by immunoprecipitating the target protein (BRD4) from MZ1-treated cells and then performing a Western Blot to detect ubiquitin.[9][10]
Table 2: Comparison of Mechanistic Validation Assays
| Method | Principle | Purpose | Typical MZ1 Finding |
| Proteasome Inhibition | Blocking the proteasome to see if target protein levels are restored. | Confirms that protein loss is due to proteasomal degradation. | Co-treatment with MG132 blocks MZ1-induced degradation of BET proteins.[2][3] |
| E3 Ligase Knockdown/Out | Removing the E3 ligase (VHL) that the PROTAC recruits. | Confirms that degradation is dependent on the specific E3 ligase. | Knockdown of VHL reduces the inhibitory effect of MZ1 on AML cell lines.[2] |
| Ubiquitination Assay | Detecting the attachment of ubiquitin chains to the target protein. | Provides direct evidence of the PROTAC's mode of action. | MZ1 treatment leads to increased poly-ubiquitination of BRD4.[9] |
| Negative Control | Using an inactive analogue (e.g., cis-MZ1) that binds BRD4 but not VHL.[7] | Demonstrates that ternary complex formation (BRD4-MZ1-VHL) is required for degradation. | cis-MZ1 fails to induce degradation of BET proteins, despite similar binding to BRD4.[4][7] |
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Cell Culture: Seed cells as described for the Western Blot protocol.
-
Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treatment: Treat both the pre-treated and non-pre-treated cells with MZ1 (at an effective concentration, e.g., 1 µM) or a vehicle control for a time sufficient to observe degradation (e.g., 4-8 hours).
-
Lysis and Analysis: Harvest the cells and perform Western Blot analysis for BRD4 as described previously.
-
Expected Outcome: The lane corresponding to MZ1 treatment alone should show a significant reduction in BRD4. The lane with both MG132 and MZ1 should show BRD4 levels similar to the control, demonstrating a rescue from degradation.
Downstream Functional Consequences
Degrading a target protein should elicit a biological response consistent with the loss of that protein's function. Since BRD4 is a key transcriptional regulator, its degradation is expected to alter gene expression and affect cell fate.
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-seq) can be used to measure changes in the mRNA levels of genes known to be regulated by BRD4, such as the oncogene MYC.[8] Studies show that MZ1 treatment leads to the downregulation of MYC.[2][4]
Phenotypic Assays: The functional consequence of degrading a critical protein like BRD4 in cancer cells can be measured with various cell-based assays. These include assays for cell proliferation (e.g., MTT or CellTiter-Glo), apoptosis (e.g., Annexin V staining or PARP cleavage), and cell cycle arrest (e.g., propidium iodide staining followed by flow cytometry).[3][9][11] MZ1 has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[2][4]
Table 3: Comparison of Functional Assays
| Method | Principle | Purpose | Typical MZ1 Finding |
| qRT-PCR / RNA-seq | Measures mRNA levels of specific genes or across the transcriptome. | Confirms impact on downstream transcriptional targets. | Downregulation of BRD4 target genes, including MYC.[1][2] |
| Cell Viability Assay | Quantifies the number of viable cells after treatment. | Assesses the overall cytotoxic or cytostatic effect of the compound. | MZ1 inhibits the growth of various cancer cell lines with low nanomolar to micromolar IC50 values.[3][4] |
| Apoptosis Assay | Detects markers of programmed cell death (e.g., cleaved PARP, Annexin V). | Determines if the compound induces cell death. | MZ1 induces apoptosis in AML and glioblastoma cell lines.[2][3] |
Visualizing the Process
Diagrams are crucial for understanding the complex relationships in targeted protein degradation.
Caption: MZ1 mechanism of action.
Caption: Orthogonal workflow for validation.
By employing a combination of these orthogonal assays, researchers can build a comprehensive and convincing case for the specific, mechanism-driven degradation of a target protein by a PROTAC like MZ1. This rigorous validation is essential for the continued development of targeted protein degradation as a powerful therapeutic modality.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degraders | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Targets: A Comparative Guide to Proteomic Profiling of the PROTAC MZ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality. MZ1, a well-characterized PROTAC, effectively targets BET (Bromodomain and Extra-Terminal domain) proteins for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] While highly potent, a comprehensive understanding of a PROTAC's off-target profile is paramount for its clinical translation, ensuring both safety and efficacy. This guide provides an objective comparison of leading proteomic techniques for identifying off-targets of MZ1, supported by experimental data and detailed methodologies.
The Challenge of Off-Target Identification
An ideal PROTAC selectively degrades its intended target. However, unintended interactions can lead to the degradation of other proteins, known as off-targets, potentially causing toxicity or other adverse effects. Various proteomic approaches have been developed to identify these off-targets by quantifying changes in the cellular proteome following PROTAC treatment. This guide focuses on three prominent methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Thermal Proteome Profiling (TPP).
Comparative Analysis of Proteomic Profiling Techniques for MZ1
While a head-to-head comparative study of these techniques on MZ1 is not publicly available, we can evaluate their principles, strengths, and limitations in the context of PROTAC off-target analysis. The following table summarizes the key features of each method.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) Labeling | Thermal Proteome Profiling (TPP) |
| Principle | Metabolic labeling of proteins with "heavy" and "light" amino acids for relative quantification. | Chemical labeling of peptides with isobaric tags for multiplexed relative quantification. | Measures changes in protein thermal stability upon ligand binding to identify direct targets and downstream effects. |
| Strengths | - High accuracy and precision due to early-stage sample mixing.- Low experimental variability.- Good for identifying both direct and indirect off-targets. | - High multiplexing capacity (up to 18-plex).- Increased throughput for screening multiple conditions or replicates.- Good for identifying both direct and indirect off-targets. | - Can distinguish direct binders from downstream effects.- Does not require modification of the compound.- Can be performed in intact cells, preserving the native protein state. |
| Limitations | - Limited to cells that can be metabolically labeled.- Lower throughput compared to TMT.- Cannot distinguish between direct and indirect off-targets based solely on abundance changes. | - Potential for ratio compression, underestimating large changes in protein abundance.- More complex data analysis.- Cannot distinguish between direct and indirect off-targets based solely on abundance changes. | - Not all protein-ligand interactions result in a detectable thermal shift.- May not detect off-targets that do not induce a stability change.- Technically more demanding than abundance-based methods. |
| Typical Application for MZ1 | Comparing the proteomes of cells treated with MZ1 versus a vehicle control to identify downregulated proteins. | Multiplexed comparison of cells treated with MZ1, a negative control (cis-MZ1), and a vehicle control across different time points or doses. | Identifying proteins that show a significant change in melting temperature upon MZ1 treatment, indicating direct binding. |
Quantitative Off-Target Data for MZ1
A TMT-based proteomic study was conducted to assess the cellular selectivity of MZ1. In HeLa cells treated with 1 µM MZ1 for 24 hours, a total of 5,674 proteins were quantified. The results demonstrated a marked and selective degradation of BET proteins, with a preferential degradation of BRD4 over BRD3 and BRD2. Importantly, the levels of other bromodomain-containing proteins remained unaffected.[1][2]
Another study employing label-free quantification (diaPASEF) identified 7,084 proteins and similarly confirmed the high degree of selectivity of MZ1 for the degradation of BRD2, BRD3, and BRD4.[1]
Table 1: Summary of a TMT-based Proteomic Analysis of MZ1 Treatment in HeLa Cells
| Protein | Log2 Fold Change (MZ1/DMSO) | Statistical Significance | On-Target/Off-Target |
| BRD4 | Significantly Decreased | Statistically Significant | On-Target |
| BRD3 | Decreased | Statistically Significant | On-Target |
| BRD2 | Decreased | Statistically Significant | On-Target |
| Other Proteins | No Significant Change | Not Statistically Significant | Not Identified as Off-Targets |
Note: This table is a qualitative representation of the findings from the cited study. Specific fold-change values were not publicly available.
Experimental Protocols
Below are detailed methodologies for the key proteomic experiments discussed.
SILAC-Based Proteomic Profiling
-
Cell Culture and Labeling:
-
Culture two populations of cells (e.g., HeLa) in parallel for at least five cell doublings.
-
One population is grown in "light" medium containing normal isotopic abundance arginine and lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6-Lys).
-
-
Treatment and Lysis:
-
Treat the "heavy" labeled cells with MZ1 (e.g., 1 µM for 24 hours) and the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells from both populations separately in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive HF).
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Identify and quantify proteins based on the intensity ratios of heavy to light peptide pairs.
-
Proteins with a significant downregulation in the MZ1-treated sample are considered potential on- or off-targets.
-
TMT-Based Proteomic Profiling
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) and treat with MZ1 (e.g., 1 µM), a negative control such as cis-MZ1 (1 µM), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Lysis and Protein Digestion:
-
Harvest and lyse the cells from each treatment condition separately.
-
Quantify the protein concentration of each lysate.
-
Take an equal amount of protein from each sample, reduce, alkylate, and digest with trypsin as described in the SILAC protocol.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different isobaric TMT tag according to the manufacturer's instructions.
-
For example, DMSO-treated peptides are labeled with TMT tag 126, MZ1-treated with tag 127, and cis-MZ1-treated with tag 128.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer is programmed to isolate a precursor ion, fragment it, and then further fragment the reporter ions to quantify the relative abundance of the peptides from each sample.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Normalize the reporter ion intensities and calculate the relative protein abundance across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the MZ1-treated sample compared to both the DMSO and cis-MZ1 controls.
-
Thermal Proteome Profiling (TPP)
-
Cell Treatment and Heating:
-
Treat intact cells with MZ1 or a vehicle control.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing to separate the soluble and aggregated protein fractions.
-
Collect the soluble fraction by centrifugation.
-
-
Sample Preparation for MS:
-
Prepare the protein samples from each temperature point for mass spectrometry analysis using a filter-aided sample preparation (FASP) protocol, including reduction, alkylation, and trypsin digestion.
-
-
TMT Labeling and LC-MS/MS Analysis:
-
Label the peptides from each temperature point with a different TMT tag.
-
Pool the labeled samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Determine the relative amount of soluble protein at each temperature point based on the TMT reporter ion intensities.
-
Fit melting curves for each identified protein in both the MZ1-treated and vehicle-treated samples.
-
A significant shift in the melting temperature (Tm) of a protein upon MZ1 treatment indicates a direct interaction.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of the PROTAC MZ1.
Caption: General experimental workflow for proteomic profiling.
Conclusion
The identification of off-targets is a critical step in the development of safe and effective PROTAC therapeutics. Proteomic profiling techniques such as SILAC, TMT, and TPP offer powerful, unbiased approaches to comprehensively assess the selectivity of molecules like MZ1. While TMT and label-free methods have demonstrated the high selectivity of MZ1 for BET proteins, the choice of the optimal profiling technique will depend on the specific experimental goals, available resources, and the biological system under investigation. By carefully considering the strengths and limitations of each method, researchers can design robust experiments to confidently characterize the off-target landscape of novel protein degraders.
References
Unveiling the Mechanism of MZ1: A Comparative Guide to its Validation in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the validation of MZ1's mechanism of action across various cell lines, supported by experimental data and detailed protocols. MZ1 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins, offering a novel therapeutic strategy.
MZ1 operates by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule, meaning it has two distinct ends. One end binds to the target protein, in this case, Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various cancers. The other end binds to an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4][5][6] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[5] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors, which only block the protein's function.
Quantitative Analysis of MZ1-Induced BRD4 Degradation
The efficacy of MZ1 in degrading BRD4 has been demonstrated across a multitude of cell lines. The following table summarizes the key quantitative data from these studies, highlighting the concentration-dependent effects of MZ1.
| Cell Line Type | Cell Line | Target Protein | Key Findings | Reference |
| Cervical Cancer | HeLa | BRD4 | Preferential degradation of BRD4 over BRD2 and BRD3.[1][4][7] | [1][4][7] |
| Acute Myeloid Leukemia (AML) | NB4, Kasumi-1, MV4-11, K562 | BRD4, BRD2, BRD3 | Almost complete degradation of BRD4, with simultaneous decrease in BRD2 and BRD3.[8] | [8] |
| Colorectal Cancer | LS174t | BRD4 | Induces BRD4 degradation at concentrations of 100 and 250 nM after 24 hours.[9] | [9] |
| HER2+ Breast Cancer | BT474, SKBR3 | BRD4 | Significant decrease in cell proliferation compared to BET inhibitors JQ1 and OTX015.[10] | [10] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Activated B-cell like (ABC) DLBCL cell lines | BRD4, BRD2, BRD3 | Strong downregulation of BRD4, BRD2, BRD3, and abrogation of MYC protein levels.[11] | [11] |
Comparative Analysis with Alternative BRD4 Targeting Strategies
MZ1's targeted degradation mechanism offers a different pharmacological profile compared to traditional BET inhibitors like JQ1, which only occupy the bromodomain binding pocket.
| Feature | MZ1 (PROTAC) | JQ1 (BET Inhibitor) |
| Mechanism of Action | Induces proteasomal degradation of BRD4.[12][13][14] | Competitively inhibits the binding of BRD4 to acetylated histones. |
| Effect on Protein Levels | Reduces total BRD4 protein levels.[8][9][11] | Can lead to an upregulation of BRD protein levels.[11] |
| Selectivity | Shows preferential degradation of BRD4 over BRD2 and BRD3 in some cell lines.[9][13][14] | Pan-BET inhibitor, affecting BRD2, BRD3, and BRD4.[9] |
| Transcriptional Response | Induces a more limited and distinct transcriptional response compared to JQ1.[13] | Broader impact on gene expression. |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of MZ1 and a typical experimental workflow for its validation.
Figure 1: Mechanism of Action of MZ1. This diagram illustrates how MZ1 forms a ternary complex with BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Figure 2: Experimental Workflow. A typical workflow for validating the mechanism of action of MZ1 in a specific cell line, from cell treatment to downstream analysis of protein degradation and cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are concise protocols for key experiments used to validate MZ1's mechanism of action.
Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NB4) at a suitable density and allow them to adhere overnight. Treat the cells with a range of MZ1 concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of MZ1 and a vehicle control for a desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with MZ1 at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by MZ1 treatment.
This guide provides a foundational understanding of MZ1's mechanism of action and its validation in different cellular contexts. The provided data, diagrams, and protocols serve as a valuable resource for researchers investigating targeted protein degradation and its therapeutic potential.
References
- 1. Mz1, selectively degrades BRD4 (CAS 1797406-69-9) | Abcam [abcam.com]
- 2. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. MZ1, 1797406-69-9 | BroadPharm [broadpharm.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MZ 1 vs. ARV-771 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Two Prominent BET Bromodomain Degraders
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. Among the most studied targets are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription and are implicated in a variety of cancers and inflammatory diseases. This guide provides a detailed head-to-head comparison of two pioneering BET-targeting PROTACs: MZ 1 and ARV-771. Both molecules utilize the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of BET proteins, yet they exhibit distinct selectivity profiles and have been characterized in various preclinical models.
Mechanism of Action: A Tale of Two Degraders
Both this compound and ARV-771 are heterobifunctional molecules. One end of the molecule binds to a BET bromodomain, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the BET protein, the PROTAC, and the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1]
The key difference lies in their selectivity. This compound is characterized as a selective BRD4 degrader, showing a preference for BRD4 over BRD2 and BRD3.[2] In contrast, ARV-771 is a pan-BET degrader, inducing the degradation of BRD2, BRD3, and BRD4 with high potency.[3] This distinction in selectivity may lead to different downstream biological effects and therapeutic applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ARV-771, including binding affinities and degradation efficacy. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Binding Affinity (Kd, nM) to BET Bromodomains
| Compound | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | E3 Ligase (VHL) | Reference(s) |
| This compound | 307 / 228 | 119 / 115 | 382 / 120 | 66 - 150 | [2][4] |
| ARV-771 | 34 / 4.7 | 8.3 / 7.6 | 9.6 / 7.6 | Not specified | [3] |
Table 2: Degradation Efficacy (DC50, nM) in Cancer Cell Lines
| Compound | Cell Line | Target(s) | DC50 (nM) | Reference(s) |
| This compound | H661 | BRD4 | 8 | [5] |
| H838 | BRD4 | 23 | [5] | |
| MDA-MB-231 | BET proteins | 110 | [6] | |
| MDA-MB-436 | BET proteins | 240 | [6] | |
| ARV-771 | 22Rv1 | BRD2/3/4 | < 5 | [3] |
| VCaP | BRD2/3/4 | < 5 | [3] | |
| LnCaP95 | BRD2/3/4 | < 5 | [3] | |
| MDA-MB-231 | BET proteins | 120 | [6] | |
| MDA-MB-436 | BET proteins | 450 | [6] |
Table 3: Cellular Activity (IC50, µM) in Triple-Negative Breast Cancer Cell Lines
| Compound | MDA-MB-231 (KRAS G13D) | MDA-MB-436 (WT) | Reference(s) |
| This compound | 0.11 ± 0.05 | 0.24 ± 0.05 | [6] |
| ARV-771 | 0.12 ± 0.04 | 0.45 ± 0.02 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of key experimental protocols used to characterize this compound and ARV-771.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or ARV-771 for a specified duration (e.g., 2, 4, 8, 16, 24 hours). A DMSO-treated group serves as a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4, BRD2, BRD3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or ARV-771 for a specified period (e.g., 72 hours). Include wells with untreated cells (negative control) and wells with media only (blank).
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Downstream Effects
The degradation of BET proteins by this compound and ARV-771 has profound effects on gene transcription, leading to the downregulation of key oncogenes and cell cycle regulators. A primary downstream target of BET proteins is the MYC proto-oncogene, a critical driver of cell proliferation and survival in many cancers.[7] Both this compound and ARV-771 have been shown to effectively suppress c-MYC levels.[5]
The selective degradation of BRD4 by this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to the pan-BET degradation induced by ARV-771. For instance, the transcriptional changes induced by this compound have been shown to be similar to those of other BET degraders like ARV-771, but also overlap with the effects of cyclin-dependent kinase (CDK) inhibitors. This suggests that the specific degradation of BRD4 may have unique consequences on the cellular machinery.
Conclusion
Both this compound and ARV-771 are potent BET protein degraders with significant potential in cancer therapy. The choice between a selective BRD4 degrader like this compound and a pan-BET degrader like ARV-771 will likely depend on the specific cancer type, the underlying genetic drivers, and the desired therapeutic window. The comparative data presented in this guide, although collated from multiple sources, provides a valuable resource for researchers to make informed decisions in their drug discovery and development efforts. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the nuanced differences between these two important research tools and potential therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the VHL-Dependency of MZ1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of MZ1 Activity
The primary mechanism of action for MZ1, a Proteolysis-Targeting Chimera (PROTAC), involves the recruitment of the VHL E3 ubiquitin ligase to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[1][2][3] This targeted degradation is a powerful therapeutic strategy for various cancers. However, the reliance of MZ1 on VHL for its activity is a key consideration for its application, particularly in cancers where VHL may be mutated or absent.
To illustrate the VHL-dependency of MZ1, we compare its effects in cellular contexts with varying VHL expression levels. The following table summarizes key quantitative data from studies investigating this relationship.
| Cell Line | VHL Status | MZ1 Treatment | Outcome | Reference |
| NB4 (AML) | VHL Knockdown | Increasing concentrations of MZ1 | Increased IC50 of MZ1, indicating decreased sensitivity. | [4] |
| NB4 (AML) | VHL Overexpression | Increasing concentrations of MZ1 | Decreased IC50 of MZ1, indicating increased sensitivity. | [4] |
| Kasumi-1 (AML) | VHL Knockdown | Increasing concentrations of MZ1 | Increased IC50 of MZ1, indicating decreased sensitivity. | [4] |
| HeLa | Wild-type VHL | MZ1 treatment | Potent and rapid degradation of BRD4. | [2] |
| Colorectal Cancer Cell Lines | Wild-type VHL | MZ1 treatment | Degradation of BRD4. | [3] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the confirmation of MZ1's VHL-dependent activity.
A. Cell Viability Assay (CCK8)
This protocol is used to assess the impact of VHL expression on the sensitivity of acute myeloid leukemia (AML) cells to MZ1.
-
Cell Culture: NB4 and Kasumi-1 AML cell lines are cultured in appropriate media.
-
Transfection: VHL-overexpression and VHL-knockdown vectors are transfected into the respective cell lines. The efficiency of transfection is confirmed by Western blotting to detect VHL protein expression.
-
Treatment: Transfected cells are treated with varying concentrations of MZ1.
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
CCK8 Assay: Cell Counting Kit-8 (CCK8) solution is added to each well, and the plate is incubated for 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of MZ1 is calculated for each condition to quantify the sensitivity of the cells to the drug.[4]
B. Western Blotting for Protein Degradation
This protocol is used to directly observe the degradation of target proteins (e.g., BRD4) following MZ1 treatment and to confirm the role of the proteasome.
-
Cell Culture and Treatment: Cells (e.g., HeLa) are treated with MZ1 at a specified concentration (e.g., 1 µM) for various time points. In some experiments, cells are pre-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[2]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., BRD4, BRD2, BRD3) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation.[2]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The VHL-HIF signaling pathway under normal and hypoxic/VHL-mutated conditions.
Caption: The mechanism of action for the BET degrader MZ1, highlighting the formation of the ternary complex.
References
- 1. opnme.com [opnme.com]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of the BET Bromodomain Degrader MZ1
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
MZ1 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromo- and Extra-Terminal (BET) domain proteins, which are key regulators of gene transcription implicated in cancer and other diseases.[1][2] As a heterobifunctional molecule, MZ1 consists of the pan-BET inhibitor JQ1 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This design hijacks the cell's natural protein disposal system to specifically target BET proteins for destruction.[4]
While the JQ1 component binds to the bromodomains of all BET family members (BRD2, BRD3, and BRD4), MZ1 exhibits a remarkable and unexpected selectivity in the degradation profile, preferentially depleting BRD4 over its highly homologous counterparts BRD2 and BRD3.[1][2] This guide provides a comparative analysis of MZ1's cross-reactivity, summarizing key binding and degradation data, detailing the experimental protocols used for these assessments, and illustrating the underlying mechanism of its selectivity.
Quantitative Data Summary
The selectivity of MZ1 is not fully explained by its binding affinity to isolated bromodomains. Isothermal Titration Calorimetry (ITC) data shows that MZ1 binds to the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 with comparable affinities.[2] However, cellular assays reveal a clear preference for BRD4 degradation.
Table 1: Binary Binding Affinity of MZ1 to BET Bromodomains
This table summarizes the dissociation constants (Kd) for MZ1 binding to individual BET bromodomains as measured by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate stronger binding.
| Target Bromodomain | Dissociation Constant (Kd) in nM |
| BRD2 (BD1) | 62 - 307 |
| BRD2 (BD2) | 60 - 228 |
| BRD3 (BD1) | 21 - 119 |
| BRD3 (BD2) | 13 - 115 |
| BRD4 (BD1) | 39 - 382 |
| BRD4 (BD2) | 15 - 120 |
Data compiled from multiple sources, reflecting typical ranges observed in experiments.[2][5][6][7]
Table 2: Cellular Degradation Potency (DC50) of MZ1
This table shows the concentration of MZ1 required to degrade 50% of the target protein (DC50) in various cell lines. MZ1 demonstrates a ~10-fold selectivity for degrading BRD4 compared to BRD2 and BRD3.[8][9]
| Target Protein | Cell Line | DC50 (nM) |
| BRD4 | HeLa | ~10 |
| MV4;11 | 2-20 | |
| BRD2 | HeLa | ~100 |
| MV4;11 | ~70 | |
| BRD3 | HeLa | ~100 |
| MV4;11 | ~70 |
Data sourced from opnMe.com BET PROTAC I MZ1 datasheet and Zengerle et al., 2015.[2][8][9]
Mechanism of Selectivity: The Cooperative Ternary Complex
The preferential degradation of BRD4 is attributed to the formation of a highly stable and cooperative ternary complex between MZ1, the VHL E3 ligase, and the BRD4 bromodomain.[10] Structural and biophysical studies have revealed that the second bromodomain of BRD4 (BRD4-BD2) forms the most stable and long-lived complex with MZ1 and VHL.[8][9] This enhanced stability is due to favorable protein-protein interactions induced by the PROTAC, effectively "gluing" the E3 ligase to BRD4 more efficiently than to BRD2 or BRD3, leading to its preferential ubiquitination and subsequent degradation.[9][10]
Caption: Mechanism of MZ1-induced BRD4 degradation via ternary complex formation.
Experimental Protocols
The cross-reactivity and selectivity of MZ1 were determined using a combination of biophysical and cell-based assays.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of MZ1 binding to isolated bromodomain proteins.
-
Principle: This technique directly measures the heat released or absorbed during a binding event.
-
Methodology: A solution of MZ1 is titrated into a sample cell containing a purified BET bromodomain protein (e.g., BRD4-BD1).[2] The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the dissociation constant (Kd).[8] All titrations are typically performed at 25 °C.[8][9]
-
Outcome: Provides quantitative data on the direct interaction between the PROTAC and its target bromodomains in a cell-free system.
Western Blotting for Protein Degradation
Western blotting is employed to quantify the reduction in cellular protein levels following treatment with MZ1.
-
Principle: This method uses specific antibodies to detect and quantify the amount of a target protein in a complex mixture, such as a cell lysate.
-
Methodology: Cells (e.g., HeLa, MV4;11) are treated with varying concentrations of MZ1, its inactive epimer cisMZ1, or a vehicle control (DMSO) for a specified duration (e.g., 4, 24, or 48 hours).[2][3] Following treatment, cells are lysed, and the total protein is separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for BRD2, BRD3, and BRD4.[3] A loading control (e.g., GAPDH) is used to ensure equal protein loading. The resulting bands are visualized and quantified to determine the percentage of protein degradation relative to the control.[11]
-
Outcome: Measures the actual degradation of target proteins in a cellular context, allowing for the determination of DC50 values.
Caption: Experimental workflow for assessing MZ1's selectivity and cross-reactivity.
Mass Spectrometry-Based Proteomics
To assess selectivity on a proteome-wide scale, multiplexed isobaric tagging mass spectrometry experiments are performed.
-
Principle: This unbiased approach quantifies thousands of proteins simultaneously to identify which are depleted upon compound treatment.
-
Methodology: HeLa cells are treated with DMSO, MZ1, or the negative control cisMZ1.[8][9] After treatment, proteins are extracted, digested, and labeled with isobaric tags. The samples are then combined and analyzed by mass spectrometry to determine the relative abundance of thousands of proteins across the different treatment conditions.[9]
-
Outcome: Confirms the selective degradation of BET proteins and identifies potential off-target degradation events across the entire proteome. Studies have shown that among thousands of quantified proteins, MZ1 treatment leads to the marked and selective degradation of BET proteins.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. opnme.com [opnme.com]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Downstream Gene Expression Changes Induced by MZ1: A Comparative Guide
For researchers and drug development professionals investigating targeted protein degradation, validating the downstream effects of novel molecules is a critical step. This guide provides a comparative analysis of MZ1, a potent and selective BRD4 degrader, against other common alternatives. The information presented here is supported by experimental data to aid in the objective assessment of MZ1's performance.
Mechanism of Action: MZ1-Mediated BRD4 Degradation
MZ1 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby bringing them into close proximity.[1][3] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[3] This targeted degradation of BRD4 leads to the downregulation of its downstream target genes, most notably the proto-oncogene c-Myc, which plays a crucial role in the proliferation and survival of various cancer cells.[2][3]
Comparative Performance of MZ1
MZ1 has demonstrated superior potency and selectivity for BRD4 degradation compared to other BET-targeting PROTACs and pan-BET inhibitors.
Degradation Efficiency and Selectivity
Studies have shown that MZ1 preferentially degrades BRD4 over its family members BRD2 and BRD3.[1][2] This selectivity is a key advantage over pan-BET inhibitors like JQ1, which can lead to broader off-target effects. When compared to other BET degraders, such as dBET1 (which utilizes the Cereblon E3 ligase), MZ1 has shown higher potency in certain cancer cell lines.[4]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [1] |
| BRD2 | HeLa | ~100 | <90 | [1] | |
| BRD3 | HeLa | ~100 | <90 | [1] | |
| BRD4 | MV4;11 | 2-20 | >90 | [1] | |
| BRD4 | 22Rv1 | 1.8 | >95 | [5] | |
| dBET1 | BRD4 | MV4;11 | ~20 | >90 | [4] |
| BRD4 | 22Rv1 | 3.2 | >95 | [5] | |
| ARV-825 | BRD4 | 22Rv1 | 1.3 | >95 | [5] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Downstream Gene Expression Changes
The primary downstream effect of MZ1-mediated BRD4 degradation is the suppression of c-Myc transcription.[2][3] However, global transcriptomic analyses, such as RNA sequencing (RNA-seq), have revealed a broader impact on gene expression. In diffuse large B-cell lymphoma (DLBCL) cell lines, MZ1 treatment led to the downregulation of genes involved in the JAK/STAT pathway, NF-κB signaling, and B-cell receptor signaling, in addition to MYC.[2]
| Gene | Regulation | Cell Line | Fold Change (log2) | Reference |
| MYC | Down | OCI-LY-10 | -2.5 | [2] |
| STAT3 | Down | OCI-LY-10 | -1.8 | [2] |
| CD47 | Down | OCI-LY-10 | -1.5 | [2] |
| PIM1 | Down | OCI-LY-10 | -2.1 | [2] |
| SOCS3 | Up | OCI-LY-10 | 1.9 | [2] |
Experimental Protocols
To facilitate the validation of MZ1's effects, detailed protocols for key experiments are provided below.
Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 protein following MZ1 treatment.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Showdown: In Vivo Efficacy of MZ1 versus Traditional BET Inhibitors
For researchers and drug development professionals, the choice between targeted protein degradation and inhibition is a critical juncture in oncological therapeutic strategy. This guide provides an objective, data-driven comparison of the in vivo efficacy of MZ1, a first-in-class BET degrader, against traditional small-molecule BET inhibitors.
This comprehensive analysis synthesizes preclinical data from various cancer models, presenting a clear comparison of tumor growth inhibition, mechanistic differences, and the experimental protocols underpinning these findings. The evidence suggests that MZ1, a Proteolysis Targeting Chimera (PROTAC), often exhibits a more potent and sustained anti-tumor response compared to its inhibitory counterparts.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key in vivo efficacy data from head-to-head and independent studies of MZ1 and various BET inhibitors across different cancer models.
Table 1: Head-to-Head In Vivo Comparison of MZ1 and BET Inhibitors
| Cancer Model | Compound | Dose & Schedule | Outcome | Citation |
| Diffuse Large B-Cell Lymphoma (DLBCL) | MZ1 | 100 mg/kg, i.p., 3 days on/4 days off | Significantly reduced tumor weight compared to vehicle and cisMZ1 (inactive epimer). | [1] |
| Birabresib (OTX015) | Not specified in direct in vivo comparison | In vitro, MZ1 was more active with a median IC50 of 49 nmol/L compared to 126 nmol/L for birabresib. MZ1 induced cell death in all tested cell lines, while birabresib was cytotoxic in only a fraction. | [2][3] | |
| Acute Myeloid Leukemia (AML) | MZ1 | 12.5 mg/kg, i.p., daily | Significantly decreased leukemia cell growth and increased mouse survival time. Showed a better therapeutic effect at a lower concentration with significantly lower toxicity compared to JQ1 and dBET1. | |
| JQ1 | Not specified in direct in vivo comparison | In vitro, MZ1 had lower IC50 values and a better suppression effect on AML cell proliferation compared to JQ1. | [4] | |
| dBET1 | Not specified in direct in vivo comparison | In vitro, MZ1 had lower IC50 values and a better suppression effect on AML cell proliferation compared to dBET1. | [4] |
Table 2: In Vivo Efficacy of MZ1 in Various Cancer Models
| Cancer Model | Dose & Schedule | Outcome | Citation |
| Glioblastoma (GBM) | Not specified | Significantly inhibited the development of GBM cells in vivo with no significant impact on mouse body weight. | [5] |
| JQ1-Resistant Triple-Negative Breast Cancer | Not specified | Demonstrated a strong inhibitory effect on tumor growth. | [4] |
Table 3: In Vivo Efficacy of Select BET Inhibitors in Various Cancer Models
| Cancer Model | Compound | Dose & Schedule | Outcome | Citation |
| Merkel Cell Carcinoma (MCC) | JQ1 | 50 mg/kg/day, i.p. | Significantly attenuated tumor growth in xenograft models. | [6] |
| Triple-Negative Breast Cancer (TNBC) | JQ1 | Not specified | Efficiently inhibited established tumor growth from cell lines and patient-derived xenografts. | [7] |
| Castration-Resistant Prostate Cancer (CRPC) | OTX-015 | Not specified | Showed robust anti-tumor activity, especially in combination with an anti-androgen. | [8] |
Delving into the Mechanisms: Degradation vs. Inhibition
The superior in vivo efficacy observed with MZ1 in some models can be attributed to its distinct mechanism of action compared to traditional BET inhibitors.
BET Inhibitors: These small molecules function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones on the chromatin. This displacement leads to the suppression of downstream oncogenic gene transcription, most notably c-Myc.
MZ1 (PROTAC): MZ1 is a heterobifunctional molecule that acts as a bridge between a BET protein (specifically binding to its bromodomain via a JQ1 moiety) and an E3 ubiquitin ligase (von Hippel-Lindau, VHL). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein, primarily BRD4. This catalytic process allows a single MZ1 molecule to induce the degradation of multiple BRD4 proteins, leading to a more profound and sustained downstream effect.[4]
A key difference observed in comparative studies is that while BET inhibitors can lead to an upregulation of BRD4 protein levels as a compensatory mechanism, MZ1 effectively eliminates the protein, circumventing this resistance pathway.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for traditional BET inhibitors.
Caption: Mechanism of action for the BET degrader MZ1.
Caption: General experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft mouse model study, based on common practices in the cited literature. Specific details may vary between studies.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., DLBCL, AML, GBM cell lines) are cultured in appropriate media and conditions to reach a sufficient number for implantation.
-
On the day of implantation, cells are harvested, washed, and resuspended in a sterile solution, often a mixture of media and Matrigel, to a specific concentration.
2. Animal Model and Implantation:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.
-
A specific number of cancer cells (e.g., 5-10 x 10^6) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (e.g., vehicle control, MZ1, BET inhibitor).
4. Treatment Administration:
-
Treatments are administered according to the specified dose and schedule. For example, MZ1 has been administered intraperitoneally (i.p.) at 12.5 mg/kg daily in an AML model and 100 mg/kg on a 3-day on/4-day off schedule in a DLBCL model.[1] BET inhibitors like JQ1 have been used at 50 mg/kg/day i.p.[6]
-
The vehicle control group receives the same volume of the vehicle solution used to dissolve the drugs.
5. Efficacy Assessment:
-
Tumor volumes are measured at regular intervals throughout the study to assess the rate of tumor growth in each group.
-
Mouse body weight and general health are also monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue may be collected for further analysis, such as western blotting to assess protein levels (e.g., BRD4, c-Myc) or immunohistochemistry to examine biomarkers of proliferation and apoptosis.
6. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis is performed to determine the significance of differences in tumor volume and weight between the treatment and control groups.
Conclusion
The available in vivo data suggests that MZ1, by inducing the degradation of BRD4, can offer a more potent and durable anti-tumor effect compared to traditional BET inhibitors in certain cancer models. This is particularly evident in studies where direct comparisons were made, such as in DLBCL and AML.[2][4] The catalytic nature of PROTACs and their ability to overcome compensatory upregulation of the target protein are likely key contributors to this enhanced efficacy. However, the efficacy of both MZ1 and BET inhibitors is context-dependent, and further head-to-head studies in a broader range of cancer types are warranted to fully delineate their therapeutic potential. This guide provides a foundational understanding for researchers navigating the promising landscape of BET-targeted cancer therapies.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liulab-dfci.github.io [liulab-dfci.github.io]
- 7. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics Unveils the Superior Selectivity of MZ1 for BET Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader MZ1 against other bromodomain and extra-terminal domain (BET) protein inhibitors, supported by quantitative proteomics data. This analysis highlights the exceptional selectivity of MZ1, offering a valuable resource for those investigating targeted protein degradation.
MZ1, a first-in-class proteolysis-targeting chimera (PROTAC), effectively hijacks the ubiquitin-proteasome system to induce the degradation of BET proteins. It achieves this by tethering the BET inhibitor JQ1 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. This mechanism of action distinguishes it from traditional inhibitors, leading to the preferential and efficient removal of target proteins.
Unparalleled Selectivity Profile of MZ1
Quantitative mass spectrometry-based proteomics has been instrumental in elucidating the precise selectivity of MZ1. Studies utilizing techniques such as Tandem Mass Tag (TMT) labeling have provided a global and unbiased view of protein abundance changes within cells upon MZ1 treatment.
In a key study, HeLa cells were treated with MZ1, its inactive diastereomer cis-MZ1 (as a negative control), and a vehicle (DMSO). Out of 5,674 quantified proteins, MZ1 demonstrated a remarkable and selective degradation of BET family members, with a pronounced preference for BRD4 over BRD3 and BRD2. Importantly, the levels of other bromodomain-containing proteins remained unchanged, underscoring the high specificity of MZ1[4].
The preferential degradation of BRD4 is attributed to the formation of a highly stable and cooperative ternary complex between MZ1, VHL, and the second bromodomain (BD2) of BRD4[3][5].
Comparative Efficacy: MZ1 vs. Other BET Inhibitors
MZ1 consistently demonstrates superior or comparable potency in degrading BET proteins and inhibiting cancer cell growth when compared to other BET inhibitors like JQ1 and dBET1.
| Compound | Target Proteins | Key Quantitative Metrics | Cell Lines | Reference |
| MZ1 | BRD2, BRD3, BRD4 | DC50 (BRD4): 2-20 nMSelectivity: ~10-fold for BRD4 over BRD2/BRD3IC50: 0.117 µM (697 cells), 0.199 µM (RS4;11 cells) | HeLa, MV4;11, HL60, 697, RS4;11 | [1][3][4] |
| JQ1 | BET protein inhibitor | Less potent than MZ1 in inducing protein degradation | B-ALL cell lines | [1] |
| dBET1 | BET protein degrader | Less potent than MZ1 in inducing protein degradation | B-ALL cell lines | [1][6] |
| cis-MZ1 | Negative Control | Does not degrade BET proteins | HeLa | [4] |
DC50: The concentration of the compound that causes a 50% reduction in the protein level. IC50: The concentration of the compound that inhibits cell viability by 50%.
Experimental Workflow and Signaling Pathway
The validation of MZ1's selectivity through quantitative proteomics follows a well-defined workflow, and its mechanism of action is centered on the ubiquitin-proteasome signaling pathway.
Experimental Protocols
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
-
Cell Culture and Treatment: HeLa cells are cultured under standard conditions. Cells are then treated in duplicate with 1 µM MZ1, 1 µM cis-MZ1, or DMSO (vehicle control) for 24 hours[4].
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed. The protein concentration is determined, and equal amounts of protein from each sample are reduced, alkylated, and digested overnight with trypsin.
-
TMT Labeling: The resulting peptide mixtures are labeled with distinct TMT isobaric tags. This allows for the multiplexed analysis of different samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined, fractionated using liquid chromatography, and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are used to identify peptides and, consequently, proteins. The reporter ions from the TMT tags provide quantitative information on the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins with significant changes in abundance[4].
This rigorous quantitative approach provides definitive evidence for the high selectivity of MZ1 in degrading BET proteins, making it a powerful tool for therapeutic development and a benchmark for future degrader design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
Rescuing BRD4 Degradation: A Comparative Guide to Validating MZ1 Target Engagement
In the rapidly evolving field of targeted protein degradation, rigorously validating the on-target activity of PROTACs (Proteolysis-Targeting Chimeras) is paramount. This guide provides a comparative analysis of experimental strategies to validate the target engagement of MZ1, a potent degrader of the epigenetic reader BRD4. We present data and detailed protocols for rescue experiments, a critical method to confirm that the observed degradation of BRD4 is a direct consequence of the intended PROTAC mechanism.
Quantitative Comparison of BRD4 Degradation and Rescue
The following table summarizes the quantitative effects of MZ1 on BRD4 degradation and the rescue of this degradation by various interventions. These experiments typically involve treating cells with MZ1 in the presence or absence of a competing molecule or an inhibitor of the ubiquitin-proteasome system and quantifying the remaining BRD4 levels, often by Western blot analysis.
| Treatment Condition | Concentration | Duration | Cell Line | BRD4 Degradation (% of control) | Rescue of Degradation (% of MZ1 alone) | Reference |
| MZ1 | 100 nM | 24 h | HeLa | ~90% | N/A | [1] |
| MZ1 + VHL Ligand (VHL-1') | 100 nM + 1 µM | 24 h | HeLa | - | Significant Rescue | [1] |
| MZ1 + Proteasome Inhibitor (MG132) | 0.25 µM + 10 µM | 12 h | Kasumi-1 | - | Dose-dependent Rescue | [2] |
| MZ1 in VHL-knockdown cells | - | - | NB4 | Reduced Degradation | - | [2] |
| cis-MZ1 (inactive epimer) | 1 µM | 24 h | HeLa | No significant degradation | N/A | [1] |
| JQ1 (BET inhibitor) | 100 nM | 24 h | HeLa | No degradation | N/A | [1] |
| dBET1 (CRBN-based BRD4 PROTAC) | 1 µM | 24 h | LS174t | Complete Degradation | N/A | [3] |
| dBET1 + Thalidomide (CRBN ligand) | 1 µM + 10 µM | 24 h | LS174t | - | Significant Rescue | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess MZ1-mediated BRD4 degradation and its rescue.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the amount of BRD4 protein in cells after treatment with MZ1.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Kasumi-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of MZ1 (e.g., 100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Protocol 2: Rescue of BRD4 Degradation with a VHL Ligand
This experiment demonstrates that MZ1's activity is dependent on its engagement with the VHL E3 ligase.
-
Cell Culture and Pre-treatment:
-
Plate cells as described in Protocol 1.
-
Pre-treat the cells with a competing VHL ligand (e.g., 1 µM VHL-1') for a specified time (e.g., 1-2 hours) before adding MZ1.
-
-
MZ1 Treatment:
-
Add MZ1 (e.g., 100 nM) to the pre-treated cells and incubate for the desired duration (e.g., 24 hours). Include control groups with MZ1 alone and vehicle alone.
-
-
Western Blot Analysis:
-
Follow steps 2-4 of Protocol 1 to analyze BRD4 protein levels. A successful rescue will show higher levels of BRD4 in the cells pre-treated with the VHL ligand compared to those treated with MZ1 alone.
-
Protocol 3: Rescue of BRD4 Degradation with a Proteasome Inhibitor
This protocol confirms that the degradation of BRD4 is mediated by the proteasome.
-
Cell Culture and Pre-treatment:
-
Plate cells as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for a specified time (e.g., 1-2 hours) before adding MZ1.
-
-
MZ1 Treatment:
-
Add MZ1 (e.g., 0.25 µM) to the pre-treated cells and incubate for the desired duration (e.g., 12 hours). Include control groups with MZ1 alone and vehicle alone.
-
-
Western Blot Analysis:
-
Follow steps 2-4 of Protocol 1 to analyze BRD4 protein levels. A successful rescue will show a significant reduction in BRD4 degradation in the presence of the proteasome inhibitor.
-
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: BRD4 signaling pathway and the mechanism of MZ1-induced degradation.
Caption: Workflow for a rescue experiment to validate MZ1 target engagement.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MZ1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for MZ1, a PROTAC (Proteolysis Targeting Chimera) degrader of the BRD4 protein.
Given the conflicting safety information available, with some suppliers not classifying it as hazardous and others labeling it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects," it is imperative to handle and dispose of MZ1 with caution, adhering to the more stringent classification as a hazardous chemical.[1]
Immediate Safety and Handling
Before disposal, ensure that all personnel handling MZ1 are familiar with its potential hazards and have access to the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of MZ1.
| Property | Value | Reference |
| Molecular Formula | C49H60ClN9O8S2 | [1][2] |
| Molecular Weight | 1002.64 g/mol | [1][2][3] |
| CAS Number | 1797406-69-9 | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of MZ1 waste. This protocol is based on standard laboratory practices for hazardous chemical waste disposal.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials contaminated with MZ1, such as pipette tips, gloves, and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, leak-proof plastic bag or a rigid container lined with a durable plastic bag.
-
Liquid Waste: Collect all solutions containing MZ1 in a designated, leak-proof, and chemically resistant hazardous waste container. This includes unused solutions, solvents used for rinsing glassware, and any liquid spills. The container must be clearly labeled with "Hazardous Waste," the name "MZ1," and the approximate concentration and volume.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with MZ1 must be disposed of in a designated sharps container.
2. Waste Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: MZ1
-
The primary hazard(s): "Harmful if Swallowed," "Toxic to Aquatic Life"
-
The date the waste was first added to the container.
-
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals. The storage area should be well-ventilated.
3. Disposal Request and Collection:
-
Once the waste container is full (do not overfill), or if it has been in storage for a prolonged period, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or a paper tag to be attached to the waste container.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the MZ1 disposal process.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of MZ1 waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of MZ1, thereby protecting personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling MZ 1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of MZ 1, a PROTAC BRD4 Degrader.
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the bromodomain-containing protein 4 (BRD4).[1][2] It functions by linking the BRD4 protein to an E3 ubiquitin ligase, thereby tagging it for proteasomal degradation.[1][3] This synthetic organic compound is a valuable tool in studying the roles of BET bromodomain proteins in various cellular processes. Due to its potent biological activity and chemical nature, strict adherence to safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | ||
| Ventilation | Use only in areas with appropriate exhaust ventilation.[4][5] | To minimize inhalation of dust or aerosols. |
| Safety Stations | Provide an accessible safety shower and eye wash station.[4][5] | For immediate response in case of accidental exposure. |
| Personal Protective Equipment | ||
| Eye Protection | Safety goggles with side-shields.[4][5] | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[4][5] | To protect skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[4][5] | To prevent inhalation. |
Hazard Identification and Precautionary Measures
This compound is classified with several hazards that necessitate careful handling. The following table summarizes the key hazards and the corresponding precautionary statements.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Health Hazards | ||
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5] | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] | - |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[4] | - |
| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction.[4] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] | - |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[4] | - |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child.[4] | - |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation.[4] H370: Causes damage to organs.[4] | - |
| Environmental Hazards | ||
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life.[4] | P273: Avoid release to the environment.[5] |
| Acute and Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[5] | P391: Collect spillage.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Upon receipt, store this compound at -20°C.[6] For long-term storage in solvent, -80°C is recommended.[5] When stored at -20°C, it is advised to use the compound within one month.
The preparation of stock solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing the appropriate PPE. The molecular weight of this compound is 1002.64 g/mol .[6]
Recommended Solvents:
To prepare a 10 mM stock solution in 1 mL of DMSO, for example, you would dissolve 10.026 mg of this compound.
The following diagram illustrates a typical experimental workflow for treating cells with this compound to induce BRD4 degradation.
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cell culture media, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: this compound-Induced BRD4 Degradation
This compound is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the bromodomains of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2] By simultaneously binding to both BRD4 and VHL, this compound brings them into close proximity, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MZ1|1797406-69-9|MSDS [dcchemicals.com]
- 6. This compound ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
